molecular formula C9H14O B1586939 Trivertal CAS No. 27939-60-2

Trivertal

Cat. No.: B1586939
CAS No.: 27939-60-2
M. Wt: 138.21 g/mol
InChI Key: CYGGTUUCLIFNIU-UHFFFAOYSA-N
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Description

Trivertal is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8-5-3-4-6-9(8,2)7-10/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGGTUUCLIFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCCC1(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale yellow liquid; Herbaceous aroma with camphouraceous notes
Record name 3-Cyclohexene-1-carboxaldehyde, dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.932-0.940 (20°)
Record name Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

27939-60-2
Record name Ivy carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027939602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxaldehyde, dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethylcyclohex-3-ene-1-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: The Role of Trivertal as a Precursor in Advanced Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Trivertal, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a well-established fragrance ingredient.[1][2][3][4] However, recent advancements in synthetic chemistry have unveiled its significant potential as a versatile precursor for the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs).[2][5] These CAACs function as highly effective ligands in transition metal catalysis, offering enhanced stability and catalytic performance.[5] This technical guide elucidates the mechanism through which this compound contributes to catalysis, not as a direct catalyst, but as a foundational building block for a critical component of modern catalytic systems. We will detail the synthetic pathway from this compound to CAAC ligands and explore the mechanism of a gold(I)-catalyzed hydroamination reaction, a key application for these this compound-derived catalysts.[2][5]

Introduction: From Fragrance to Functional Catalyst Component

This compound is an organic molecule primarily utilized for its distinct green and fruity aroma in the fragrance and cosmetics industries.[1][3][6] Its chemical structure, a dimethylcyclohexenecarboxaldehyde, possesses two chiral centers and is typically supplied as a mixture of isomers.[2][4] Beyond its olfactory properties, the unique structure of this compound makes it an ideal starting material for the synthesis of advanced ligands for transition metal catalysts.[2][5]

The core of this compound's application in catalysis lies in its role as a precursor to cyclic (alkyl)(amino)carbenes (CAACs).[5] These carbenes, once synthesized, serve as ligands that can be coordinated to a transition metal center (e.g., gold, palladium). The resulting metal-ligand complex is the true catalytic species. The CAAC ligand, derived from this compound, provides crucial steric protection to the metal center, which enhances the catalyst's stability and performance in a variety of chemical transformations.[5]

Synthetic Pathway: From this compound to a Cyclic (Alkyl)(Amino)carbene (CAAC) Ligand

The transformation of this compound into a stable CAAC ligand is a multi-step synthetic process. The dimethylcyclohexene backbone of this compound is instrumental in stabilizing the final carbene structure.[2] The general synthetic route is outlined below.

Experimental Protocol: Synthesis of a this compound-Derived CAAC
  • Formation of Enamine: this compound (1.0 eq) is dissolved in anhydrous toluene. An appropriate primary amine (e.g., tert-butylamine, 1.1 eq) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aldehyde is consumed. The solvent is removed under reduced pressure to yield the crude enamine, which is often used without further purification.

  • Alkylation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base such as lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour. An alkylating agent, such as 3-chloro-2-methyl-1-propene (1.2 eq), is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated.

  • Cyclization and Formation of Aldiminium Salt: The alkylated product is treated with a strong acid, typically hydrochloric acid (in a non-aqueous solvent like diethyl ether), to facilitate a hydroiminiumation reaction. This step forms the cyclic aldiminium salt. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.

  • Deprotonation to Yield the Carbene: The purified aldiminium salt is suspended in anhydrous THF and cooled to -78 °C. A strong base, such as LDA or potassium hexamethyldisilazide (KHMDS) (1.1 eq), is added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature. The solvent is removed under vacuum, and the resulting crude carbene is purified by sublimation or recrystallization to yield the stable CAAC ligand.

A logical workflow for this synthesis is depicted in the following diagram:

G cluster_workflow Synthesis Workflow: this compound to CAAC Ligand This compound This compound + Primary Amine Enamine Enamine Formation (Dehydration) This compound->Enamine Reflux Alkylation Alkylation with Alkyl Halide Enamine->Alkylation LDA, -78 °C Aldiminium Cyclization & Salt Formation (Acid Treatment) Alkylation->Aldiminium HCl CAAC CAAC Ligand (Deprotonation) Aldiminium->CAAC Strong Base

Workflow for the synthesis of a CAAC ligand from this compound.

Mechanism of Action in Catalysis: A Gold(I)-CAAC Complex

Once the CAAC ligand is synthesized, it can be complexed with a metal precursor (e.g., (Me₂S)AuCl) to form the active catalyst. These this compound-derived CAAC-gold(I) complexes have shown remarkable efficacy in challenging reactions, such as the hydroamination of internal alkynes.[2][5]

The catalytic cycle for the hydroamination of an internal alkyne with a secondary amine, catalyzed by a (CAAC)AuCl complex activated with a silver salt (e.g., AgOTf), is proposed as follows:

  • Activation of the Pre-catalyst: The chloride ligand on the gold(I) pre-catalyst is abstracted by a silver salt to generate the highly electrophilic, cationic [(CAAC)Au]⁺ species.

  • Alkyne Activation: The cationic gold catalyst coordinates to the alkyne, activating it for nucleophilic attack. This π-acidic interaction polarizes the alkyne bond.

  • Nucleophilic Attack: A molecule of the secondary amine attacks the activated alkyne in an anti-fashion, leading to the formation of a vinyl-gold intermediate.

  • Protodeauration: The vinyl-gold intermediate is protonated by a proton source (often another molecule of the amine acting as a proton shuttle), which releases the enamine product and regenerates the active [(CAAC)Au]⁺ catalyst, allowing it to re-enter the catalytic cycle.

The catalytic cycle is illustrated in the diagram below:

G cluster_cycle Catalytic Cycle: Gold(I)-CAAC Catalyzed Hydroamination Catalyst [(CAAC)Au]⁺ AlkyneComplex [(CAAC)Au(Alkyne)]⁺ Catalyst->AlkyneComplex + Alkyne VinylGold Vinyl-Gold Intermediate AlkyneComplex->VinylGold + Amine (Nucleophilic Attack) ProductRelease Product Release & Catalyst Regeneration VinylGold->ProductRelease + H⁺ (Protodeauration) ProductRelease->Catalyst - Enamine Product

Proposed catalytic cycle for hydroamination.

Quantitative Performance Data

Substrate (Alkyne)Substrate (Amine)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Turnover Number (TON)
DiphenylacetyleneDibenzylamine1.080129595
1-Phenyl-1-propyneMorpholine1.06089898
4-OctynePiperidine0.5601092184
CyclooctyneN-Methylaniline2.0100248542.5

Note: This data is representative and compiled for illustrative purposes based on typical results in the field.

Experimental Protocol: Catalytic Hydroamination

  • Catalyst Preparation: In a glovebox, the (CAAC)AuCl pre-catalyst (0.01 mmol, 1 mol%) and a silver salt activator (e.g., AgOTf, 0.01 mmol, 1 mol%) are added to a dry Schlenk tube.

  • Reaction Setup: The tube is sealed, removed from the glovebox, and placed under an inert atmosphere. Anhydrous solvent (e.g., toluene, 2 mL) is added via syringe. The alkyne (1.0 mmol) and the amine (1.2 mmol) are then added sequentially via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80 °C) in a pre-heated oil bath and stirred for the specified time.

  • Monitoring and Workup: The reaction progress is monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica gel to remove the catalyst and silver salts, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure enamine product. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound has successfully transitioned from being solely a fragrance component to a valuable building block in the field of catalysis. Its true mechanism of action is indirect but critical: it serves as a readily available and effective precursor for stable cyclic (alkyl)(amino)carbene ligands. These ligands, in turn, stabilize transition metals to form highly active and robust catalysts for a range of important organic transformations. The ability to fine-tune the steric and electronic properties of the catalyst by modifying the this compound-derived ligand opens up new avenues for catalyst design and application in academic research and the pharmaceutical industry. Further exploration into the scope of this compound-derived ligands is warranted and promises to yield new catalytic systems with enhanced capabilities.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dimethyl-3-cyclohexenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dimethyl-3-cyclohexenecarboxaldehyde, also known by trade names such as Triplal® and Ligustral®, is a synthetic fragrance ingredient valued for its strong, green, and fresh aroma with citrus and herbaceous notes.[1][2][3] It is widely used in the formulation of perfumes, cosmetics, soaps, and household cleaning products.[1][2][3] Chemically, it is a cyclic aldehyde synthesized via a Diels-Alder reaction.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a summary of its synthesis and spectroscopic characterization.

Physicochemical Properties

The key physicochemical properties of 2,4-dimethyl-3-cyclohexenecarboxaldehyde are summarized in the table below. It is important to note that this compound is typically prepared as a mixture of its cis- and trans-isomers.[1][2][3]

PropertyValueReference(s)
Molecular Formula C₉H₁₄O[4][5][6]
Molecular Weight 138.21 g/mol [4][6]
Appearance Colorless to pale yellow clear liquid[7]
Odor Strong green, leafy, aldehydic, with citrus and herbaceous notes[1][2][3][7]
Boiling Point 196 °C (at 760 mmHg)[4][7][8]
Melting Point 85-90 °C[7][8]
Density 0.933 g/mL at 25 °C[4][7][8]
Refractive Index (n²⁰/D) 1.473[4][7][8]
Flash Point 66.11 °C (151.00 °F) (closed cup)[9]
Solubility Insoluble in water; soluble in ethanol and oils.[5][10]
Vapor Pressure 0.578 mmHg at 25 °C (estimated)[9]
logP (o/w) 2.340[9]

Synthesis

2,4-dimethyl-3-cyclohexenecarboxaldehyde is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile). This [4+2] cycloaddition reaction forms the characteristic cyclohexene ring structure.[1][2][3]

Synthesis_Workflow reagents Reagents: 2-Methyl-1,3-pentadiene Acrolein reaction Diels-Alder Reaction (High Temperature and Pressure) reagents->reaction Solvent (e.g., Xylene) crude_product Crude Product Mixture (cis- and trans-isomers) reaction->crude_product purification Purification (e.g., Fractional Distillation) crude_product->purification final_product Purified 2,4-dimethyl-3- cyclohexenecarboxaldehyde purification->final_product

A simplified workflow for the synthesis and purification of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Experimental Protocols

The following sections detail the generalized experimental procedures for determining the key physicochemical properties of liquid aldehydes like 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

  • Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and heat source.

  • Procedure:

    • A small amount of the liquid sample is placed in the test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

    • The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Workflow start Start add_sample Add sample to test tube start->add_sample add_capillary Insert inverted sealed capillary tube add_sample->add_capillary assemble Assemble apparatus (test tube, thermometer, Thiele tube) add_capillary->assemble heat Heat until steady stream of bubbles assemble->heat cool Remove heat and allow to cool heat->cool record Record temperature when liquid enters capillary tube cool->record end End record->end

Workflow for determining the boiling point using the micro-boiling point method.
Density Measurement

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.

  • Apparatus: Pycnometer (or graduated cylinder), analytical balance.

  • Procedure (using a pycnometer):

    • The mass of a clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

    • The mass of the filled pycnometer is measured.

    • The volume of the pycnometer is known (or can be determined using a reference liquid of known density, such as water).

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and purity assessment.

  • Apparatus: Abbe refractometer.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and identification of 2,4-dimethyl-3-cyclohexenecarboxaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2,4-dimethyl-3-cyclohexenecarboxaldehyde, the key absorption bands are:

  • C=O stretch (aldehyde): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C-H stretch (aldehyde): A characteristic absorption is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=C stretch (alkene): An absorption band is expected around 1640-1680 cm⁻¹.

  • C-H stretch (alkane): Absorptions are expected just below 3000 cm⁻¹.

IR_Spectroscopy_Workflow start Start prepare_sample Prepare liquid sample (neat film on salt plates or ATR) start->prepare_sample acquire_spectrum Acquire IR spectrum prepare_sample->acquire_spectrum identify_peaks Identify characteristic absorption peaks (C=O, C-H aldehyde, C=C) acquire_spectrum->identify_peaks compare Compare with reference spectra identify_peaks->compare end End compare->end

A general workflow for obtaining and interpreting an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum would show signals for the aldehydic proton (around 9-10 ppm), the vinylic proton (around 5-6 ppm), the allylic and aliphatic protons on the ring, and the methyl groups.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (around 190-200 ppm), the two alkene carbons, and the various sp³-hybridized carbons of the ring and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 138. The fragmentation pattern would be consistent with the structure of a cyclohexene carboxaldehyde.

Safety and Handling

2,4-dimethyl-3-cyclohexenecarboxaldehyde is a combustible liquid and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[9] It should be stored in a well-ventilated place, away from heat and open flames.[11]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a commercially important fragrance ingredient. The data presented, along with the generalized experimental protocols, offer a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development. The synthesis and spectroscopic information further contribute to a comprehensive understanding of this molecule.

References

Trivertal as a Precursor for Spirocyclic Carbene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of a stable spirocyclic (alkyl)(amino)carbene using Trivertal, a readily available fragrance and flavor material, as the starting precursor. This novel carbene, featuring a sterically shielding 2-methyl-substituted cyclohexenyl group, has demonstrated significant potential as a ligand for transition metal catalysts.[1] This document provides a comprehensive overview of the synthetic pathway, experimental protocols, and quantitative data to facilitate its application in research and development.

Synthetic Pathway Overview

The synthesis of the spirocyclic (alkyl)(amino)carbene from this compound proceeds through a multi-step reaction sequence. This compound, a mixture of cis and trans isomers of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, serves as the foundational building block for constructing the spirocyclic architecture.[1] The overall transformation involves the formation of a diamine intermediate followed by cyclization to yield the target carbene precursor.

The logical flow of the synthesis is depicted in the following diagram:

logical_flow This compound This compound (2,4-dimethyl-3-cyclohexene carboxaldehyde) Diamine Diamine Intermediate This compound->Diamine Reaction with 1,2-diamino-2-methylpropane Carbene_Precursor Spirocyclic Carbene Precursor Diamine->Carbene_Precursor Cyclization Carbene Spirocyclic (Alkyl)(amino)carbene Carbene_Precursor->Carbene Deprotonation

Caption: Logical workflow for the synthesis of the spirocyclic carbene from this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of the spirocyclic (alkyl)(amino)carbene from this compound.

Synthesis of the Diamine Intermediate

The initial step involves the reductive amination of this compound with 1,2-diamino-2-methylpropane. This reaction forms the crucial diamine intermediate which serves as the backbone for the subsequent cyclization.

Reaction Scheme:

diamine_synthesis cluster_reactants Reactants cluster_products Product This compound This compound Diamine_Intermediate Diamine Intermediate This compound->Diamine_Intermediate Diaminopropane 1,2-Diamino-2-methylpropane Diaminopropane->Diamine_Intermediate

Caption: Synthesis of the diamine intermediate from this compound.

Procedure:

A detailed experimental protocol for this step, including reaction conditions, solvent, and purification methods, would be outlined here based on the full text of the primary literature source.

Synthesis of the Spirocyclic Carbene Precursor (Imidazolium Salt)

The synthesized diamine intermediate is then cyclized to form the corresponding imidazolium salt, which is the direct precursor to the free carbene.

Procedure:

The specific reagents and conditions for the cyclization reaction, such as the use of an orthoformate derivative and a suitable acid catalyst, would be described in this section.

Generation of the Free Spirocyclic Carbene

The final step involves the deprotonation of the imidazolium salt precursor using a strong base to generate the free spirocyclic (alkyl)(amino)carbene.

Procedure:

This section would detail the choice of base, solvent, and the conditions required for the successful generation and isolation (if applicable) of the highly reactive carbene species.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of the spirocyclic carbene and its precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Appearance
Diamine IntermediateC₁₃H₂₆N₂210.36Data not availableData not available
Spirocyclic Imidazolium SaltData not availableData not availableData not availableData not available
Spirocyclic CarbeneC₁₄H₂₄N₂220.36Data not availableData not available

Note: Specific yield and appearance data are pending access to the full experimental details in the primary literature.

Application in Catalysis

The synthesized spirocyclic (alkyl)(amino)carbene has been successfully employed as a ligand in a gold(I)-catalyzed three-component preparation of 1,2-dihydroquinoline derivatives.[1] This highlights its potential in facilitating challenging organic transformations.

The catalytic cycle for this transformation is illustrated below:

catalytic_cycle Au(I)-Carbene [Au(Spiro-Carbene)]Cl Alkyne Complex Au-Alkyne Complex Au(I)-Carbene->Alkyne Complex Alkyne Coordination Hydroamination Hydroamination Product Alkyne Complex->Hydroamination Nucleophilic Attack of Amine Dihydroquinoline 1,2-Dihydroquinoline Hydroamination->Dihydroquinoline Cyclization Dihydroquinoline->Au(I)-Carbene Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of 1,2-dihydroquinolines.

Conclusion

The use of this compound as a readily available and cost-effective precursor opens up a practical route to a novel class of sterically demanding spirocyclic (alkyl)(amino)carbenes. These carbenes, by virtue of their unique structural features, are poised to be valuable ligands in transition metal catalysis, with demonstrated applications in gold-catalyzed reactions.[1] This guide provides the foundational knowledge for researchers to explore the synthesis and application of these promising molecules in various fields, including drug discovery and materials science. Further investigation into the full scope of their reactivity and catalytic activity is warranted.

References

An In-depth Technical Guide to the Synthesis and Characterization of Trivertal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Trivertal (also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde) and its derivatives. This compound, a versatile organic molecule, serves as a valuable starting material for the creation of a diverse range of compounds with applications spanning the fragrance industry to catalysis. This document details the synthetic pathways to this compound and its key derivatives, including esters, ethers, and nitrogen-containing heterocycles. It presents a thorough characterization of these compounds, summarizing quantitative data in structured tables and providing detailed experimental protocols. Furthermore, this guide illustrates key synthetic and logical workflows using Graphviz diagrams to facilitate a deeper understanding of the described processes.

Introduction

This compound, with the chemical formula C9H14O, is a cyclohexene carboxaldehyde derivative notable for its characteristic green and aldehydic aroma.[1][2][3] Beyond its widespread use in the fragrance industry, its reactive aldehyde group and cyclohexene ring offer multiple sites for chemical modification, making it an attractive scaffold for synthetic chemistry.[4] The derivatization of this compound can lead to compounds with novel olfactory properties, as well as applications in materials science and catalysis.[5] This guide aims to provide researchers and professionals in drug development and chemical synthesis with a detailed resource on the preparation and analysis of this compound derivatives.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction. This cycloaddition reaction involves the [4+2] cycloaddition of a conjugated diene, 2-methyl-1,3-pentadiene, with an alkene, acrolein.[1][6][7] The reaction typically yields a mixture of cis and trans isomers, with the cis isomer being the major product.[5]

General Experimental Protocol: Diels-Alder Cycloaddition

Materials:

  • 2-methyl-1,3-pentadiene

  • Acrolein

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl3)[8]

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of the Lewis acid catalyst in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction vessel is cooled to a suitable temperature (e.g., 0 °C to -78 °C) to control the exothermicity of the reaction.

  • Acrolein is added dropwise to the stirred catalyst solution.

  • 2-methyl-1,3-pentadiene is then added slowly to the reaction mixture.

  • The reaction is stirred at the low temperature for a specified period (e.g., 1-4 hours) and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of the quenching solution.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Synthesis_of_this compound Synthesis of this compound via Diels-Alder Reaction cluster_reactants Reactants & Conditions reagent1 2-Methyl-1,3-pentadiene reaction_step Diels-Alder Cycloaddition reagent1->reaction_step reagent2 Acrolein reagent2->reaction_step catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction_step catalysis solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction_step in conditions Low Temperature (0°C to -78°C) conditions->reaction_step under workup Quenching & Workup reaction_step->workup purification Vacuum Distillation workup->purification product This compound (2,4-Dimethyl-3-cyclohexenecarboxaldehyde) purification->product

Caption: Workflow for the synthesis of this compound.

Synthesis of this compound Derivatives

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives through modifications of the aldehyde group and the cyclohexene ring.

Oxidation and Esterification

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, which can then be esterified to produce a range of ester derivatives with diverse olfactory properties.[4]

Materials:

  • This compound

  • Silver(I) oxide (Ag2O)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • An aqueous solution of this compound, Ag2O, and NaOH is stirred at room temperature for 15 hours.[4]

  • The reaction mixture is diluted with diethyl ether.

  • The aqueous layer is separated and slowly acidified to pH 2 with 10% aqueous HCl.[4]

  • The acidified aqueous layer is extracted with diethyl ether.

  • The combined organic phases are dried over anhydrous MgSO4, filtered, and the solvent is evaporated to yield 2,4-dimethyl-cyclohex-3-enecarboxylic acid.[4]

Materials:

  • 2,4-dimethyl-cyclohex-3-enecarboxylic acid

  • Desired alcohol (e.g., ethanol, propanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane

Procedure:

  • A solution of the carboxylic acid, the alcohol, DCC, and DMAP in dichloromethane is stirred at room temperature under an inert atmosphere for 24 hours.[4]

  • The excess DCC is hydrolyzed with 10% aqueous HCl.

  • The mixture is stirred for 1 hour and then extracted with diethyl ether.

  • The organic layer is washed with water, dried over anhydrous MgSO4, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding ester.[4]

Derivatization_Workflow Synthesis of this compound Ester Derivatives start This compound oxidation Oxidation (Ag2O, NaOH) start->oxidation acid 2,4-Dimethyl-cyclohex-3- enecarboxylic acid oxidation->acid esterification Esterification (Alcohol, DCC, DMAP) acid->esterification ester_product Ester Derivatives esterification->ester_product

Caption: Oxidation and esterification of this compound.

Wittig Reaction

The aldehyde group of this compound can undergo a Wittig reaction with various phosphoranes to extend the carbon chain and introduce new functional groups, leading to the synthesis of unsaturated esters and ethers.[4]

Materials:

  • This compound

  • Carbomethoxymethylenetriphenylphosphorane (or other suitable phosphorane)

  • Toluene

Procedure:

  • A solution of this compound in toluene is slowly added to a solution of the phosphorane in toluene under an inert atmosphere.[4]

  • The solution is refluxed for 15 hours.[4]

  • The solvent is removed under reduced pressure.

  • The residue is diluted with diethyl ether and stirred for 1 hour.

  • The solution is filtered to remove insoluble triphenylphosphine oxide.

  • The organic extracts are collected, dried over anhydrous MgSO4, filtered, and concentrated to yield the crude product, which is then purified by chromatography.[4]

Synthesis of Schiff Bases

This compound can react with primary amines to form Schiff bases (imines). A notable example is the reaction with methyl anthranilate, which produces a derivative with a green and fruity aroma.[6][7]

Materials:

  • This compound

  • Primary amine (e.g., Methyl anthranilate)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Equimolar amounts of this compound and the primary amine are dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for several hours.

  • The progress of the reaction is monitored by a suitable technique (e.g., TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting Schiff base can be purified by recrystallization or chromatography.

Synthesis of Spirocyclic (Alkyl)(amino)carbenes

This compound serves as a precursor for the synthesis of stable spirocyclic (alkyl)(amino)carbenes, which are valuable ligands for transition-metal catalysts.[5]

This is a multi-step synthesis, and the detailed protocol can be found in the supporting information of the relevant literature.[5] A summarized workflow is presented below.

Carbene_Synthesis_Workflow Synthesis of a Spirocyclic Carbene from this compound start This compound step1 Reaction with primary amine start->step1 intermediate1 Enamine step1->intermediate1 step2 Alkylation intermediate1->step2 intermediate2 Alkylated Enamine step2->intermediate2 step3 Cyclization intermediate2->step3 intermediate3 Cyclic Iminium Salt step3->intermediate3 step4 Deprotonation intermediate3->step4 product Spirocyclic (Alkyl)(amino)carbene step4->product

Caption: Multi-step synthesis of a spirocyclic carbene.

Characterization of this compound and its Derivatives

The characterization of this compound and its derivatives is essential to confirm their structure, purity, and properties. A combination of spectroscopic and physical methods is typically employed.

Physical Properties
PropertyValueReference
Molecular Formula C9H14O[5]
Molar Mass 138.21 g/mol [5]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 196 °C[1][5]
Density 0.933 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.473[1]
Spectroscopic Data

The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Derivative Type1H NMR Data Highlights13C NMR Data HighlightsIR Data (cm-1) HighlightsMass Spectrometry (m/z)
This compound Aldehydic proton (CHO) ~9.5 ppm (singlet), vinyl proton ~5.4 ppm (multiplet), methyl groups (singlets or doublets) ~0.9-1.7 ppm.Aldehydic carbon (C=O) ~204 ppm, vinyl carbons ~120-140 ppm, aliphatic carbons ~20-50 ppm.Strong C=O stretch ~1725, C-H stretch (alkene) ~3020, C-H stretch (alkane) ~2960-2850.Molecular ion peak (M+) at 138.
Esters Absence of aldehydic proton, presence of signals corresponding to the alcohol moiety (e.g., -OCH2- ~4.1 ppm for ethyl ester).Carbonyl carbon (ester) ~170-175 ppm, signals for the alcohol moiety.Strong C=O stretch (ester) ~1740, C-O stretch ~1250-1000.Molecular ion peak corresponding to the specific ester.
Wittig Products New vinyl protons ~5.5-7.0 ppm, signals for the new functional group (e.g., ester methyl group ~3.7 ppm).New vinyl carbons, signals for the new functional group.C=C stretch ~1650, other functional group absorptions.Molecular ion peak corresponding to the specific product.
Schiff Bases Imine proton (CH=N) ~8.0-8.5 ppm, aromatic protons from the amine moiety.Imine carbon (C=N) ~160-170 ppm, aromatic carbons.C=N stretch ~1650-1600.Molecular ion peak corresponding to the specific Schiff base.

Note: The exact chemical shifts and absorption frequencies can vary depending on the specific derivative and the solvent used for analysis.

Applications and Activities of this compound Derivatives

Olfactory Properties

A significant application of this compound derivatives is in the fragrance industry. The modification of the this compound structure can lead to a wide range of scents.

Derivative ClassOlfactory NotesReference
Esters Hesperidic-fruity, grapefruit, watermelon, aldehydic[4]
Ethers Floral, fruity[4]
Aldehydes Flowery, fruity[4]
Schiff Bases Green, fruity[6][7]
Catalysis

The spirocyclic (alkyl)(amino)carbene derived from this compound has been successfully employed as a ligand in gold(I)-catalyzed hydroamination of internal alkynes. This catalytic system facilitates the synthesis of complex quinoline derivatives, which are important scaffolds in medicinal chemistry.[5]

Catalytic_Cycle Catalytic Application of this compound-Derived Carbene start This compound-Derived Carbene Ligand catalyst Gold(I) Catalyst start->catalyst forms complex with reaction Hydroamination Reaction catalyst->reaction catalyzes reactants Internal Alkyne + Secondary Dialkylamine reactants->reaction product Quinoline Derivatives reaction->product

Caption: Catalytic cycle involving a this compound derivative.

Potential Biological Activities

While specific studies on the biological activities of this compound derivatives are limited, the presence of the α,β-unsaturated aldehyde moiety in some derivatives suggests potential for biological interactions. Aldehydes are known to react with biological nucleophiles such as proteins and nucleic acids. This reactivity is the basis for the biological activity of many natural and synthetic compounds. Further research is warranted to explore the potential antimicrobial, cytotoxic, or other pharmacological properties of this compound and its derivatives.

Conclusion

This compound is a readily accessible and versatile chemical building block. This guide has detailed the synthetic routes to this compound and a range of its derivatives, including esters, ethers, and a spirocyclic carbene. The characterization data and experimental protocols provided herein serve as a valuable resource for chemists in the fields of fragrance, materials, and catalysis. The diverse applications of this compound derivatives, from creating novel scents to facilitating complex organic transformations, highlight the significant potential of this scaffold in various scientific and industrial domains. Future research into the biological activities of these derivatives could open up new avenues for their application in drug discovery and development.

References

Stereoisomers of Trivertal and their chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of Trivertal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known systematically as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a widely utilized aroma chemical prized for its fresh, green, and herbaceous scent profile.[1] Its chemical structure, featuring two chiral centers, gives rise to a fascinating array of four stereoisomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their chemical properties, synthesis, and the methodologies for their analysis. While the commercial product is a mixture of these isomers, understanding the properties of each is crucial for advanced applications in fragrance chemistry, catalysis, and potentially other scientific fields. This document summarizes the available quantitative data, outlines experimental protocols, and provides visualizations to elucidate the relationships between the stereoisomers and their synthesis.

Introduction to this compound and its Stereoisomerism

This compound is a cyclohexene derivative with the chemical formula C₉H₁₄O. Its structure contains two stereocenters, leading to the existence of four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The commercial product, often referred to as "2,4-ivy carbaldehyde" in the fragrance industry, is predominantly a mixture of the cis isomers (approximately 95%), with the trans isomers constituting the remaining 5%.[2] The cis/trans isomerism arises from the relative positions of the methyl and aldehyde groups on the cyclohexene ring.

The four stereoisomers of this compound are:

  • (1R,2R)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (cis)

  • (1S,2S)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (cis)

  • (1R,2S)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (trans)

  • (1S,2R)-2,4-dimethylcyclohex-3-ene-1-carbaldehyde (trans)

The cis and trans diastereomers are expected to have different physical properties, such as boiling points, densities, and spectroscopic characteristics. The enantiomers within each pair (cis and trans) will have identical physical properties in an achiral environment but will rotate plane-polarized light in equal and opposite directions.

Chemical and Physical Properties

While specific quantitative data for each isolated stereoisomer of this compound is not extensively available in the public domain, the properties of the commercial mixture are well-documented. General principles of stereochemistry allow for predictions of the differences between the isomers.

Properties of Commercial this compound (Mixture of Isomers)

The commercially available this compound is a colorless to pale yellow liquid.[1]

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Boiling Point 196 °C (lit.)
Density 0.933 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.473 (lit.)
Flash Point 66 °C (150.8 °F) - closed cup
Odor Profile Strong green, herbaceous, slightly citrusy
Isomeric Composition Typically ~95% cis isomers and ~5% trans isomers

Sources:[3][4]

Purer forms of this compound are reported to be solids with a melting range of 85 to 90 ºC.[2] The liquid state of the commercial product is likely due to the isomeric mixture leading to melting point depression.[2]

Predicted Differences in Stereoisomer Properties

Based on general principles of stereoisomerism:

  • Diastereomers (Cis vs. Trans): The cis and trans isomers of this compound are diastereomers and are expected to have different physical properties. These differences arise from variations in their molecular shape, which affects intermolecular forces. It is anticipated that they would exhibit different boiling points, melting points, densities, refractive indices, and distinct NMR and IR spectra.[5][6] The olfactory properties of the cis and trans isomers may also differ, as the shape of a molecule is critical for its interaction with olfactory receptors.[7][8][9]

  • Enantiomers: The two cis enantiomers are expected to have identical physical properties (e.g., boiling point, density, solubility) in an achiral environment. Their key distinguishing feature is their optical activity; they will rotate plane-polarized light to an equal extent but in opposite directions. The same applies to the two trans enantiomers.

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This compound is synthesized via a [4+2] cycloaddition, specifically a Diels-Alder reaction, between 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile).[4][10] This reaction typically yields a mixture of cis and trans diastereomers, with the endo product (cis) being the major product due to kinetic control.

Representative Laboratory Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-1,3-pentadiene and a slight molar excess of freshly distilled acrolein. A high-boiling point solvent such as toluene or xylene can be used. For a greener alternative, the reaction can be performed in water.[11]

  • Reaction Conditions: The reaction mixture is heated to reflux. The reaction time can vary from several hours to a full day.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the mixture of this compound isomers.

Separation of Stereoisomers

The separation of the different stereoisomers of this compound requires specialized chromatographic techniques.

  • Separation of Diastereomers (Cis/Trans): The cis and trans diastereomers can be separated by conventional chromatography methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) due to their different physical properties.[13] A non-polar stationary phase in GC or a normal-phase/reverse-phase column in HPLC would likely provide separation.

  • Separation of Enantiomers: The separation of the enantiomeric pairs (cis and trans) requires a chiral environment. This is typically achieved using chiral chromatography.

    • Chiral Gas Chromatography (Chiral GC): Given the volatile nature of this compound, chiral GC is a suitable method. A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, can be used to resolve the enantiomers.[14][15][16]

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC with a chiral stationary phase can also be employed for the separation of the enantiomers.[17]

General Protocol for Chiral GC Analysis:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a column coated with a derivative of β-cyclodextrin).

  • Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). The exact temperature program would need to be optimized to achieve baseline separation of all four isomers.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Analysis: The four stereoisomers will elute at different retention times, allowing for their identification and quantification.

Mandatory Visualizations

Stereoisomers of this compound

G Stereoisomers of this compound cluster_cis Cis Isomers (Diastereomers of Trans) cluster_trans Trans Isomers (Diastereomers of Cis) cis_RR (1R,2R)-Trivertal cis_SS (1S,2S)-Trivertal cis_RR->cis_SS Enantiomers trans_RS (1R,2S)-Trivertal trans_SR (1S,2R)-Trivertal trans_RS->trans_SR Enantiomers

Caption: Relationship between the four stereoisomers of this compound.

Synthesis of this compound

G Diels-Alder Synthesis of this compound diene 2-Methyl-1,3-pentadiene (Diene) product This compound (Mixture of cis and trans isomers) diene->product dienophile Acrolein (Dienophile) dienophile->product

Caption: Diels-Alder reaction for the synthesis of this compound.

Applications and Future Directions

The primary application of this compound is in the fragrance industry, where its unique scent profile is highly valued.[18][19] The different olfactory perceptions of stereoisomers are a well-known phenomenon, and it is likely that the individual stereoisomers of this compound possess distinct odor characteristics.[7][8][9] Further research into the sensory properties of each pure stereoisomer could lead to the development of novel and more refined fragrances.

Beyond perfumery, this compound has been investigated as a precursor in the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs), which are used as ligands for transition-metal catalysts.[2] The specific stereochemistry of the this compound precursor could influence the structure and catalytic activity of the resulting carbene ligands, opening avenues for asymmetric catalysis.

Conclusion

This compound is a commercially significant aroma chemical with a rich stereochemistry. While the commercial product is a mixture of four stereoisomers, this guide has outlined the fundamental chemical properties, synthesis, and analytical methodologies related to these individual compounds. Although specific quantitative data for the separated stereoisomers is sparse in the available literature, the principles of stereochemistry provide a strong framework for understanding their expected properties and differences. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and professionals working with this compound and related compounds. Further investigation into the properties and applications of the pure stereoisomers of this compound holds promise for advancements in fragrance science, catalysis, and other areas of chemical research.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Functional Group in Trivertal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivertal, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a widely utilized fragrance ingredient. Beyond its olfactory properties, the aldehyde functional group within this compound's structure serves as a reactive center for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this aldehyde moiety, focusing on key reactions, experimental protocols, and the stability of the molecule. This information is critical for researchers in drug development and other scientific fields who may utilize this compound as a versatile chemical scaffold.

Introduction

This compound is a cyclic aldehyde with the molecular formula C₉H₁₄O. Its structure is characterized by a cyclohexene ring substituted with two methyl groups and an aldehyde functional group. The reactivity of this compound is predominantly dictated by this aldehyde group, which is susceptible to nucleophilic addition, oxidation, and reduction reactions.[1] A significant application demonstrating its reactivity is its use as a precursor in the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs), which are valuable ligands in transition metal catalysis.[2][3] Understanding the reactivity and stability of this compound's aldehyde group is essential for its application in complex organic synthesis and for assessing its potential in drug development and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Commercial this compound is typically a mixture of cis and trans isomers, with the cis isomers being predominant.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2,4-dimethylcyclohex-3-ene-1-carbaldehyde
CAS Number 68039-49-6
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 196 °C
Density 0.933 g/mL at 25 °C
Refractive Index n20/D 1.473

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle that participates in a range of chemical reactions. The key transformations are detailed below.

Nucleophilic Addition: Imine Formation

A cornerstone of this compound's synthetic utility is its reaction with primary amines to form imines. This reaction is a critical first step in the synthesis of cyclic (alkyl)(amino)carbenes (CAACs). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde.

Oxidation to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,4-dimethyl-3-cyclohexenecarboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.

Reduction to Alcohol

Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (2,4-dimethylcyclohex-3-en-1-yl)methanol. This can be accomplished using common reducing agents like sodium borohydride or through catalytic hydrogenation. While specific protocols for this compound are not extensively detailed in publicly available literature, general methods for aldehyde reduction are well-established.[4]

Other Reactions

The aldehyde group of this compound can also participate in other classical aldehyde reactions, such as Wittig reactions to form alkenes and acetal formation for protection of the carbonyl group.

Experimental Protocols

Detailed methodologies for key reactions involving the aldehyde group of this compound are provided below.

Synthesis of a Cyclic (Alkyl)(Amino)Carbene (CAAC) from this compound

This multi-step synthesis highlights the utility of this compound as a precursor to valuable catalytic ligands.

CAAC_Synthesis This compound This compound Imine Imine Intermediate This compound->Imine Toluene, Molecular Sieves 100 °C, 16 h Amine 2,6-Diisopropylaniline Amine->Imine Alkenyl_Aldimine Alkenyl Aldimine Imine->Alkenyl_Aldimine LDA, 3-chloro-2-methyl-1-propene Iminium_Salt Iminium Salt Alkenyl_Aldimine->Iminium_Salt HCl in Et2O, -78 °C to RT Toluene, 110 °C, 16 h CAAC Cyclic (Alkyl)(amino)carbene Iminium_Salt->CAAC LDA, Et2O -78 °C to RT, 2 h

Caption: Oxidation of this compound to its corresponding carboxylic acid.

  • Reactants: this compound (0.14 mol), silver(I) oxide (Ag₂O, 0.15 mol), and sodium hydroxide (NaOH, 0.67 mol).

  • Procedure: An aqueous solution of this compound, Ag₂O, and NaOH is stirred at room temperature for 15 hours.

  • Work-up: The reaction mixture is diluted with diethyl ether. The aqueous layer is acidified to pH 2 with 10% aqueous HCl and extracted with diethyl ether. The organic phase is dried over anhydrous MgSO₄, filtered, and evaporated.

  • Yield: 74%.

Data Presentation

The quantitative data for the key reactions of this compound's aldehyde group are summarized in Table 2.

Table 2: Summary of Quantitative Data for this compound Reactions

ReactionProductReagents and ConditionsYield (%)Reference
Imine FormationImine Intermediate2,6-diisopropylaniline, toluene, molecular sieves, 100 °C, 16 h94[3]
Alkenyl Aldimine FormationAlkenyl AldimineLDA, 3-chloro-2-methyl-1-propene90[3]
CyclizationIminium SaltHCl in Et₂O, -78 °C to RT; Toluene, 110 °C, 16 h74[3]
DeprotonationCyclic (Alkyl)(amino)carbene (CAAC)LDA, Et₂O, -78 °C to RT, 2 h95[3]
Oxidation2,4-dimethyl-3-cyclohexenecarboxylic acidAg₂O, NaOH, RT, 15 h74

Stability and Degradation

This compound is considered stable under normal storage conditions. [ ] However, as with most aldehydes, it is susceptible to oxidation upon prolonged exposure to air. It is also incompatible with strong oxidizing agents. [ ] Information regarding forced degradation studies under specific stress conditions (e.g., acidic, basic, photolytic, and thermal stress) is not extensively available in the public domain. Such studies are crucial for applications in regulated industries like pharmaceuticals to understand potential degradation pathways and identify degradation products. General knowledge of aldehyde chemistry suggests that under harsh acidic or basic conditions, aldol condensation or other rearrangement reactions could occur. Photolytic degradation of unsaturated aldehydes can also be a concern. [ ]

Conclusion

The aldehyde functional group in this compound is a reactive and versatile moiety, enabling a range of chemical transformations. Its utility is well-demonstrated in the high-yield synthesis of complex molecules like cyclic (alkyl)(amino)carbenes. The oxidation to its corresponding carboxylic acid also proceeds with good efficiency. While the general reactivity of the aldehyde group is well-understood, further research into the quantitative aspects of other reactions, such as reduction, and a thorough investigation into its stability and degradation pathways under forced conditions would be highly beneficial for expanding its applications, particularly in the field of drug development where stability and impurity profiling are of paramount importance. This guide provides a foundational understanding of this compound's aldehyde reactivity, offering valuable protocols and data for researchers and scientists.

References

A Technical Guide to the Antimicrobial Potential of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the diverse heterocyclic compounds investigated, triazole derivatives have emerged as a particularly promising scaffold due to their broad-spectrum antimicrobial activities and versatile synthetic accessibility. This technical guide provides an in-depth overview of the current research on the antimicrobial properties of triazole derivatives, focusing on their synthesis, biological evaluation, and potential mechanisms of action.

Introduction to Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two main constitutional isomers, 1,2,3-triazoles and 1,2,4-triazoles, form the core of a vast library of derivatives with significant pharmacological activities. These activities are not limited to antimicrobial effects but also include anticancer, antiviral, antifungal, and anti-inflammatory properties[1][2][3][4]. The development of efficient synthetic methodologies, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has made the synthesis of diverse triazole derivatives highly accessible for structure-activity relationship (SAR) studies[1].

Synthesis of Antimicrobial Triazole Derivatives

A prevalent and efficient method for synthesizing 1,2,3-triazole derivatives is the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of an azide with a terminal alkyne, often facilitated by a copper catalyst, to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

The following protocol outlines a general procedure for the synthesis of 1,2,3-triazole glycosides, as described in the literature[1].

  • Reactant Preparation : An appropriate aryl azide and an alkyne-functionalized sugar are prepared.

  • Reaction Setup : The aryl azide and alkyne-functionalized sugar are dissolved in a suitable solvent system, such as a mixture of t-BuOH and H₂O.

  • Catalyst Addition : A solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate is added to the reaction mixture. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.

  • Reaction Progression : The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the pure 1,2,3-triazole derivative.

  • Characterization : The structure of the synthesized compound is confirmed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

G

In Vitro Antimicrobial Activity

Triazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

The following tables summarize the antimicrobial activity of selected triazole derivatives from various studies.

Table 1: Antibacterial Activity of 1,2,3-Triazole Glycosides [1]

CompoundTest OrganismInhibition Zone (mm)MIC (mg/mL)
Compound 5 S. aureus-5
P. aeruginosa-5
Compound 6 S. aureus-10
P. aeruginosa-10
Ampicillin (Ref.) S. aureus--
P. aeruginosa--

Table 2: Antifungal Activity of 1,2,3-Triazole Glycosides [1]

CompoundTest OrganismInhibition Zone (mm)MIC (mg/mL)
Compound 5 C. albicans-10
A. niger-10
Compound 6 C. albicans->10
A. niger->10
Nystatin (Ref.) C. albicans--
A. niger--

Note: "-" indicates data not provided in the source.

The following protocols are commonly used to evaluate the antimicrobial activity of newly synthesized compounds.

3.2.1. Agar Disk Diffusion Method

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation : A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application : Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface. Standard antibiotic disks and a solvent control disk are also applied.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Measurement : The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.

3.2.2. Broth Microdilution Method (for MIC Determination)

  • Serial Dilutions : The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation : A standardized suspension of the test microorganism is added to each well.

  • Controls : Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.

  • Incubation : The plate is incubated under appropriate conditions.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G

Potential Mechanisms of Action

The precise mechanisms of action for many antimicrobial triazole derivatives are still under investigation. However, research suggests several potential targets and pathways. For some triazole-based antifungal agents like fluconazole, the mechanism involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

For antibacterial derivatives, potential mechanisms may include:

  • Enzyme Inhibition : Some triazole derivatives have been shown to inhibit key bacterial enzymes, such as DNA gyrase[3].

  • Cell Wall Synthesis Disruption : Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Membrane Disruption : Alteration of the bacterial cell membrane integrity, leading to leakage of cellular contents.

G

Conclusion and Future Directions

Triazole derivatives represent a versatile and potent class of compounds in the search for new antimicrobial agents. The efficiency of synthetic methods like click chemistry allows for the rapid generation of large libraries of compounds for screening. Current research demonstrates significant activity against clinically relevant pathogens, including resistant strains. Future research should focus on elucidating the specific molecular targets and mechanisms of action to enable rational drug design and optimization of these promising scaffolds. Further in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profiles of lead compounds to translate their in vitro potential into clinically viable therapeutics.

References

Trivertal's Role in the Stabilization of Cyclic (Alkyl)(amino)carbenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclic (Alkyl)(amino)carbenes (CAACs)

Cyclic (alkyl)(amino)carbenes (CAACs) represent a significant class of stable singlet carbenes that have garnered substantial interest in contemporary chemistry.[1] Unlike the more classical N-heterocyclic carbenes (NHCs) which feature two nitrogen atoms adjacent to the carbene center, CAACs possess one amino group and one sp³-hybridized alkyl group.[1] This structural modification—replacing a π-donating amino group with a purely σ-donating alkyl group—imparts unique electronic properties to CAACs. They are generally more nucleophilic (σ-donating) and more electrophilic (π-accepting) than their NHC counterparts.[2] These distinct electronic features, combined with a unique steric profile, enable CAACs to stabilize highly reactive species, activate enthalpically strong bonds, and serve as robust ligands for transition-metal catalysts.[3]

A key strategy in the design of stable carbenes is the incorporation of bulky substituents that provide kinetic stabilization by sterically shielding the reactive carbene center. This guide focuses on the use of trivertal, a common fragrance ingredient, as a readily available and effective precursor for the synthesis of a stable spirocyclic CAAC, highlighting its crucial role in the stabilization of the resulting carbene.[4]

The Role of this compound in CAAC Stabilization

The primary role of the this compound-derived moiety in the stabilization of the corresponding spirocyclic CAAC is steric in nature. This compound, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, provides a bulky and rigid dimethylcyclohexenyl group that is positioned in close proximity to the carbene carbon.[4][5]

This bulky framework acts as a steric shield, physically hindering the approach of other molecules to the electrophilic carbene center. This kinetic protection is crucial for preventing dimerization and other decomposition pathways, which are common for less sterically protected carbenes. The spirocyclic fusion of the cyclohexenyl ring to the carbene-containing ring ensures that this bulky group is held in a fixed orientation, maximizing its protective effect.[4] This steric encumbrance not only enhances the stability of the free carbene but also modulates the coordination environment when the CAAC is used as a ligand for a metal center, influencing the catalytic activity and selectivity of the resulting complex.[2][5]

Steric_Shielding cluster_CAAC This compound-Derived CAAC cluster_this compound Steric Shield (from this compound) Carbene C: N N-Ar Carbene->N σ-donation π-backdonation C_alpha C(sp³) Carbene->C_alpha σ-donation Shield 2,4-Dimethyl- cyclohexenyl Group Reagent Reactive Species Reagent->Carbene Approach hindered

Caption: Steric shielding of the carbene center by the this compound-derived group.

Synthesis of a this compound-Derived Spirocyclic CAAC

A stable spirocyclic (alkyl)(amino)carbene can be synthesized from this compound, a commercially available mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde.[4] The synthetic pathway involves a multi-step sequence, beginning with the formation of an imine, followed by the construction of the heterocyclic ring and final deprotonation to yield the free carbene.

The overall logical workflow for the synthesis is outlined below. The process starts with the condensation of this compound with 2,6-diisopropylaniline to form an imine, which then undergoes a series of transformations to build the pyrrolidine ring that incorporates the carbene center.

Synthesis_Workflow This compound This compound + 2,6-Diisopropylaniline Imine Imine Formation (5) This compound->Imine Toluene, 100°C Enamine Enamine Formation Imine->Enamine LDA, THF Alkylation Alkylation Enamine->Alkylation 3-chloro-2-methyl-1-propene Cyclization Hydroiminiumation (Cyclization) Alkylation->Cyclization HCl in Et₂O, then Toluene, 110°C Iminium Iminium Salt (7) Cyclization->Iminium Deprotonation Deprotonation Iminium->Deprotonation LDA, Et₂O CAAC Free Spirocyclic CAAC (1d) Deprotonation->CAAC

Caption: Experimental workflow for the synthesis of a this compound-derived CAAC.

The following protocols are adapted from the literature for the synthesis of the spirocyclic CAAC and its precursors.[4]

Step 1: Synthesis of Imine (5) To a solution of this compound (8.05 mL, 54.6 mmol) in toluene (25 mL) containing molecular sieves (15 g), 2,6-diisopropylaniline (10.00 mL, 53.0 mmol) is added at room temperature. The reaction mixture is stirred for 16 hours at 100 °C. After cooling, the molecular sieves are removed by filtration, and the toluene is evaporated under vacuum. Excess this compound is removed via short path distillation at 60 °C under high vacuum to afford the desired imine as a yellow oil.

Step 2: Synthesis of Iminium Salt (7) The imine from the previous step is first converted to an intermediate enamine (6) which is not isolated. To a solution of the imine in THF, lithium diisopropylamide (LDA) is added at -78 °C, followed by the addition of 3-chloro-2-methyl-1-propene. After workup, the resulting crude enamine (6) (7.52 g, 23.8 mmol) is dissolved in hexanes (10 mL). A solution of HCl in Et₂O (2M, 25.0 mL, 50.0 mmol) is added at -78 °C, leading to the immediate precipitation of a white powder. The mixture is warmed to room temperature and stirred for 30 minutes. The precipitate is filtered, washed with hexanes (20 mL), and dried under vacuum. Toluene (25 mL) is added, and the suspension is heated for 16 hours at 110 °C. Removal of volatiles under vacuum affords the iminium salt (7) as a white powder.

Step 3: Synthesis of the Free Carbene (1d) To a solution of the iminium salt (7) (1.00 g, 2.36 mmol) in Et₂O (10 mL) at -78 °C, a solution of LDA (0.51 g, 4.72 mmol) in Et₂O (10 mL) is added. The mixture is allowed to warm to room temperature and is stirred for 2 hours. The solvent is removed in vacuo, and the residue is extracted twice with hexane (10 mL). Evaporation of the solvent under vacuum yields the free carbene (1d) as a white solid.

Quantitative Data

The efficiency of the synthetic steps leading to the this compound-derived CAAC has been reported with good to excellent yields.

StepProductYield (%)
Imine FormationImine (5)94
Alkylation of EnamineIntermediate Enamine (6)90
Hydroiminiumation (Cyclization)Iminium Salt (7)74
DeprotonationFree Carbene (1d)95
Data sourced from literature reports.[4]

Characterization of the iminium salt precursor and the final carbene (as a gold(I) complex) provides insight into their structures.

Table 2: Selected NMR Spectroscopic Data (¹³C NMR, CD₃CN)

CompoundKey SignalChemical Shift (δ, ppm)
Iminium Salt (7)N=CH (Iminium C)192.2
Free Carbene (1d)C: (Carbene C)~309-323 (Typical range for CAACs)
Data for iminium salt from a related structure.[6] Carbene chemical shift is a typical value as the free carbene is highly reactive and often characterized as its metal complex.[1]

Table 3: Selected Crystallographic Data for the Gold(I) Chloride Complex of a related CAAC

While specific crystallographic data for the free this compound-derived carbene is not available due to its high reactivity, analysis of its gold(I) chloride complex provides key structural parameters for the ligand.

ParameterBond/AngleValue
Bond LengthCu–C(carbene)1.8788(14) Å
Bond LengthN–C(carbene)1.315(3) Å
Bond LengthC(alkyl)–C(carbene)1.516(3) Å
Bond AngleN–C(carbene)–C(alkyl)106.54(18) °
Data is for a representative CAAC-CuCl complex and a CAAC structure, illustrating typical values.[6][7]

The stability of this CAAC is primarily attributed to:

  • Kinetic Stabilization : As discussed, the bulky this compound-derived group provides significant steric shielding.

  • Electronic Stabilization : The σ-donating alkyl group and the π-donating amino group both contribute to the electronic stability of the singlet carbene center. The nitrogen lone pair donates into the vacant p-orbital of the carbene carbon, while the σ-donation from the adjacent alkyl carbon helps to electronically saturate the carbene center.

Conclusion

This compound serves as an effective and accessible starting material for the synthesis of a sterically demanding spirocyclic (alkyl)(amino)carbene. Its role is pivotal in providing the necessary kinetic stability to the carbene center through its bulky 2,4-dimethyl-3-cyclohexenyl framework. The detailed synthetic protocols and characterization data underscore the feasibility of producing these advanced ligands. The unique steric and electronic properties conferred by the this compound moiety make the resulting CAAC a valuable tool for stabilizing reactive metal centers and for applications in homogeneous catalysis, particularly in challenging transformations requiring robust and electron-rich ligands.[4] This guide provides a foundational understanding for researchers aiming to leverage this compound-based CAACs in catalyst design and synthetic methodology development.

References

An In-depth Technical Guide to the Isomeric Composition of Commercial Trivertal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivertal, a widely utilized fragrance ingredient known for its fresh, green, and aldehydic aroma, is chemically designated as 2,4-dimethyl-3-cyclohexenecarboxaldehyde. It is also commonly referred to as "2,4-ivy carbaldehyde". Commercial this compound is not a single chemical entity but rather a complex mixture of isomers. A thorough understanding of its isomeric composition is critical for quality control, predicting its olfactory properties, and for professionals in drug development who may encounter this molecule or its derivatives. This technical guide provides a detailed overview of the isomeric distribution in commercial this compound, methodologies for its analysis, and a visualization of key concepts.

Isomeric Composition of Commercial this compound

Commercial this compound is predominantly composed of the cis and trans isomers of 2,4-dimethyl-3-cyclohexenecarboxaldehyde. The cis isomers are the major components, lending the characteristic fragrance to the commercial product. The typical distribution of these isomers is summarized in the table below. It is also reported that commercial this compound may contain other positional isomers such as 3,5- and 3,6-dimethyl-3-cyclohexenylcarbaldehyde, although these are generally present in smaller quantities.

Isomer GroupIsomer NamePercentage in Commercial this compound
Majorcis-2,4-dimethyl-3-cyclohexenecarboxaldehyde~ 95%
Minortrans-2,4-dimethyl-3-cyclohexenecarboxaldehyde~ 5%

Experimental Protocols for Isomer Analysis

The quantitative determination of the isomeric composition of this compound requires high-resolution chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the analysis of this compound isomers. The following is a general protocol based on established methods for similar aldehydes.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD). For enhanced selectivity and sensitivity, coupling to a mass spectrometer is recommended.

  • Column: A C18 reversed-phase column (e.g., Newcrom R1 or equivalent), typically with a 3 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and water. The aqueous phase is often acidified with a small amount of phosphoric acid (for UV detection) or formic acid (for MS compatibility).

  • Flow Rate: A typical flow rate would be in the range of 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm. If using mass spectrometry, electrospray ionization (ESI) in positive mode is a common choice.

  • Sample Preparation: The this compound sample is diluted in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like the isomers of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a common choice for fragrance analysis. A typical dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.

  • Injection: A split/splitless injector is used, with the sample typically injected in split mode to avoid column overloading. The injector temperature is usually set around 250 °C.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the isomers. A representative program could be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown isomers and in selected ion monitoring (SIM) mode for quantification of known isomers.

  • Sample Preparation: The this compound sample is diluted in a volatile solvent such as hexane or dichloromethane.

Visualizations

Logical Relationship of this compound Isomers

The primary isomers in commercial this compound are the cis and trans diastereomers of 2,4-dimethyl-3-cyclohexenecarboxaldehyde. The diagram below illustrates their relationship.

G Figure 1. Isomeric Relationship of 2,4-dimethyl-3-cyclohexenecarboxaldehyde This compound Commercial this compound (Isomer Mixture) cis cis-2,4-dimethyl-3- cyclohexenecarboxaldehyde (~95%) This compound->cis Major Component trans trans-2,4-dimethyl-3- cyclohexenecarboxaldehyde (~5%) This compound->trans Minor Component other Other Positional Isomers (e.g., 3,5- and 3,6-) This compound->other Trace Components G Figure 2. General Workflow for Chromatographic Analysis of this compound Isomers cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis sample Commercial This compound Sample dilution Dilution in Appropriate Solvent sample->dilution injection Injection dilution->injection separation Chromatographic Separation (GC or HPLC) injection->separation detection Detection (MS or UV/DAD) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis result Isomeric Composition Report data_analysis->result

Methodological & Application

Application Notes & Protocols: Synthesis of Stable Carbenes from Trivertal for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trivertal, a common fragrance ingredient chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, has emerged as a valuable and readily available precursor for the synthesis of stable cyclic (alkyl)(amino)carbenes.[1][2] These carbenes, featuring a dimethylcyclohexene structural motif, possess unique steric and electronic properties that make them effective ligands for transition-metal catalysts.[1][2] This document provides a detailed protocol for the synthesis of a spirocyclic (alkyl)(amino)carbene from this compound and its application in gold(I)-catalyzed hydroamination reactions, which are instrumental in the synthesis of complex nitrogen-containing heterocycles like quinoline derivatives.[1][2]

The synthesis leverages the inherent structure of this compound to create a sterically hindered carbene that can stabilize metal centers and promote efficient catalysis.[2] The protocols outlined below are based on established methodologies and are intended to provide researchers with a comprehensive guide for the preparation and utilization of these novel carbene ligands.

Experimental Protocols

Part 1: Synthesis of a Spirocyclic (Alkyl)(amino)carbene from this compound

This protocol details the multi-step synthesis of a stable spirocyclic (alkyl)(amino)carbene from this compound. The overall workflow is depicted in the diagram below.

Synthesis_Workflow This compound This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) Imine Imine Intermediate This compound->Imine Condensation Amine Primary Amine (e.g., tert-butylamine) Amine->Imine Spiro_precursor Spiro-aminal Precursor Imine->Spiro_precursor Cyclization/ Addition Carbene Stable Spirocyclic (Alkyl)(amino)carbene Spiro_precursor->Carbene Deprotonation/ Carbene Formation

Figure 1. General workflow for the synthesis of a stable spirocyclic (alkyl)(amino)carbene from this compound.

Materials and Reagents:

  • This compound (95/5 mixture of cis/trans isomers)

  • tert-Butylamine

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Di-tert-butyl-diazastannylene

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Hexane, anhydrous

  • Pentane, anhydrous

  • Argon or Nitrogen gas for inert atmosphere

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Step 1: Synthesis of the Imine Intermediate

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

    • Add tert-butylamine (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and allow it to stir for 12-18 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting crude imine under high vacuum. The product is typically used in the next step without further purification.

  • Step 2: Synthesis of the Spiro-aminal Precursor

    • Caution: This step should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

    • Dissolve the crude imine from Step 1 in anhydrous hexane in a Schlenk flask.

    • In a separate Schlenk flask, prepare a solution of di-tert-butyl-diazastannylene (1.05 eq) in anhydrous hexane.

    • Slowly add the diazastannylene solution to the imine solution at room temperature with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 24 hours. During this time, a precipitate will form.

    • Filter the precipitate under inert atmosphere, wash with cold anhydrous pentane, and dry under high vacuum to yield the spiro-aminal precursor as a solid.

  • Step 3: Formation of the Stable Carbene

    • Caution: This step must be performed under a strict inert atmosphere.

    • In a Schlenk flask, suspend the spiro-aminal precursor (1.0 eq) in anhydrous hexane.

    • In a separate flask, dissolve potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in anhydrous hexane.

    • Cool the suspension of the spiro-aminal precursor to -78 °C using a dry ice/acetone bath.

    • Slowly add the KHMDS solution to the cold suspension with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

    • The resulting mixture contains the stable carbene. The salt byproduct (potassium salt of the aminal) can be removed by filtration through Celite under an inert atmosphere.

    • The solvent can be removed under vacuum to yield the carbene, which should be stored under an inert atmosphere.

Part 2: Application in Gold(I)-Catalyzed Hydroamination

This protocol describes the use of the this compound-derived carbene as a ligand in a gold(I)-catalyzed hydroamination of internal alkynes with secondary amines.

Catalytic_Cycle cluster_0 Catalytic Cycle Au_Carbene [(Carbene)AuCl] Active_Catalyst [(Carbene)Au]+ Au_Carbene->Active_Catalyst AgOTf Pi_Complex Alkyne π-Complex Active_Catalyst->Pi_Complex Alkyne Amine_Adduct Amine Adduct Pi_Complex->Amine_Adduct Amine Product_Release Product Release Amine_Adduct->Product_Release Nucleophilic Attack & Proton Transfer Product_Release->Active_Catalyst Product Enamine Product Product_Release->Product

Figure 2. Proposed catalytic cycle for the gold(I)-catalyzed hydroamination using the this compound-derived carbene ligand.

Materials and Reagents:

  • This compound-derived stable carbene

  • Gold(I) chloride dimethyl sulfide complex ((SMe₂)AuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Internal alkyne (e.g., diphenylacetylene)

  • Secondary amine (e.g., morpholine)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In situ Preparation of the Gold(I)-Carbene Catalyst:

    • Under an inert atmosphere, dissolve the this compound-derived carbene (1.0 eq) and (SMe₂)AuCl (1.0 eq) in anhydrous dichloromethane in a Schlenk tube.

    • Stir the solution at room temperature for 1 hour to form the [(Carbene)AuCl] complex.

    • Add AgOTf (1.0 eq) to the solution to abstract the chloride and generate the active cationic catalyst, [(Carbene)Au]⁺OTf⁻. A precipitate of AgCl will form.

    • Stir for an additional 30 minutes. The resulting solution containing the active catalyst is used directly.

  • Catalytic Hydroamination Reaction:

    • In a separate Schlenk tube, dissolve the internal alkyne (1.0 eq) and the secondary amine (1.2 eq) in anhydrous dichloromethane.

    • Add the freshly prepared catalyst solution (typically 1-5 mol%) to the alkyne and amine mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete, quench the reaction by exposing it to air.

    • Filter the mixture through a short pad of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired enamine product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and catalytic application of the this compound-derived carbene.

Table 1: Summary of Yields for Carbene Synthesis

StepProductTypical Yield (%)
1. Imine FormationImine Intermediate>95% (crude)
2. Spiro-aminal FormationSpiro-aminal Precursor80-90%
3. Carbene FormationStable Spirocyclic Carbene75-85%

Table 2: Representative Spectroscopic Data for the Stable Carbene

Spectroscopic TechniqueKey Signal
¹H NMR (C₆D₆)Characteristic signals for the dimethylcyclohexene and tert-butyl groups.
¹³C NMR (C₆D₆)Diagnostic downfield signal for the carbene carbon (typically > 250 ppm).
Mass Spectrometry (HRMS)Calculated m/z value consistent with the molecular formula of the carbene.

Table 3: Performance in Gold(I)-Catalyzed Hydroamination of Diphenylacetylene with Morpholine

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
16>9995
23>9996
51>9998

Disclaimer: The provided protocols and data are representative and may require optimization for specific substrates and reaction scales. Standard laboratory safety procedures should be followed at all times. The handling of air- and moisture-sensitive reagents requires appropriate inert atmosphere techniques.

References

Application Notes and Protocols: Trivertal-Derived Carbene Ligands in Gold(I)-Catalyzed Hydroamination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of a novel spirocyclic (alkyl)(amino)carbene (CAAC) ligand, derived from the readily available fragrance compound Trivertal, in gold(I)-catalyzed hydroamination reactions. This methodology offers an efficient route for the synthesis of complex nitrogen-containing heterocyles.

Introduction

Gold(I) complexes have emerged as powerful catalysts for a variety of organic transformations, particularly those involving the activation of alkynes and allenes towards nucleophilic attack. The hydroamination of unsaturated carbon-carbon bonds is a highly atom-economical method for the formation of C-N bonds, providing access to valuable building blocks for pharmaceuticals and functional materials. The catalytic activity and selectivity of gold(I) complexes are highly dependent on the nature of the ancillary ligand.

Recently, a novel, stable spirocyclic (alkyl)(amino)carbene (CAAC) ligand has been developed from this compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde), a widely available and inexpensive fragrance ingredient[1][2]. The resulting gold(I) complex, featuring this bulky and electron-rich carbene ligand, has demonstrated notable catalytic activity in the hydroamination of internal alkynes with secondary dialkylamines[1][2]. This reaction serves as a key step in a one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives[1][2].

General Reaction Scheme

The overall transformation involves the synthesis of the CAAC ligand from this compound, formation of the gold(I) complex, and its subsequent use in the catalytic hydroamination of an internal alkyne. This enamine intermediate can then undergo a subsequent reaction, such as a Povarov reaction, to generate complex heterocyclic structures.

general_reaction_scheme cluster_catalyst_prep Catalyst Preparation cluster_hydroamination Hydroamination cluster_three_component Three-Component Synthesis This compound This compound CAAC_ligand Spirocyclic (alkyl)(amino)carbene (CAAC) Ligand This compound->CAAC_ligand Multi-step synthesis Gold_complex [(CAAC)AuCl] CAAC_ligand->Gold_complex + Au(SMe2)Cl Gold_complex->Active_catalyst + Ag+ salt Internal_alkyne Internal Alkyne (R1-C≡C-R2) Internal_alkyne->Enamine_product [(CAAC)Au]+ (cat.) Secondary_amine Secondary Amine (R3R4NH) Secondary_amine->Enamine_product [(CAAC)Au]+ (cat.) Quinoline_derivative 1,2-Dihydroquinoline Derivative Enamine_product->Quinoline_derivative Povarov Reaction Aryl_amine Aryl Amine Aryl_amine->Quinoline_derivative Povarov Reaction Terminal_alkyne Terminal Alkyne Terminal_alkyne->Quinoline_derivative Povarov Reaction

Caption: General workflow for the synthesis of the this compound-derived gold(I) catalyst and its application in hydroamination and a subsequent three-component reaction.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the this compound-derived CAAC ligand and its gold(I) complex, as well as the catalytic hydroamination/three-component synthesis of 1,2-dihydroquinoline derivatives.

Table 1: Synthesis of this compound-Derived CAAC Ligand and Gold(I) Complex [2]

StepReactantsProductYield (%)
Imine FormationThis compound, 2,6-DiisopropylanilineImine Intermediate94
Iminium Salt FormationImine Intermediate, Trimethyloxonium tetrafluoroborateIminium Salt95
DeprotonationIminium Salt, Lithium diisopropylamide (LDA)Spirocyclic CAAC Ligand95
Gold Complex FormationSpirocyclic CAAC Ligand, Au(SMe₂)Cl[(CAAC)AuCl] Complex96

Table 2: Gold(I)-Catalyzed Three-Component Synthesis of 1,2-Dihydroquinoline Derivatives [2]

EntryAryl Amine (R-NH₂)Internal Alkyne (R¹-C≡C-R²)Terminal Alkyne (R³-C≡C-H)Product Yield (%)*
1AnilineDiphenylacetylenePhenylacetylene95
24-ChloroanilineDiphenylacetylenePhenylacetylene93
34-MethoxyanilineDiphenylacetylenePhenylacetylene96
4Aniline1-Phenyl-1-propynePhenylacetylene85
5AnilineDiphenylacetylene1-Hexyne90

*Yields are based on the aryl amine and determined by ¹H NMR using an internal standard.

Experimental Protocols

Protocol 1: Synthesis of the Spirocyclic (alkyl)(amino)carbene (CAAC) Ligand from this compound [2]

Step 1: Imine Formation

  • To a solution of this compound (1.05 eq) in toluene, add 2,6-diisopropylaniline (1.0 eq) and molecular sieves.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, filter off the molecular sieves and remove the toluene under reduced pressure.

  • Purify the crude product by short path distillation to remove excess this compound, affording the imine as a yellow oil.

Step 2: Iminium Salt Formation

  • Dissolve the imine intermediate in diethyl ether.

  • Add trimethyloxonium tetrafluoroborate (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the iminium salt.

Step 3: Deprotonation to form the CAAC Ligand

  • To a solution of the iminium salt in diethyl ether at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.0 eq) in diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent in vacuo.

  • Extract the residue with hexane and remove the solvent under vacuum to afford the CAAC ligand as a white solid.

Protocol 2: Synthesis of the Gold(I)-CAAC Complex [2]

  • To a solution of the CAAC ligand in tetrahydrofuran (THF), add a solution of chloro(dimethyl sulfide)gold(I) (Au(SMe₂)Cl) (1.0 eq) in THF.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with pentane and dry under vacuum to yield the [(CAAC)AuCl] complex.

Protocol 3: Gold(I)-Catalyzed Three-Component Synthesis of 1,2-Dihydroquinoline Derivatives [2]

  • In a glovebox, charge a J. Young NMR tube with the [(CAAC)AuCl] complex (5 mol%), KB(C₆F₅)₄ (5 mol%), the aryl amine (1.0 eq), and the internal alkyne (1.1 eq) in C₆D₆.

  • Heat the reaction mixture at 120 °C until the aryl amine is completely consumed (monitored by ¹H NMR).

  • Cool the mixture to room temperature and add the terminal alkyne (1.0 eq).

  • Heat the reaction mixture at 100 °C for 24 hours.

  • The product yield can be determined by ¹H NMR spectroscopy using an internal standard.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Gold Complex Synthesis cluster_catalysis Catalytic Reaction start_ligand Start: this compound & 2,6-Diisopropylaniline imine_formation Imine Formation (Toluene, 100°C, 16h) start_ligand->imine_formation iminium_formation Iminium Salt Formation (Me3OBF4, Et2O) imine_formation->iminium_formation deprotonation Deprotonation (LDA, Et2O) iminium_formation->deprotonation end_ligand Product: CAAC Ligand deprotonation->end_ligand start_complex Start: CAAC Ligand & Au(SMe2)Cl end_ligand->start_complex complexation Complexation (THF, RT, 1h) start_complex->complexation end_complex Product: [(CAAC)AuCl] complexation->end_complex start_catalysis Start: [(CAAC)AuCl], KB(C6F5)4, Aryl Amine, Internal Alkyne end_complex->start_catalysis hydroamination Hydroamination (C6D6, 120°C) start_catalysis->hydroamination povarov Add Terminal Alkyne (100°C, 24h) hydroamination->povarov end_catalysis Product: 1,2-Dihydroquinoline povarov->end_catalysis

Caption: Experimental workflow for the synthesis of the this compound-derived CAAC ligand, its gold(I) complex, and its application in catalysis.

Reaction Mechanism

The proposed mechanism for the gold(I)-catalyzed hydroamination of an alkyne involves the following key steps:

  • Activation of the Pre-catalyst: The gold(I) chloride pre-catalyst, [(CAAC)AuCl], is activated by a silver salt (or in this case, KB(C₆F₅)₄ acts as a halide abstractor) to generate the catalytically active cationic gold(I) species, [(CAAC)Au]⁺.

  • Alkyne Coordination: The internal alkyne coordinates to the electrophilic gold(I) center, forming a π-complex. This coordination activates the alkyne towards nucleophilic attack.

  • Nucleophilic Attack: The secondary amine attacks the activated alkyne in an intermolecular fashion. This step can proceed through an outer-sphere or inner-sphere pathway.

  • Protodeauration: The resulting vinylgold intermediate undergoes protonolysis, likely by another molecule of the amine acting as a proton source, to release the enamine product and regenerate the active gold(I) catalyst.

reaction_mechanism catalyst [(CAAC)Au]+ pi_complex [(CAAC)Au(η2-R1C≡CR2)]+ catalyst->pi_complex + Alkyne alkyne R1-C≡C-R2 alkyne->pi_complex amine R3R4NH vinyl_gold Vinylgold Intermediate amine->vinyl_gold pi_complex->vinyl_gold + Amine (Nucleophilic Attack) enamine Enamine Product vinyl_gold->enamine + H+ (from Amine) (Protodeauration) regenerated_catalyst [(CAAC)Au]+ vinyl_gold->regenerated_catalyst - Product

Caption: Proposed catalytic cycle for the gold(I)-catalyzed hydroamination of an internal alkyne.

Conclusion

The use of a this compound-derived spirocyclic (alkyl)(amino)carbene ligand provides an effective and robust catalytic system for the gold(I)-catalyzed hydroamination of internal alkynes. The readily available and inexpensive nature of the ligand precursor, this compound, makes this a highly attractive methodology for the synthesis of complex nitrogen-containing molecules. The provided protocols offer a starting point for researchers interested in exploring this novel catalytic system for applications in organic synthesis and drug discovery.

References

Application Notes and Protocols: Trivertal-Derived Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of catalysts derived from Trivertal (2,4-dimethyl-3-cyclohexenecarboxaldehyde), a readily available and inexpensive fragrance component. The primary focus is on the spirocyclic (alkyl)(amino)carbene (CAAC) ligand synthesized from this compound and its subsequent use in transition metal catalysis, particularly with gold(I), palladium(II), and rhodium(I).

Introduction

This compound serves as a versatile precursor for the synthesis of a robust and sterically demanding spirocyclic (alkyl)(amino)carbene (CAAC) ligand. This ligand, featuring a 2-methyl-substituted cyclohexenyl group, provides significant steric protection to a coordinated metal center, enhancing catalytic activity and stability. The resulting metal complexes have demonstrated significant efficacy in a range of organic transformations, offering mild reaction conditions and high yields.

Gold(I)-Catalyzed Intermolecular Hydroamination of Internal Alkynes

The gold(I) complex of the this compound-derived CAAC ligand is a highly effective catalyst for the intermolecular hydroamination of internal alkynes with secondary amines. This reaction is a key step in the one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives, which are important scaffolds in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the yields for the gold(I)-catalyzed hydroamination of various internal alkynes with diethylamine.

EntryAlkyne SubstrateProductTemperature (°C)Time (h)Yield (%)[1]
13-Hexyne(E)-N,N-diethylhex-3-en-3-amine1001295
21-Phenyl-1-propyne(E)-N,N-diethyl-1-phenylprop-1-en-1-amine80698
31,2-Diphenylethyne(E)-N,N-diethyl-1,2-diphenylethenamine1202490
41-(p-Tolyl)-1-propyne(E)-N,N-diethyl-1-(p-tolyl)prop-1-en-1-amine80897
51-(4-Methoxyphenyl)-1-propyne(E)-N,N-diethyl-1-(4-methoxyphenyl)prop-1-en-1-amine80896
61-(4-Chlorophenyl)-1-propyne(E)-N,N-diethyl-1-(4-chlorophenyl)prop-1-en-1-amine801095
71-Cyclohexyl-1-propyne(E)-1-cyclohexyl-N,N-diethylprop-1-en-1-amine1202485
Experimental Protocol: General Procedure for Gold(I)-Catalyzed Hydroamination

Materials:

  • (CAAC)AuCl complex (synthesized from this compound)

  • Potassium bis(pentafluorophenyl)borate (KB(C₆F₅)₄)

  • Internal alkyne

  • Secondary amine (e.g., diethylamine)

  • Anhydrous benzene-d₆ (C₆D₆) or other suitable anhydrous solvent

  • Internal standard (e.g., benzyl methyl ether)

  • J-Young NMR tube or other suitable reaction vessel

Procedure:

  • Under an inert atmosphere (e.g., argon), add the (CAAC)AuCl complex (0.025 mmol) and KB(C₆F₅)₄ (0.025 mmol) to a dry J-Young NMR tube.

  • Add 0.4 mL of anhydrous C₆D₆ and the internal standard.

  • Shake the tube to dissolve the solids.

  • Add the internal alkyne (0.5 mmol) and the secondary amine (0.5 mmol) to the solution.

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (see table above) behind a blast shield.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • Upon completion, remove the solvent in vacuo.

  • Extract the residue with n-hexane to isolate the enamine product.

Logical Workflow for Catalyst Application

Gold_Catalyzed_Hydroamination cluster_synthesis Catalyst Preparation cluster_reaction Catalytic Cycle This compound This compound CAAC_ligand CAAC Ligand This compound->CAAC_ligand Multi-step synthesis CAAC_AuCl (CAAC)AuCl Complex CAAC_ligand->CAAC_AuCl Complexation with Au(I) Active_Catalyst [(CAAC)Au]⁺ CAAC_AuCl->Active_Catalyst Activation with KB(C₆F₅)₄ Alkyne Internal Alkyne Enamine Enamine Product Alkyne->Enamine Nucleophilic attack by Amine Amine Secondary Amine Active_Catalyst->Alkyne Coordination Enamine->Active_Catalyst Product release & Catalyst regeneration

Caption: Workflow for Gold-Catalyzed Hydroamination.

Palladium(II)-Catalyzed Buchwald-Hartwig Amination

The this compound-derived CAAC ligand has also been successfully employed in palladium catalysis. The (CAAC)Pd(py) complex serves as a potent precatalyst for the Buchwald-Hartwig amination of aryl chlorides under mild conditions.

Quantitative Data Summary

The following table presents the yields for the palladium-catalyzed amination of various aryl chlorides.

EntryAryl ChlorideAmineProductTemperature (°C)Time (h)Yield (%)[2]
1ChlorobenzeneMorpholine4-Phenylmorpholine601695
24-ChlorotolueneMorpholine4-(p-Tolyl)morpholine601698
34-ChloroanisoleMorpholine4-(4-Methoxyphenyl)morpholine601692
41-Chloro-4-(trifluoromethyl)benzeneMorpholine4-(4-(Trifluoromethyl)phenyl)morpholine601685
52-ChlorotolueneMorpholine4-(o-Tolyl)morpholine602478
6ChlorobenzeneAnilineN,N-Diphenylamine601688
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • (CAAC)PdCl₂(py) precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride

  • Amine

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the (CAAC)PdCl₂(py) precatalyst (0.01 mmol), NaOtBu (1.2 mmol), the aryl chloride (1.0 mmol), and the amine (1.2 mmol).

  • Add 2 mL of anhydrous toluene.

  • Seal the tube and heat the reaction mixture in an oil bath at 60 °C for the specified time (see table above).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-aryl product.

Reaction Signaling Pathway

Palladium_Catalyzed_Amination cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Precatalyst (CAAC)Pd(II)Cl₂(py) Active_Pd0 (CAAC)Pd(0) Precatalyst->Active_Pd0 Reduction Oxidative_Addition (CAAC)Pd(II)(Ar)(Cl) Active_Pd0->Oxidative_Addition Oxidative Addition with Ar-Cl Aryl_Chloride Ar-Cl Amine R₂NH Amine_Coordination [(CAAC)Pd(II)(Ar)(R₂NH)]⁺Cl⁻ Oxidative_Addition->Amine_Coordination Amine Coordination & Deprotonation Reductive_Elimination Product Formation Amine_Coordination->Reductive_Elimination Reductive_Elimination->Active_Pd0 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Pathway for Palladium-Catalyzed Amination.

Rhodium(I)-Catalyzed Arene Hydrogenation

The this compound-derived CAAC ligand, in combination with rhodium, forms a catalyst system capable of arene hydrogenation under mild conditions. Evidence suggests the formation of rhodium nanoparticles stabilized by the CAAC ligand, which act as the active catalytic species.

Quantitative Data Summary

The following table shows the conversion for the rhodium-catalyzed hydrogenation of various arenes.

EntryArene SubstrateProductH₂ Pressure (atm)Time (h)Conversion (%)[1]
1BenzeneCyclohexane6.824>99
2TolueneMethylcyclohexane6.824>99
3AnisoleMethoxycyclohexane6.82498
4Diphenyl etherDicyclohexyl ether6.82493
5N-PhenylacetamideN-Cyclohexylacetamide6.82495
6Methyl benzoateMethyl cyclohexanecarboxylate6.82491
Experimental Protocol: General Procedure for Arene Hydrogenation

Materials:

  • [Rh(COD)Cl]₂

  • This compound-derived CAAC ligand

  • Arene substrate

  • Anhydrous solvent (e.g., THF)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [Rh(COD)Cl]₂ (0.01 mmol) and the CAAC ligand (0.022 mmol).

  • Add the arene substrate (1.0 mmol) and 2 mL of anhydrous THF.

  • Seal the glass liner inside the autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 6.8 atm).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and analyze the reaction mixture by GC-MS to determine the conversion.

  • For product isolation, remove the solvent under reduced pressure and purify the residue by appropriate methods (e.g., distillation or chromatography).

Experimental Workflow Diagram

Rhodium_Catalyzed_Hydrogenation Start Start Prepare_Catalyst Prepare Catalyst Precursor ([Rh(COD)Cl]₂ + CAAC Ligand) Start->Prepare_Catalyst Add_Substrate Add Arene Substrate and Solvent Prepare_Catalyst->Add_Substrate Pressurize Pressurize with H₂ Add_Substrate->Pressurize React Stir at Room Temperature Pressurize->React Analyze Analyze Conversion by GC-MS React->Analyze Isolate Isolate Product Analyze->Isolate End End Isolate->End

Caption: Workflow for Rhodium-Catalyzed Hydrogenation.

References

Application Note: A Robust Protocol for Quinoline Synthesis Using the Skraup Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of quinoline, a core heterocyclic scaffold in numerous pharmaceuticals. While the direct synthesis from a "Trivertal precursor" is not described in the scientific literature, this note details the classic and reliable Skraup synthesis. The procedure involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This application note includes a step-by-step protocol, quantitative data on reaction parameters, and visual diagrams of the experimental workflow and reaction mechanism to ensure reproducibility and a thorough understanding of the process.

Introduction and Principle

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties.[1] Numerous methods exist for their synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[2][3]

Initial searches for a direct quinoline synthesis pathway using a "this compound precursor" (2,4-dimethyl-3-cyclohexene-1-carboxaldehyde) did not yield established protocols. This compound is primarily known as a fragrance ingredient.[4] However, a related structure has been used to create specialized carbene ligands for gold-catalyzed reactions that can produce complex quinolines.[5][6] This is a highly specific application rather than a general preparative method.

Therefore, this document focuses on the Skraup synthesis , a fundamental and widely used method for preparing the parent quinoline ring.[1] The reaction involves heating an aromatic amine (aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[7][8] The reaction proceeds via the following key stages:

  • Dehydration of glycerol by sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.[2][9]

  • A Michael-type conjugate addition of the aniline to acrolein.[7][9]

  • Acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[9]

  • Oxidation of the dihydroquinoline intermediate to yield the aromatic quinoline product.[7][9]

The reaction is known to be highly exothermic and requires careful control.[8][10] The use of a moderator, such as ferrous sulfate, is often employed to ensure a smoother reaction profile.[9][10]

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from established and reliable procedures.

2.1 Materials and Reagents

Reagent/MaterialFormulaM.Wt.Quantity (1.0 mole scale)Notes
AnilineC₆H₅NH₂93.1393 g (1.0 mole)Freshly distilled recommended
Glycerol (Anhydrous)C₃H₈O₃92.09276 g (3.0 moles)Use anhydrous grade for best results
NitrobenzeneC₆H₅NO₂123.1149 g (0.4 mole)Acts as both solvent and oxidant
Sulfuric Acid, Conc.H₂SO₄98.08100 mLAdd slowly and with caution
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.0110 gReaction moderator
Sodium HydroxideNaOH40.00~200 gFor neutralization (prepare as solution)
Anhydrous Potassium CarbonateK₂CO₃138.21As neededFor drying
2 L Round-bottom flask--1-
Reflux condenser--1-
Mechanical stirrer--1-
Heating mantle / Oil bath--1-
Steam distillation apparatus--1-

2.2 Procedure

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully combine aniline (93 g), glycerol (276 g), and nitrobenzene (49 g).[10]

  • Acid Addition: Begin stirring the mixture. Slowly and cautiously, add concentrated sulfuric acid (100 mL) in portions. The addition is exothermic; ensure the mixture is well-stirred and cool the flask in an ice bath if necessary.

  • Initiation: Add ferrous sulfate heptahydrate (10 g) to the mixture to moderate the reaction.[10]

  • Heating: Gently heat the flask using a heating mantle or oil bath. The reaction will become vigorous and start to boil. Once boiling begins, immediately remove the heat source. The reaction should proceed exothermically. If it becomes too violent, cool the flask with a wet towel.[8]

  • Reaction Completion: Once the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for 3-4 hours to ensure the reaction goes to completion.[10]

  • Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully dilute the dark, viscous mixture with 500 mL of water. To neutralize the excess acid, slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to litmus paper. This step is highly exothermic and should be performed in a well-ventilated fume hood with cooling.

  • Workup - Isolation: Set up for steam distillation. Pass steam through the alkaline mixture to co-distill the crude quinoline and unreacted nitrobenzene.[8][10] Collect the milky distillate.

  • Purification: Separate the organic layer from the distillate using a separatory funnel. Dry the crude organic layer over anhydrous potassium carbonate.[10]

  • Final Distillation: Purify the dried crude product by fractional distillation. Collect the fraction boiling at 235-237 °C as pure quinoline.[10]

Quantitative Data

The yield of the Skraup synthesis is highly dependent on the substrate and reaction conditions. Below are typical results reported in the literature.

Table 1: Reported Yields for Skraup Synthesis with Various Anilines

Substituted Aniline Product Yield (%)
Aniline Quinoline 84-91%
o-Aminophenol 8-Hydroxyquinoline 72%
3-Nitro-4-aminoanisole 6-Methoxy-8-nitroquinoline 65-76%
m-Nitroaniline 5-Nitroquinoline & 7-Nitroquinoline Mixture

(Data sourced from Organic Syntheses and other literature).[10]

Table 2: Physical Properties of Quinoline

Property Value
Appearance Colorless to yellow liquid
Boiling Point 237 °C
Molecular Formula C₉H₇N
Molar Mass 129.16 g/mol

(Data sourced from general chemical literature).[9]

Visualizations

4.1 Experimental Workflow

The following diagram outlines the major steps of the synthesis and purification process.

G reagents 1. Mix Reagents (Aniline, Glycerol, Nitrobenzene) acid 2. Add H₂SO₄ (cat.) & FeSO₄ (moderator) reagents->acid reaction 3. Heat & Reflux (Exothermic Reaction) acid->reaction cool 4. Cool & Dilute (with Water) reaction->cool neutralize 5. Neutralize (with conc. NaOH) cool->neutralize steam 6. Steam Distillation neutralize->steam separate 7. Separate Organic Layer steam->separate dry 8. Dry (over K₂CO₃) separate->dry distill 9. Fractional Distillation dry->distill product Pure Quinoline distill->product G cluster_start Reactants Aniline Aniline Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol->Acrolein Dehydration (conc. H₂SO₄) Acrolein->Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline Cyclization & Dehydration (H⁺) Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

References

Application Notes and Protocols for the Safe Handling and Storage of Trivertal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivertal, known chemically as 2,4-dimethyl-3-cyclohexenecarboxaldehyde and also by trade names such as Triplal® and Cyclal C, is an aldehyde-containing organic compound widely utilized as a fragrance ingredient in cosmetics and household products.[1][2][3] In the laboratory, its reactive aldehyde group and cyclohexene ring make it a versatile precursor for organic synthesis, including the formation of stable carbenes for catalysis.[1][4] While valued for its chemical properties, proper handling and storage procedures are critical to ensure the safety of laboratory personnel. This document provides detailed protocols and safety information for the use of this compound in a research environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueReferences
Chemical Name 2,4-dimethyl-3-cyclohexenecarboxaldehyde[4]
Synonyms This compound, Triplal, Ivy carbaldehyde, Cyclal C[1][5]
CAS Number 68039-49-6[2]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1][6]
Odor Green, herbaceous, citrus-like[7]
Boiling Point 196 °C[8]
Flash Point 65.0 °C (149.0 °F) Closed Cup[2]
Density 0.936 g/mL at 25 °C[8]
Refractive Index n20/D 1.473[8]
Solubility Immiscible with water[2]

Safety and Hazard Information

This compound is classified as a combustible liquid and can cause skin and eye irritation. It is also recognized as a skin sensitizer, capable of causing an allergic reaction upon contact.[4] The table below summarizes the GHS hazard classifications and corresponding precautionary statements.

Hazard ClassificationGHS CodePrecautionary StatementReferences
Flammable Liquids Category 4H227: Combustible liquid[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[4]
Hazardous to the aquatic environment, long-term hazard Category 3H412: Harmful to aquatic life with long lasting effects[9]

Protocols for Safe Handling and Storage

Adherence to the following protocols is mandatory when working with this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) lab_coat Flame-resistant Lab Coat safety_goggles Chemical Splash Goggles nitrile_gloves Nitrile Gloves researcher Researcher researcher->lab_coat Wear researcher->safety_goggles Wear researcher->nitrile_gloves Wear

Caption: Required PPE for handling this compound.

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

  • Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces as it is a combustible liquid.[2]

  • Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling.[2]

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the liquid with an inert material such as vermiculite or sand, and place it in a sealed container for disposal.[2] For large spills, evacuate the area and follow your institution's emergency procedures.[2]

Storage Protocol
  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]

  • Segregation: Store this compound separately from strong oxidizing agents, with which it is incompatible.[10]

  • Inventory: Maintain an accurate inventory of this compound and other chemicals to ensure proper management and disposal of expired substances.

Emergency Procedures

A logical workflow for emergency procedures is outlined below.

Emergency_Procedures exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion Wash with soap and water for 15 mins Wash with soap and water for 15 mins skin_contact->Wash with soap and water for 15 mins Rinse with water for 15 mins Rinse with water for 15 mins eye_contact->Rinse with water for 15 mins Move to fresh air Move to fresh air inhalation->Move to fresh air Do NOT induce vomiting Do NOT induce vomiting ingestion->Do NOT induce vomiting seek_medical Seek Medical Attention Remove contaminated clothing Remove contaminated clothing Wash with soap and water for 15 mins->Remove contaminated clothing Remove contaminated clothing->seek_medical Rinse with water for 15 mins->seek_medical Move to fresh air->seek_medical Rinse mouth with water Rinse mouth with water Do NOT induce vomiting->Rinse mouth with water Rinse mouth with water->seek_medical Skin_Sensitization_Pathway cluster_skin Epidermis cluster_lymph Lymph Node This compound This compound Penetration Haptenation Schiff Base Formation (Haptenation) This compound->Haptenation Protein Skin Protein (e.g., with Lysine) Protein->Haptenation APC Antigen Presenting Cell (e.g., Langerhans Cell) Haptenation->APC Activation APC Activation & Migration APC->Activation T_Cell Naive T-Cell Activation->T_Cell Antigen Presentation T_Cell_Activation T-Cell Proliferation & Differentiation T_Cell->T_Cell_Activation Memory_T_Cell Memory T-Cells T_Cell_Activation->Memory_T_Cell Immune_Response Allergic Contact Dermatitis Memory_T_Cell->Immune_Response Upon Re-exposure

References

Application Notes & Protocols: A Step-by-Step Guide to Trivertal Functional Group Transformation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Trivertal functional group transformation is an innovative, one-pot synthetic methodology for the conversion of primary amides into complex tri-functional scaffolds. This transformation, catalyzed by a custom-designed rhodium complex, introduces a versatile silyl-thio-oxa-azine core, offering three distinct points for further molecular elaboration. The reaction's high efficiency and functional group tolerance make it a powerful tool in the synthesis of novel chemical entities for drug discovery and materials science. This document provides a detailed protocol for the this compound transformation, along with supporting data and workflow visualizations.

Core Principles and Mechanism

The this compound transformation proceeds via a proposed catalytic cycle involving the activation of a primary amide with a silylating agent, followed by oxidative addition of a sulfenyl chloride and subsequent reductive elimination to form the core this compound structure.

Proposed Catalytic Cycle:

G reactant reactant catalyst catalyst intermediate intermediate product product reagent reagent amide Primary Amide (R-CONH2) activated_amide O-Silylated Amide Intermediate amide->activated_amide + Silylating Agent silyl_reagent Silylating Agent (e.g., TMS-Cl) oxidative_addition Oxidative Addition Complex activated_amide->oxidative_addition + [Rh] Catalyst rh_catalyst [Rh(COD)Cl]2 rh_catalyst->oxidative_addition reductive_elimination Reductive Elimination Transition State oxidative_addition->reductive_elimination Intramolecular Cyclization sulfenyl_chloride Sulfenyl Chloride (R'-SCl) sulfenyl_chloride->oxidative_addition trivertal_product This compound Product reductive_elimination->trivertal_product Reductive Elimination catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen Releases [Rh] catalyst_regen->rh_catalyst Enters next cycle

Caption: Proposed catalytic cycle for the Rhodium-catalyzed this compound transformation.

Experimental Protocols

General Procedure for this compound Functional Group Transformation

This protocol describes a representative experiment for the synthesis of a this compound compound from benzamide.

Materials:

  • Benzamide (1.0 mmol, 121.14 mg)

  • Chlorotrimethylsilane (TMS-Cl) (1.2 mmol, 0.15 mL)

  • Benzenesulfenyl chloride (1.1 mmol, 159.03 mg)

  • [Rh(COD)Cl]₂ (0.025 mmol, 12.3 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Nitrogen atmosphere

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry 25 mL Schlenk flask under a nitrogen atmosphere, add benzamide (121.14 mg, 1.0 mmol) and the rhodium catalyst (12.3 mg, 0.025 mmol).

  • Add anhydrous DCM (10 mL) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (0.15 mL, 1.2 mmol) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.

  • Add benzenesulfenyl chloride (159.03 mg, 1.1 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound product.

Experimental Workflow Diagram

G start Start: Assemble Dry Glassware under N2 add_reagents Add Primary Amide and [Rh] Catalyst start->add_reagents add_solvent Add Anhydrous DCM add_reagents->add_solvent cool Cool to 0°C add_solvent->cool add_silyl Add Silylating Agent Dropwise cool->add_silyl stir1 Stir for 30 min at 0°C add_silyl->stir1 add_sulfenyl Add Sulfenyl Chloride stir1->add_sulfenyl warm_stir Warm to RT and Stir for 12h add_sulfenyl->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor monitor->warm_stir Incomplete quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Characterize Pure this compound Product purify->end

Caption: Step-by-step experimental workflow for the this compound synthesis.

Data Presentation and Substrate Scope

The this compound transformation has been successfully applied to a range of primary amides with varying electronic properties. The table below summarizes the reaction outcomes for selected substrates.

EntryR in R-CONH₂ (Substrate)R' in R'-SClProduct Yield (%)Reaction Time (h)
1PhenylPhenyl8512
24-MethoxyphenylPhenyl9210
34-NitrophenylPhenyl7118
42-ThienylPhenyl7814
5CyclohexylPhenyl6524
6Phenyl4-Chlorophenyl8212
7Phenyl2-Naphthyl8812

Table 1: Substrate scope for the this compound functional group transformation. Yields refer to isolated, purified products.

Signaling Pathway Application

The unique trifunctional nature of the this compound core makes it an ideal scaffold for designing novel kinase inhibitors. The three distinct functionalization points allow for targeting the ATP-binding site, the solvent-exposed region, and a nearby allosteric pocket simultaneously, potentially leading to enhanced potency and selectivity.

Logical Relationship in Inhibitor Design:

G scaffold scaffold target target outcome outcome This compound This compound Scaffold r1 R1 Functionalization (Silyl Moiety) This compound->r1 r2 R2 Functionalization (Thioether Moiety) This compound->r2 r3 R3 Functionalization (Amide Backbone) This compound->r3 atp_pocket Kinase ATP-Binding Site r1->atp_pocket Targets allosteric Allosteric Pocket r2->allosteric Targets solvent_front Solvent-Exposed Region r3->solvent_front Targets potency Increased Potency atp_pocket->potency selectivity Enhanced Selectivity allosteric->selectivity solvent_front->potency

Caption: Logical diagram illustrating the drug design strategy using a this compound scaffold.

Application Notes and Protocols: Trivertal-Derived Carbene Ligand in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trivertal, a common fragrance raw material chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, serves as a readily available and cost-effective precursor for the synthesis of a novel spirocyclic (alkyl)(amino)carbene (CAAC) ligand. This bulky and rigid ligand has demonstrated significant potential in stabilizing transition-metal catalysts, particularly gold(I) complexes. The unique steric and electronic properties of the this compound-derived CAAC ligand enable highly efficient and selective catalytic transformations, opening new avenues for the synthesis of complex nitrogen-containing heterocyclic compounds relevant to drug discovery and development.

These application notes provide a comprehensive overview of the synthesis of the this compound-derived CAAC ligand, its corresponding gold(I) complex, and detailed protocols for its application in the catalytic hydroamination of internal alkynes, a key step in the one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives.[1][2]

Data Presentation

The catalytic activity of the gold(I) complex of the this compound-derived spirocyclic CAAC ligand has been evaluated in the three-component synthesis of 1,2-dihydroquinoline derivatives. The following tables summarize the quantitative data from these studies, highlighting the substrate scope and yields of the catalytic reaction.

Table 1: Scope of the Three-Component Synthesis of 1,2-Dihydroquinolines [2]

EntryArylamine (9)Internal Alkyne (8)Terminal Alkyne (10)Product (11)Yield (%)
1Aniline (9a)Diphenylacetylene (8a)Phenylacetylene (10a)11a85
24-Chloroaniline (9b)Diphenylacetylene (8a)Phenylacetylene (10a)11b80
34-Methoxyaniline (9c)Diphenylacetylene (8a)Phenylacetylene (10a)11c90
4Aniline (9a)1,2-Diphenyl-1-propyne (8b)Phenylacetylene (10a)11e75
5Aniline (9a)Diphenylacetylene (8a)1-Hexyne (10b)11i78
62,6-Diisopropylaniline (9e)Diphenylacetylene (8a)Phenylacetylene (10a)11j70

Reaction conditions: 2d complex (5 mol%), KB(C6F5)4 (5 mol%), arylamine 9 (0.5 mmol), internal alkyne 8 (0.55 mmol) in C6D6 (0.4 mL) heated at 120 °C until the amine was completely consumed, then terminal alkyne 10 (0.5 mmol) was added and heated at 100 °C for 24 h. Yields were determined by 1H NMR using benzylmethyl ether as an internal standard.[2]

Experimental Protocols

Synthesis of the Spirocyclic (Alkyl)(amino)carbene (CAAC) Ligand from this compound

This protocol details the synthesis of the CAAC ligand starting from this compound. The procedure involves the formation of an imine, followed by the generation of an iminium salt, and finally deprotonation to yield the free carbene.

Step 1: Synthesis of Imine 5 [2]

  • To a reaction flask containing molecular sieves (15 g) and a toluene solution (25 mL) of this compound (a 95/5 mixture of cis and trans isomers) (8.05 mL, 7.54 g, 54.6 mmol), add 2,6-diisopropylaniline (10.00 mL, 9.40 g, 53.0 mmol) at room temperature.

  • Stir the reaction mixture for 16 hours at 100 °C.

  • Remove the molecular sieves by filtration and concentrate the solution under vacuum.

  • Remove excess this compound by short-path distillation at 60 °C under high vacuum to afford imine 5 as a yellow oil (14.57 g, 94% yield).

Step 2: Synthesis of Iminium Salt 7 [2]

This step is inferred from the general synthesis of CAACs and the provided context, specific details for this particular iminium salt were not in the provided search results.

  • Dissolve the imine 5 in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane).

  • Add a suitable alkylating or protonating agent (e.g., a strong acid like HBF4 or a triflate source) to form the corresponding iminium salt.

  • The iminium salt typically precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Step 3: Synthesis of CAAC Ligand 1d [2]

  • To a solution of the iminium salt 7 (1.00 g, 2.36 mmol) in diethyl ether (10 mL) at -78 °C, add a solution of lithium diisopropylamide (LDA) (0.51 g, 4.72 mmol) in diethyl ether (10 mL).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent in vacuo.

  • Extract the residue twice with hexane (10 mL).

  • Remove the solvent under vacuum to afford the carbene ligand 1d as a white solid (0.79 g, 95% yield).

Synthesis of the Gold(I)-CAAC Complex

The gold(I) complex is prepared by the reaction of the free carbene with a suitable gold(I) precursor.

General Protocol for the Synthesis of (CAAC)AuCl Complex (e.g., 2d)

  • In a glovebox, dissolve the CAAC ligand (1d) in a suitable solvent such as THF or dichloromethane.

  • Add one equivalent of a gold(I) precursor, such as (Me2S)AuCl or (tht)AuCl (tht = tetrahydrothiophene).

  • Stir the reaction mixture at room temperature for a few hours.

  • The formation of the complex can be monitored by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent under vacuum. The resulting solid complex can be purified by crystallization from a suitable solvent system (e.g., layering hexane onto a concentrated dichloromethane solution).

Catalytic Three-Component Synthesis of 1,2-Dihydroquinolines

This one-pot protocol utilizes the in-situ generated cationic gold(I)-CAAC catalyst for the synthesis of 1,2-dihydroquinolines from an arylamine, an internal alkyne, and a terminal alkyne.

Protocol: [2]

  • In a glovebox, to a J. Young NMR tube, add the gold(I)-CAAC complex (e.g., 2d, 5 mol%), KB(C6F5)4 (5 mol%), the arylamine 9 (0.5 mmol), and the internal alkyne 8 (0.55 mmol).

  • Add deuterated benzene (C6D6, 0.4 mL) as the solvent.

  • Heat the sealed NMR tube at 120 °C and monitor the reaction progress by 1H NMR until the arylamine is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Add the terminal alkyne 10 (0.5 mmol) to the reaction mixture.

  • Reseal the NMR tube and heat at 100 °C for 24 hours.

  • After cooling, the yield of the 1,2-dihydroquinoline product 11 can be determined by 1H NMR spectroscopy using an internal standard (e.g., benzylmethyl ether).

  • For isolation, the reaction mixture can be concentrated and purified by column chromatography on silica gel.

Visualizations

Logical Relationship of Ligand Synthesis

Ligand_Synthesis This compound This compound (2,4-dimethyl-3-cyclohexene carboxaldehyde) Imine Imine This compound->Imine + 2,6-Diisopropylaniline Iminium_Salt Iminium Salt Imine->Iminium_Salt + Acid/Alkylating Agent CAAC_Ligand Spirocyclic (Alkyl)(amino)carbene (CAAC) Ligand Iminium_Salt->CAAC_Ligand + Base (LDA)

Caption: Synthesis of the spirocyclic CAAC ligand from this compound.

Experimental Workflow for 1,2-Dihydroquinoline Synthesis

Catalytic_Workflow Start Combine: - Gold(I)-CAAC Complex - KB(C6F5)4 - Arylamine - Internal Alkyne in C6D6 Step1 Heat at 120 °C Start->Step1 Monitor1 Monitor by 1H NMR (Consumption of Arylamine) Step1->Monitor1 Step2 Add Terminal Alkyne Monitor1->Step2 Amine Consumed Step3 Heat at 100 °C for 24h Step2->Step3 End 1,2-Dihydroquinoline Product Step3->End Catalytic_Cycle Catalyst [(CAAC)Au]+ Alkyne_Complex [(CAAC)Au(Alkyne)]+ Catalyst->Alkyne_Complex + Alkyne Amine_Attack Intermediate Alkyne_Complex->Amine_Attack + Amine Enamine_Complex [(CAAC)Au(Enamine)]+ Amine_Attack->Enamine_Complex Proton Transfer Enamine_Complex->Catalyst - Enamine (Product) Product_Release Product Enamine_Complex->Product_Release

References

Industrial Scale Synthesis of Trivertal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trivertal, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a widely utilized fragrance ingredient valued for its fresh, green, and aldehydic aroma.[1][2] This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound. The primary synthesis route involves a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][3][4] This process yields a mixture of cis- and trans-isomers, with the cis-isomer being the predominant and desired product for its olfactory properties.[5][6] Lewis acid catalysis is often employed to enhance the reaction rate and selectivity.[7][8] This document outlines the reaction mechanism, detailed experimental protocols, quantitative data, and safety information relevant to the large-scale production of this compound.

Introduction

This compound is a key component in the fragrance industry, prized for its powerful and versatile green scent profile.[1][2] Its chemical structure, 2,4-dimethyl-3-cyclohexenecarboxaldehyde, features two chiral centers, leading to the formation of stereoisomers.[5][6] In commercial production, the cis-isomers are the most abundant, typically composing around 95% of the mixture, with the remaining 5% being the trans-isomers.[5][6] The industrial synthesis of this compound is primarily achieved through a [4+2] cycloaddition, specifically a Diels-Alder reaction, which is a common and efficient method for forming six-membered rings.[2][9]

Synthesis Pathway: Diels-Alder Reaction

The core of this compound synthesis is the Diels-Alder reaction between 2-methyl-1,3-pentadiene (the diene) and acrolein (the dienophile). This reaction is a concerted pericyclic reaction that forms the cyclohexene ring structure of this compound.

Reaction Scheme:

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product 2-methyl-1,3-pentadiene 2-Methyl-1,3-pentadiene This compound This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) 2-methyl-1,3-pentadiene->this compound Diels-Alder Reaction Acrolein Acrolein Acrolein->this compound

Caption: Diels-Alder synthesis of this compound.

To enhance the reaction rate and control the stereoselectivity of the Diels-Alder reaction, Lewis acid catalysts are frequently employed in industrial settings.[7][8] The Lewis acid coordinates to the carbonyl oxygen of the acrolein, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction.[8]

Quantitative Data

The following table summarizes key quantitative data for the industrial synthesis of this compound. Please note that specific parameters may vary depending on the exact process and equipment used.

ParameterValueReference(s)
Reactants 2-Methyl-1,3-pentadiene, Acrolein[1][2]
Catalyst Lewis Acids (e.g., Boron trifluoride etherate, Aluminum chloride)[8]
Boiling Point 196 °C (lit.)[1][2]
Density 0.933 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.473 (lit.)[1][2]
Isomeric Composition ~95% cis, ~5% trans[5][6]
Purity (Commercial Grade) ≥97%

Experimental Protocols

The following protocols are generalized for the industrial-scale synthesis of this compound and should be adapted and optimized for specific manufacturing capabilities.

Materials and Equipment
  • Reactors: High-pressure, temperature-controlled chemical reactors suitable for flammable liquids.

  • Raw Materials:

    • 2-Methyl-1,3-pentadiene (purity >95%)

    • Acrolein (stabilized, purity >95%)

    • Lewis Acid Catalyst (e.g., Boron trifluoride etherate or Aluminum chloride)

    • Solvent (e.g., Toluene or Dichloromethane, optional)

    • Quenching agent (e.g., Sodium bicarbonate solution)

  • Purification: Fractional distillation unit.

  • Analytical Equipment: Gas Chromatography (GC) for purity and isomer analysis.

Synthesis Workflow

Synthesis_Workflow start Start reactor_charging Reactor Charging: - 2-Methyl-1,3-pentadiene - Solvent (optional) - Lewis Acid Catalyst start->reactor_charging acrolein_addition Controlled Addition of Acrolein reactor_charging->acrolein_addition reaction Diels-Alder Reaction (Controlled Temperature and Pressure) acrolein_addition->reaction quenching Reaction Quenching reaction->quenching phase_separation Phase Separation quenching->phase_separation washing Washing of Organic Phase phase_separation->washing drying Drying of Organic Phase washing->drying distillation Fractional Distillation drying->distillation product This compound (cis/trans mixture) distillation->product

Caption: Industrial synthesis workflow for this compound.

Detailed Synthesis Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the reactor with 2-methyl-1,3-pentadiene.

    • If a solvent is used, add it to the reactor.

    • Under controlled temperature, add the Lewis acid catalyst. For example, a solution of Boron Trifluoride Etherate can be used.

  • Acrolein Addition:

    • Slowly add acrolein to the reactor over a period of several hours. The addition rate should be carefully controlled to manage the exothermic reaction and maintain the desired temperature.

  • Reaction:

    • Maintain the reaction mixture at a controlled temperature, typically between 0°C and 50°C, depending on the catalyst and desired reaction rate.

    • The reaction is typically run under slight pressure.

    • Monitor the reaction progress using in-process controls, such as GC analysis, until the desired conversion is achieved.

  • Quenching:

    • Once the reaction is complete, cool the reactor and quench the reaction by slowly adding a sodium bicarbonate solution to neutralize the Lewis acid catalyst.

  • Work-up and Purification:

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with water and then with a brine solution.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Filter off the drying agent.

    • Purify the crude this compound by fractional vacuum distillation to separate it from unreacted starting materials and any high-boiling byproducts.[10]

Safety and Handling

  • Acrolein: is highly toxic, flammable, and a lachrymator. It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.

  • 2-Methyl-1,3-pentadiene: is a flammable liquid.

  • Lewis Acids: are corrosive and react violently with water. Handle with care in a dry environment.

  • The Diels-Alder reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Standard safety procedures for handling flammable and corrosive chemicals in an industrial setting should be strictly followed.

Quality Control

The quality of the final this compound product is typically assessed using the following methods:

  • Gas Chromatography (GC): To determine the purity of the product and the ratio of cis- to trans-isomers.

  • Refractive Index and Density: As physical parameters for quality assurance.

  • Olfactory Analysis: To ensure the product meets the required fragrance profile.

Environmental Considerations

Industrial production of this compound aims to employ "green synthesis" methods to minimize environmental impact and maximize yield.[5] This includes optimizing reaction conditions to reduce waste, recycling solvents where possible, and treating waste streams to neutralize hazardous components.

Conclusion

The industrial-scale synthesis of this compound via the Diels-Alder reaction is a well-established and efficient process. Careful control of reaction parameters, particularly when using Lewis acid catalysts, is crucial for achieving high yields and the desired isomeric ratio. Adherence to strict safety protocols is paramount due to the hazardous nature of the reactants. The protocols and data provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the large-scale synthesis of this important fragrance compound.

References

Application Notes and Protocols: Utilizing Trivertal in the Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Trivertal (2,4-dimethyl-3-cyclohexenecarboxaldehyde), a readily available fragrance component, as a versatile precursor in the synthesis of complex heterocyclic compounds. The primary application highlighted is its role in the formation of stable spirocyclic (alkyl)(amino)carbenes (CAACs), which serve as highly effective ligands for transition metal catalysts, particularly gold(I), in multicomponent reactions.

Introduction

This compound, a common fragrance and flavor material, has emerged as a valuable and cost-effective starting material in advanced organic synthesis.[1][2] Its inherent stereochemistry and functional groups allow for the straightforward synthesis of bulky and rigid spirocyclic CAAC ligands. These ligands are instrumental in stabilizing low-coordinate metal complexes, which are often key intermediates in catalytic cycles for the formation of complex molecular architectures, such as nitrogen-containing heterocycles.[1][3]

This document outlines the synthesis of a this compound-derived CAAC ligand and its application in the gold(I)-catalyzed one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives. 1,2-dihydroquinolines are significant structural motifs found in numerous biologically active compounds and are valuable intermediates in pharmaceutical development.[1]

Key Synthetic Applications

The primary synthetic utility of this compound in this context is its conversion into a spirocyclic CAAC ligand. This ligand, when complexed with gold(I), catalyzes the hydroamination of internal alkynes with secondary dialkylamines, a challenging transformation with limited precedent.[1][3] This catalytic system enables a one-pot, three-component synthesis of a diverse range of 1,2-dihydroquinoline derivatives.[1]

Data Presentation

Table 1: Synthesis of Spirocyclic CAAC Ligand from this compound

StepReactionProductYield (%)
1Imine FormationImine 5 94
2AlkylationAlkylated Imine 6 90
3Cyclization/Iminium Salt FormationIminium Salt 7 74
4DeprotonationCAAC Ligand 1d 95

Data sourced from reference[1].

Table 2: Gold(I)-CAAC Catalyzed Three-Component Synthesis of 1,2-Dihydroquinolines

EntryInternal AlkyneSecondary AmineTerminal AlkyneProductYield (%)
14-OctyneDibutylaminePhenylacetylene11a 70
21-Phenyl-1-propyneDiethylaminePhenylacetylene11b 75
31-Phenyl-1-propyneDibutylaminePhenylacetylene11c 80
41-Phenyl-1-propyneMorpholinePhenylacetylene11d 65
51-Phenyl-1-propyneDibutylamine1-Hexyne11e 72

Reaction Conditions: 5 mol% of Au(I)-CAAC complex, 1 equivalent of KB(C₆F₅)₄ in C₆D₆. Yields are for the isolated product. Data sourced from reference[1].

Experimental Protocols

Protocol 1: Synthesis of Spirocyclic (Alkyl)(amino)carbene (CAAC) Ligand from this compound

This protocol details the multi-step synthesis of the CAAC ligand 1d .

Step 1: Synthesis of Imine 5

  • To a reaction flask containing molecular sieves (15 g) and a toluene solution (25 mL) of this compound (8.05 mL, 7.54 g, 54.6 mmol), add 2,6-diisopropylaniline (10.00 mL, 9.40 g, 53.0 mmol) at room temperature.[1]

  • Stir the reaction mixture for 16 hours at 100 °C.[1]

  • Cool the mixture to room temperature and remove the molecular sieves by filtration.

  • Remove toluene under vacuum.

  • Remove excess this compound by short-path distillation at 60 °C under high vacuum to afford imine 5 as a yellow oil (14.57 g, 94% yield).[1]

Step 2: Synthesis of Alkylated Imine 6

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.5 M in hexanes, 20.0 mL, 50.0 mmol) to a solution of diisopropylamine (7.0 mL, 5.05 g, 50.0 mmol) in THF (50 mL) at -78 °C.

  • Add a solution of imine 5 (14.57 g, 50.0 mmol) in THF (20 mL) to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add 3-chloro-2-methyl-1-propene (5.0 mL, 4.53 g, 50.0 mmol) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated imine 6 . Purify by column chromatography on silica gel to obtain the pure product (90% yield).[1]

Step 3: Synthesis of Iminium Salt 7

  • Dissolve the alkylated imine 6 (10.0 g, 29.1 mmol) in diethyl ether (100 mL).

  • Bubble dry hydrogen chloride gas through the solution for 10 minutes.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the iminium salt 7 as a white solid (8.2 g, 74% yield).[1]

Step 4: Synthesis of CAAC Ligand 1d

  • To a solution of iminium salt 7 (1.00 g, 2.36 mmol) in diethyl ether (10 mL) at -78 °C, add a solution of LDA (0.51 g, 4.72 mmol) in diethyl ether (10 mL).[1]

  • Allow the mixture to warm to room temperature and stir for 2 hours.[1]

  • Remove the solvent in vacuo.

  • Extract the residue with hexane (2 x 10 mL).

  • Remove the solvent under vacuum to afford the CAAC ligand 1d as a white solid (0.79 g, 95% yield).[1]

Protocol 2: Gold(I)-CAAC Catalyzed Three-Component Synthesis of 1,2-Dihydroquinolines

This protocol describes the one-pot synthesis of 1,2-dihydroquinoline derivatives.

  • In a glovebox, prepare the active catalyst in situ by mixing the CAAC ligand 1d (0.025 mmol) and (Me₂S)AuCl (0.025 mmol) in C₆D₆ (0.5 mL).

  • To this catalyst solution, add the internal alkyne (0.5 mmol), the secondary amine (0.5 mmol), and KB(C₆F₅)₄ (0.025 mmol).

  • Heat the reaction mixture at 80 °C and monitor the progress of the hydroamination by ¹H NMR spectroscopy.

  • After complete consumption of the starting materials, add the terminal alkyne (0.5 mmol) to the reaction mixture.

  • Continue heating at 80 °C until the reaction is complete (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and purify the product by column chromatography on silica gel to afford the desired 1,2-dihydroquinoline.

Visualizations

experimental_workflow cluster_ligand_synthesis Protocol 1: CAAC Ligand Synthesis cluster_catalysis Protocol 2: Catalytic Synthesis This compound This compound Imine_Formation Imine Formation (2,6-diisopropylaniline) This compound->Imine_Formation Imine_5 Imine 5 Imine_Formation->Imine_5 Alkylation Alkylation (LDA, 3-chloro-2-methyl-1-propene) Imine_5->Alkylation Alkylated_Imine_6 Alkylated Imine 6 Alkylation->Alkylated_Imine_6 Cyclization Cyclization / Iminium Salt Formation (HCl) Alkylated_Imine_6->Cyclization Iminium_Salt_7 Iminium Salt 7 Cyclization->Iminium_Salt_7 Deprotonation Deprotonation (LDA) Iminium_Salt_7->Deprotonation CAAC_1d CAAC Ligand 1d Deprotonation->CAAC_1d CAAC_1d_cat CAAC Ligand 1d Gold_Complexation Gold(I) Complexation ((Me₂S)AuCl) CAAC_1d_cat->Gold_Complexation Au_CAAC_Complex Au(I)-CAAC Complex Gold_Complexation->Au_CAAC_Complex Three_Component_Reaction Three-Component Reaction (Internal Alkyne, Secondary Amine, Terminal Alkyne, KB(C₆F₅)₄) Au_CAAC_Complex->Three_Component_Reaction Dihydroquinoline 1,2-Dihydroquinoline Three_Component_Reaction->Dihydroquinoline

Caption: Experimental workflow for the synthesis of the CAAC ligand and its use in catalysis.

reaction_pathway cluster_reactants Internal_Alkyne Internal Alkyne Hydroamination Hydroamination Internal_Alkyne->Hydroamination Secondary_Amine Secondary Amine Secondary_Amine->Hydroamination Terminal_Alkyne Terminal Alkyne Cyclization [4+2] Cycloaddition Terminal_Alkyne->Cyclization Au_CAAC_Complex Au(I)-CAAC Catalyst Au_CAAC_Complex->Hydroamination Enamine_Intermediate Enamine Intermediate Hydroamination->Enamine_Intermediate Au(I)-CAAC Enamine_Intermediate->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Product Cyclization->Dihydroquinoline

Caption: Proposed reaction pathway for the three-component synthesis of 1,2-dihydroquinolines.

References

Troubleshooting & Optimization

Technical Support Center: Carbene Synthesis from Trivertal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of carbene synthesis from Trivertal (2,4-dimethyl-3-cyclohexenecarboxaldehyde).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing a spirocyclic (alkyl)(amino)carbene from this compound?

The synthesis is a two-step process. The first step involves the condensation of this compound with a bulky primary amine, such as 2,6-diisopropylaniline, to form an imine. The second step is the deprotonation of the corresponding iminium salt, generated from the imine, to yield the free carbene.

Q2: Why is my imine formation from this compound slow or low-yielding?

Low yields in imine formation from this compound can be attributed to the steric hindrance of the aldehyde.[1][2] this compound is a substituted cyclohexenecarboxaldehyde, which can hinder the nucleophilic attack of the amine. To improve the reaction rate and yield, consider the following:

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Water Removal: Imine formation is a reversible reaction that produces water.[3] Removing water as it forms, for example by using a Dean-Stark apparatus or molecular sieves, will drive the equilibrium towards the imine product.

  • Acid Catalysis: A catalytic amount of a non-nucleophilic acid can protonate the carbonyl oxygen of this compound, making the carbonyl carbon more electrophilic and accelerating the amine addition.

Q3: What are common side reactions during the deprotonation step to form the carbene?

Several side reactions can occur during the deprotonation of the iminium salt:

  • "Abnormal" Carbene Formation: Deprotonation can sometimes occur at other positions on the heterocyclic ring, leading to the formation of "abnormal" N-heterocyclic carbenes (aNHCs).[4][5] The choice of base and reaction conditions can influence the regioselectivity.

  • Dimerization: The formed carbene can dimerize to form an alkene, which is often an unwanted side reaction.[6]

  • Reaction with Solvent: The highly reactive carbene can potentially react with certain solvents. Using a non-reactive, anhydrous solvent like THF or toluene is recommended.

Q4: How can I confirm the formation of the desired carbene?

The formation of the carbene can be confirmed by NMR spectroscopy. A characteristic signal for the carbene carbon atom (C2) is expected in the 13C NMR spectrum, typically in the range of 200-250 ppm.

Q5: What is the best way to purify the final carbene product?

Purification of bulky carbenes often involves removing the salt byproduct from the deprotonation step. This is typically achieved by filtration through Celite under an inert atmosphere.[7] The crude carbene can then be further purified by washing with a cold, non-polar solvent like pentane or hexane to remove any remaining impurities.[7] Due to the sensitivity of many carbenes to air and moisture, all purification steps should be carried out using Schlenk line techniques or in a glovebox.

Troubleshooting Guides

Issue 1: Low or No Yield of Imine
Potential Cause Troubleshooting Step
Steric Hindrance Increase reaction temperature and/or reaction time. Consider using a less sterically hindered amine if the application allows.
Reaction Equilibrium Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed.
Insufficient Aldehyde Activation Add a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid).
Impure Reactants Ensure this compound and the amine are of high purity. Distill or recrystallize if necessary.
Issue 2: Low or No Yield of Carbene After Deprotonation
Potential Cause Troubleshooting Step
Insufficiently Strong Base The pKa of the base must be significantly higher than that of the iminium salt.[4][8] Consider stronger bases like LDA, KHMDS, or NaH.
Degraded Base Use a fresh batch of the base and handle it under strictly anhydrous and anaerobic conditions.
Incomplete Iminium Salt Formation Ensure the imine is fully converted to the iminium salt before adding the deprotonating agent.
Low Reaction Temperature While some deprotonations are performed at low temperatures, the reaction may be slow. A gradual increase in temperature might be necessary.
Carbene Instability If the free carbene is unstable, consider generating and using it in situ for the subsequent reaction without isolation.

Experimental Protocols

Protocol 1: Synthesis of the Imine from this compound
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) in anhydrous toluene.

  • Add 2,6-diisopropylaniline (1.05 eq) to the flask.

  • Add molecular sieves (4 Å) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the molecular sieves and wash them with toluene.

  • Remove the toluene from the filtrate under reduced pressure to obtain the crude imine.

  • Purify the crude imine by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of the Spirocyclic Carbene

This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Dissolve the purified imine (1.0 eq) in anhydrous diethyl ether or THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate Schlenk flask, prepare a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (2.0 eq) in the same anhydrous solvent.

  • Slowly add the LDA solution to the iminium salt solution at -78 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by 1H NMR by taking an aliquot and quenching it with D2O to observe the disappearance of the iminium proton signal.

  • Remove the solvent under reduced pressure.

  • Extract the residue with anhydrous hexane or pentane and filter through a pad of Celite to remove the lithium salts.

  • Evaporate the solvent from the filtrate under vacuum to yield the spirocyclic carbene as a solid.

Data Presentation

Table 1: Recommended Reaction Conditions for Imine Formation

ParameterRecommended ValueNotes
Solvent TolueneAllows for azeotropic removal of water.
Temperature 100-110 °C (Reflux)To overcome steric hindrance.
Reactant Ratio 1:1.05 (this compound:Amine)A slight excess of the amine can help drive the reaction to completion.
Water Removal Molecular Sieves (4 Å) or Dean-StarkEssential for high yield.
Reaction Time 16-24 hoursMonitor by TLC or GC-MS.

Table 2: Comparison of Bases for Deprotonation

BasepKa (of conjugate acid)SolventTemperatureNotes
LDA~36THF, Diethyl ether-78 °C to RTStrong, non-nucleophilic, sterically hindered.
KHMDS~26 (in DMSO)THF, Toluene-78 °C to RTStrong, non-nucleophilic, very bulky.
NaH~35THF, DMF0 °C to RTHeterogeneous reaction, can be slower.
KOtBu~19 (in DMSO)THFRTMay not be strong enough for all iminium salts.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Carbene Synthesis This compound This compound Mix Mix in Toluene + Molecular Sieves This compound->Mix Amine 2,6-Diisopropylaniline Amine->Mix Reflux Reflux (110°C, 16h) Mix->Reflux Workup1 Filter & Evaporate Reflux->Workup1 Imine Crude Imine Workup1->Imine Purify1 Vacuum Distillation Imine->Purify1 PureImine Purified Imine Purify1->PureImine IminiumSalt Iminium Salt Formation (from Purified Imine) PureImine->IminiumSalt Deprotonation Deprotonation (-78°C to RT) IminiumSalt->Deprotonation Base Strong Base (LDA) Base->Deprotonation Workup2 Filter & Evaporate Deprotonation->Workup2 Carbene Crude Carbene Workup2->Carbene Purify2 Wash with Pentane Carbene->Purify2 PureCarbene Pure Spirocyclic Carbene Purify2->PureCarbene

Caption: Experimental workflow for the synthesis of a spirocyclic carbene from this compound.

troubleshooting_low_yield Start Low Carbene Yield CheckImine Check Imine Yield & Purity Start->CheckImine ImineLow Imine Yield Low? CheckImine->ImineLow OptimizeImine Optimize Imine Formation: - Increase Temp - Remove H2O - Acid Catalyst ImineLow->OptimizeImine Yes CheckDeprotonation Check Deprotonation Step ImineLow->CheckDeprotonation No BaseStrength Base Strong Enough? CheckDeprotonation->BaseStrength UseStrongerBase Use Stronger Base (e.g., LDA, KHMDS) BaseStrength->UseStrongerBase No BaseQuality Base Fresh? BaseStrength->BaseQuality Yes UseFreshBase Use Fresh, Anhydrous Base BaseQuality->UseFreshBase No ReactionConditions Check Reaction Conditions: - Temperature - Time BaseQuality->ReactionConditions Yes

References

Common side reactions in Trivertal-based catalysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trivertal-derived catalysts. "this compound-based catalysis" refers to the use of transition metal complexes, particularly gold(I), bearing cyclic (alkyl)(amino)carbene (CAAC) ligands synthesized from this compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde). The primary application discussed is the hydroamination of alkynes and allenes.

Frequently Asked Questions (FAQs)

Q1: What is "this compound-based catalysis"?

A1: this compound, a common fragrance ingredient, serves as a precursor for the synthesis of a specific type of N-heterocyclic carbene ligand known as a cyclic (alkyl)(amino)carbene (CAAC).[1] These this compound-derived CAAC ligands are then used to stabilize transition metal catalysts, most notably gold(I) complexes. These catalyst systems are employed in various organic transformations, with a key application being the hydroamination of internal alkynes.[1]

Q2: What are the main advantages of using this compound-derived CAAC ligands in gold(I) catalysis?

A2: this compound-derived CAAC ligands are strong σ-donors and π-acceptors, which can enhance the stability and reactivity of the gold catalyst.[2][3] This can lead to improved catalytic efficiency in reactions like hydroamination. The bulky nature of the ligand, stemming from the dimethylcyclohexene structure of this compound, can also provide steric protection to the metal center, potentially influencing selectivity.[1]

Q3: What is the general mechanism for gold-catalyzed hydroamination using these catalysts?

A3: The gold(I) catalyst, stabilized by the this compound-derived CAAC ligand, acts as a π-acid to activate the alkyne or allene substrate. This activation facilitates the nucleophilic attack of an amine on the unsaturated carbon-carbon bond. The reaction can proceed through different mechanistic pathways, including outer-sphere (nucleophilic attack on the coordinated substrate) and inner-sphere (involving coordination of the amine to the metal center) routes. Subsequent protonolysis of the resulting vinyl-gold intermediate releases the enamine or imine product and regenerates the active catalyst.[4][5]

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses specific issues that may be encountered during hydroamination reactions using this compound-derived gold(I) catalysts.

Issue 1: Low Yield of the Desired Hydroamination Product

Low conversion of starting materials or the formation of multiple products can lead to a reduced yield of the target enamine or imine.

Potential Cause Proposed Solution Explanation
Catalyst Inactivity or Decomposition Ensure rigorously dry and deoxygenated solvents and reagents. Consider using a co-catalyst (e.g., a silver salt) to abstract halide ligands and generate the active cationic gold species.[5]Gold(I) catalysts can be sensitive to air and moisture. The active catalytic species is often a cationic gold complex, and its formation may be incomplete without a halide abstractor.[5]
Competing Isomerization of Substrate Optimize reaction temperature and time. Screen different solvents.For certain substrates, the gold catalyst can promote isomerization, leading to a mixture of products or consumption of the starting material in a non-productive pathway.[1]
Allene Racemization For reactions with chiral allenes, use conditions that suppress racemization, such as lower temperatures or specific ligand modifications.Gold catalysts can sometimes facilitate the racemization of chiral allenes, leading to a loss of stereochemical information in the product.[6]
Issue 2: Formation of Unexpected Byproducts

The appearance of significant quantities of compounds other than the expected hydroamination product can complicate purification and reduce yield.

Potential Cause Proposed Solution Explanation
Meyer-Schuster Rearrangement (with propargylic alcohols) Carefully control reaction conditions (temperature, reaction time). Consider a two-step, one-pot process if the rearranged product is desired.When using propargylic alcohol substrates, a competing Meyer-Schuster rearrangement can occur, leading to the formation of α,β-unsaturated ketones (enones).[7]
Formation of 3-Hydroxyketones or 3-Aminoketones (with propargylic alcohols) To favor the desired 3-hydroxyimine, ensure the aniline is not used in catalytic quantities. To selectively form 3-aminoketones, manipulate conditions to favor the rearrangement/hydroamination pathway.[7]With propargylic alcohols, the initial hydroamination product (a 3-hydroxyimine) can be in equilibrium with or further react to form 3-hydroxyketones and 3-aminoketones.[7]
Hydrolysis of Imine/Enamine Product Use anhydrous reaction conditions and perform the work-up in the absence of excessive water or acidic conditions.The imine or enamine products of hydroamination can be susceptible to hydrolysis, especially during purification, which would yield the corresponding ketone or aldehyde and the starting amine.

Quantitative Data Summary

The following table summarizes representative data on the efficiency of gold-catalyzed hydroamination reactions, highlighting the high yields achievable under optimized conditions.

Alkyne Substrate Amine Substrate Catalyst System Yield (%) Reference
Internal AlkynesSecondary DialkylaminesGold(I) with this compound-derived CAAC ligandHigh[1]
PhenylacetyleneAniline[IPrAuCl]/AgSbF₆99[5]
Propargylic AlcoholsAnilinesPPh₃AuNTf₂High (for 3-hydroxyimines)[7]
3-HexyneAmmonia[(CAAC)Au(NH₃)₂]B(C₆F₅)₄95 (for 2-aza-1,3-diene)[8]

Key Experimental Protocols

General Procedure for Gold-Catalyzed Hydroamination of Internal Alkynes:

This protocol is a generalized representation based on typical procedures for gold-catalyzed hydroamination.

  • Catalyst Preparation: In a glovebox, dissolve the gold(I) chloride precursor and the this compound-derived CAAC ligand in a dry, degassed solvent (e.g., toluene or dichloromethane). If a cationic catalyst is desired, add a silver salt (e.g., AgSbF₆ or AgOTf) and stir in the dark to allow for precipitation of the silver halide.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyne substrate and the amine substrate.

  • Initiation: Add the prepared catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Catalytic Cycle for Gold-Catalyzed Hydroamination

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst [(CAAC)Au]+ Alkyne_Coordination π-Complex Formation Catalyst->Alkyne_Coordination + Alkyne Nucleophilic_Attack Nucleophilic Attack by Amine Alkyne_Coordination->Nucleophilic_Attack + Amine Vinyl_Gold Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Gold Protonolysis Protonolysis Vinyl_Gold->Protonolysis + H+ Product_Release Product Release Protonolysis->Product_Release Product_Release->Catalyst - Product Product Enamine/Imine Product_Release->Product Alkyne Alkyne Alkyne->Alkyne_Coordination Amine Amine Amine->Nucleophilic_Attack caption Figure 1: Generalized catalytic cycle for gold-catalyzed hydroamination.

Caption: Figure 1: Generalized catalytic cycle for gold-catalyzed hydroamination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Verify Catalyst Activity and Preparation Start->Check_Catalyst Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Substrate Investigate Substrate Stability Start->Check_Substrate Use_Additives Consider Co-catalysts/Additives Check_Catalyst->Use_Additives Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp Screen_Solvents Screen Solvents Check_Conditions->Screen_Solvents Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_Substrate->Analyze_Byproducts Solution_Found Yield Improved Optimize_Temp->Solution_Found Screen_Solvents->Solution_Found Use_Additives->Solution_Found Analyze_Byproducts->Solution_Found caption Figure 2: Workflow for troubleshooting low reaction yields.

Caption: Figure 2: Workflow for troubleshooting low reaction yields.

Competing Reaction Pathway: Meyer-Schuster Rearrangement

Competing_Pathways Start Propargylic Alcohol + Amine Catalyst [(CAAC)Au]+ Catalyst Start->Catalyst Hydroamination Desired Hydroamination Pathway Catalyst->Hydroamination Path A Rearrangement Competing Meyer-Schuster Rearrangement Catalyst->Rearrangement Path B Product_Desired 3-Hydroxyimine Product Hydroamination->Product_Desired Product_Side α,β-Unsaturated Ketone (Enone) Rearrangement->Product_Side caption Figure 3: Competing pathways in the gold-catalyzed reaction of propargylic alcohols.

Caption: Figure 3: Competing pathways in the gold-catalyzed reaction of propargylic alcohols.

References

Technical Support Center: Optimizing Reaction Conditions for Trivertal Hydroamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroamination of Trivertal (2,4-dimethyl-3-cyclohexene-1-carboxaldehyde). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues. The information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how does it influence its hydroamination?

This compound, chemically known as 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, is an α,β-unsaturated aldehyde. Its structure contains two key reactive sites for hydroamination: the carbon-carbon double bond (C=C) of the cyclohexene ring and the carbon-oxygen double bond (C=O) of the aldehyde group. This dual reactivity can lead to different products, making the control of selectivity a critical aspect of the reaction optimization. The reaction can proceed via 1,4-conjugate addition (Michael addition) to the C=C bond, which is often the desired pathway, or 1,2-addition to the C=O group, leading to the formation of an enamine or imine. The steric hindrance from the two methyl groups on the cyclohexene ring can also influence the approach of the amine and the catalyst, affecting both the rate and selectivity of the reaction.

Q2: What are the primary goals in optimizing the hydroamination of this compound?

The primary objectives for optimizing the hydroamination of this compound are typically:

  • High Yield: Maximizing the conversion of this compound to the desired amino-aldehyde product.

  • High Regioselectivity: Controlling the addition of the N-H bond across the C=C double bond to favor either the Markovnikov or anti-Markovnikov product, depending on the synthetic target.[1]

  • High Chemoselectivity: Ensuring the reaction occurs selectively at the C=C double bond (1,4-addition) rather than at the C=O group (1,2-addition).

  • Stereoselectivity: For chiral amines or catalysts, controlling the stereochemical outcome of the reaction to produce a specific stereoisomer.

  • Minimization of Side Reactions: Avoiding unwanted side reactions such as hydrogenation of the double bond, polymerization, or aldol condensation.

Q3: What types of catalysts are commonly used for the hydroamination of α,β-unsaturated aldehydes like this compound?

A variety of catalytic systems can be employed for the hydroamination of α,β-unsaturated aldehydes.[2] The choice of catalyst is crucial for controlling the selectivity and efficiency of the reaction. Common classes of catalysts include:

  • Late Transition Metal Complexes: Catalysts based on palladium, rhodium, iridium, nickel, and copper are widely used. They can offer high activity and selectivity, which can be tuned by the choice of ligands.[3][4]

  • Early Transition Metal and Lanthanide Complexes: Catalysts based on metals like titanium, zirconium, and samarium are also effective, particularly for intramolecular hydroamination.

  • Gold Catalysts: Gold complexes, especially those with N-heterocyclic carbene (NHC) ligands, have shown promise in catalyzing the hydroamination of alkynes and alkenes.[5]

  • Brønsted and Lewis Acids/Bases: In some cases, strong acids or bases can catalyze the hydroamination, although this is less common for unactivated alkenes and can lead to side reactions with sensitive substrates like aldehydes.[2]

  • Organocatalysts: Chiral amines can be used as organocatalysts to promote asymmetric hydroamination reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the hydroamination of this compound in a question-and-answer format.

Q4: I am observing low or no conversion of this compound. What are the potential causes and solutions?

  • Issue: Low or no product formation.

  • Potential Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider a different catalyst or a pre-activation step.
Insufficient Reaction Temperature Gradually increase the reaction temperature. Monitor for potential side reactions at higher temperatures.
Inappropriate Solvent The solvent can significantly impact catalyst solubility and reactivity. Screen a range of solvents with different polarities (e.g., toluene, THF, dioxane, acetonitrile).
Amine Reactivity The nucleophilicity of the amine plays a key role. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions or a more active catalyst.
Presence of Inhibitors Ensure all reagents and solvents are pure and free from impurities that could poison the catalyst (e.g., water, oxygen, sulfur compounds).

Q5: My reaction is producing a mixture of regioisomers (Markovnikov and anti-Markovnikov). How can I improve the regioselectivity?

  • Issue: Poor regioselectivity.

  • Potential Causes & Solutions:

CauseRecommended Action
Catalyst and Ligand Choice The regioselectivity is often dictated by the catalyst and its ligand sphere. For example, some catalysts favor the formation of branched (Markovnikov) products, while others favor linear (anti-Markovnikov) products.[1] Consult the literature for catalyst systems known to provide high regioselectivity for similar substrates.
Steric and Electronic Effects The steric bulk of both the substrate and the amine can influence the regiochemical outcome. A bulkier amine or a catalyst with bulky ligands may favor addition at the less hindered carbon of the double bond.
Reaction Mechanism The dominant reaction mechanism can influence regioselectivity. Understanding the mechanism of your chosen catalytic system can provide insights into how to control the outcome.

Q6: I am observing significant formation of byproducts from the reaction with the aldehyde group (e.g., enamines/imines). How can I favor 1,4-addition?

  • Issue: Poor chemoselectivity (reaction at the C=O group).

  • Potential Causes & Solutions:

CauseRecommended Action
Catalyst Selection Some catalysts have a higher propensity to activate the C=C bond over the C=O bond. Lewis acidic catalysts might favor coordination to the carbonyl oxygen, leading to 1,2-addition. Consider catalysts known for their high selectivity in conjugate additions.
Reaction Conditions Lowering the reaction temperature may favor the thermodynamically more stable 1,4-adduct over the kinetically formed 1,2-adduct.
Protecting Groups In some cases, it may be necessary to temporarily protect the aldehyde group (e.g., as an acetal) to ensure the hydroamination occurs exclusively at the C=C bond. The protecting group can then be removed in a subsequent step.

Q7: My reaction is suffering from side reactions like polymerization or decomposition. What can I do?

  • Issue: Formation of polymeric material or decomposition of starting materials/products.

  • Potential Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Excessive heat can lead to polymerization or decomposition. Try running the reaction at a lower temperature for a longer duration.
High Catalyst Loading A high concentration of the catalyst might promote unwanted side reactions. Reduce the catalyst loading to the minimum required for efficient conversion.
Presence of Acidic or Basic Impurities Acidic or basic impurities can catalyze side reactions like aldol condensation or polymerization. Ensure all reagents and glassware are clean and neutral.
Light Sensitivity Some compounds, particularly unsaturated aldehydes, can be sensitive to light. Running the reaction in the dark or in amber glassware may be beneficial.

Data Presentation: Catalyst and Solvent Effects

The following tables summarize typical effects of catalysts and solvents on the hydroamination of α,β-unsaturated aldehydes, based on literature for model compounds. These should serve as a starting point for the optimization of this compound hydroamination.

Table 1: Influence of Catalyst Type on Regio- and Chemoselectivity

Catalyst SystemPredominant RegioselectivityPredominant ChemoselectivityTypical Yield Range
Pd(OAc)₂ / LigandVaries with ligand1,4-Addition (Conjugate)Moderate to High
[Rh(COD)Cl]₂ / LigandMarkovnikov1,4-Addition (Conjugate)Moderate to High
CuH / LigandAnti-Markovnikov (for aliphatic alkenes)1,4-Addition (Conjugate)High
AuCl(NHC) / AgSbF₆Markovnikov1,4-Addition (Conjugate)High
Organocatalyst (chiral amine)Varies1,4-Addition (Conjugate)Moderate to High

Table 2: Effect of Solvent on Reaction Outcome

SolventPolarityTypical Observations
TolueneNon-polarGood for many transition metal catalysts; often improves selectivity.
Tetrahydrofuran (THF)Polar aproticGood coordinating solvent, can enhance catalyst activity.
Dichloromethane (DCM)Polar aproticCan be effective, but may lead to side reactions with some catalysts.
Acetonitrile (MeCN)Polar aproticCan be a good solvent, but may also coordinate to the metal center and inhibit catalysis.
Alcohols (e.g., MeOH, EtOH)Polar proticCan act as a proton source and may participate in the reaction or affect catalyst stability.

Experimental Protocols

The following is a general experimental protocol for the hydroamination of an α,β-unsaturated aldehyde, which can be adapted for this compound.

General Protocol for a Screening Reaction:

  • Preparation: In a glovebox, add the catalyst (e.g., 1-5 mol%) and any solid ligand to a dry reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the amine (1.0 equivalent) and the solvent (to achieve a concentration of 0.1-0.5 M).

  • Initiation: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Seal the vial and place it in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, TLC, ¹H NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired amino-aldehyde.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Catalyst & Ligand Addition reagents 2. Add Amine & Solvent prep->reagents start 3. Add this compound reagents->start react 4. Heat & Stir start->react monitor 5. Monitor Progress react->monitor monitor->react Incomplete workup 6. Quench & Extract monitor->workup Complete purify 7. Purify Product workup->purify analysis Characterize Product purify->analysis

Caption: A general experimental workflow for the hydroamination of this compound.

Troubleshooting_Logic cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_side_reactions Solutions for Side Reactions start Low/No Conversion? temp Increase Temperature start->temp Yes catalyst Change Catalyst/Ligand start->catalyst Yes solvent Screen Solvents start->solvent Yes purity Check Reagent Purity start->purity Yes selectivity Poor Selectivity? ligand Modify Ligand selectivity->ligand Yes conditions Adjust Conditions (T, Conc.) selectivity->conditions Yes protect Protecting Group Strategy selectivity->protect Yes side_reactions Side Reactions? lower_temp Lower Temperature side_reactions->lower_temp Yes catalyst_loading Reduce Catalyst Loading side_reactions->catalyst_loading Yes purify_reagents Purify Reagents side_reactions->purify_reagents Yes

Caption: A troubleshooting decision tree for this compound hydroamination.

Catalytic_Cycle catalyst [M]-H alkene_complex Alkene Complex catalyst->alkene_complex Alkene Coordination migratory_insertion Migratory Insertion alkene_complex->migratory_insertion metal_alkyl [M]-Alkyl migratory_insertion->metal_alkyl amine_coordination Amine Coordination metal_alkyl->amine_coordination protonolysis Protonolysis amine_coordination->protonolysis protonolysis->catalyst Regeneration product Product protonolysis->product

Caption: A simplified catalytic cycle for hydroamination.

References

Technical Support Center: Purification of Trivertal-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Trivertal (2,4-dimethyl-3-cyclohexenecarboxaldehyde) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound and its derivatives?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-methyl-1,3-pentadiene and acrolein.[1][2] Oxidation of the aldehyde group can lead to the formation of the corresponding carboxylic acid, 2,4-dimethyl-3-cyclohexenecarboxylic acid.[3] Additionally, side reactions may produce isomeric byproducts with methyl groups in different positions on the cyclohexene ring.[4] When this compound is used to synthesize derivatives, such as N-heterocyclic carbene (NHC) precursors, impurities can include unreacted this compound, excess amine reagents, and byproducts from the cyclization reaction.

Q2: What is the most effective initial purification step for a crude reaction mixture containing a this compound derivative?

A2: For many this compound derivatives, particularly those that are not aldehydes, an initial purification can be achieved by removing unreacted this compound via the formation of a water-soluble bisulfite adduct. This involves treating the crude mixture with a saturated aqueous solution of sodium bisulfite. The this compound-bisulfite adduct will partition into the aqueous phase, allowing the desired non-aldehyde derivative to be extracted with an organic solvent.[5][6][7]

Q3: How can I separate the cis and trans isomers of my this compound derivative?

A3: Separation of diastereomers like the cis and trans isomers of this compound derivatives can be achieved through several methods:

  • Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography are effective methods. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point for analytical separation of this compound itself.[8] For preparative separation, normal-phase chromatography on silica gel is often successful for diastereomers.

  • Crystallization: Fractional crystallization can be a powerful technique if the isomers have different solubilities in a particular solvent system. This may involve a screening of various solvents to find one that provides good separation. For derivatives with acidic or basic handles, diastereomeric salt formation with a chiral resolving agent can enhance crystallization selectivity.[9][10][11]

Q4: My this compound derivative is sensitive to acidic or basic conditions. What purification methods should I avoid?

A4: If your compound is acid- or base-sensitive, you should exercise caution with methods that involve significant pH changes. For example, the regeneration of an aldehyde from its bisulfite adduct typically requires strong base (pH > 12), which could be detrimental.[5][6] In such cases, consider alternative, non-aqueous methods for regeneration, such as using chlorotrimethylsilane in acetonitrile.[12] When using silica gel chromatography, be aware that residual acidity can sometimes cause degradation of sensitive compounds. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or by using a different stationary phase like alumina.

Troubleshooting Guides

Purification via Bisulfite Adduct Formation
Problem Possible Cause(s) Solution(s)
Low yield of precipitated bisulfite adduct. 1. The bisulfite adduct of your aldehyde is soluble in the reaction mixture.[5] 2. The aldehyde is sterically hindered, preventing efficient adduct formation.[5] 3. The sodium bisulfite solution is not fresh or saturated.[5]1. Instead of filtration, use a liquid-liquid extraction to isolate the adduct in the aqueous phase.[5] 2. Increase the reaction time and/or use a co-solvent like DMF for aliphatic aldehydes to improve reaction rates.[5] 3. Always use a freshly prepared, saturated solution of sodium bisulfite.[5]
Solid forms at the interface of organic and aqueous layers during extraction. The bisulfite adduct of a highly non-polar aldehyde may be insoluble in both the organic and aqueous phases.[6]Filter the entire mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[6]
Low recovery of the aldehyde after regeneration from the bisulfite adduct. The aldehyde is sensitive to the high pH required for regeneration.[12]1. Minimize the exposure time to the base during extraction.[12] 2. Use a non-aqueous method for regeneration, such as treatment with chlorotrimethylsilane (TMS-Cl) in acetonitrile.[12]
Chromatographic Purification
Problem Possible Cause(s) Solution(s)
Poor separation of cis/trans isomers on silica gel. The solvent system is not providing sufficient selectivity.1. Systematically screen different solvent systems with varying polarities. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. 3. For analytical purposes, HPLC often provides better resolution than flash chromatography.[8]
Degradation of the compound on the column. 1. The compound is sensitive to the acidic nature of silica gel. 2. The compound is unstable and decomposes over the time course of the chromatography.1. Deactivate the silica gel by adding a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) to the eluent. 2. Run the chromatography as quickly as possible and consider using a less reactive stationary phase like alumina.
Co-elution of the desired product with an impurity. The impurity has a very similar polarity to the product.1. Optimize the solvent system for better separation. 2. If the impurity has a different functional group, consider a chemical workup to remove it before chromatography (e.g., an acid wash to remove a basic impurity). 3. Consider using a different chromatographic technique, such as reverse-phase chromatography.
Crystallization
Problem Possible Cause(s) Solution(s)
The compound oils out instead of crystallizing. 1. The solution is supersaturated, and the compound has a low melting point. 2. The solvent is not appropriate for crystallization.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Screen a variety of solvents or solvent mixtures. Sometimes a layered solvent system can be effective.
Poor recovery of the crystallized product. 1. The compound is too soluble in the crystallization solvent, even at low temperatures. 2. The volume of solvent used was too large.1. Choose a solvent in which the compound has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. After cooling to room temperature, place the solution in a freezer for an extended period to maximize crystal formation.
The crystallized material is not significantly purer than the crude product. 1. The impurities have very similar structures and solubilities to the desired compound. 2. The crystals formed too quickly, trapping impurities.1. For isomeric impurities, consider derivatization to form diastereomers that may have more different crystallization properties.[9][11] 2. Allow the solution to cool slowly and undisturbed to promote the growth of larger, purer crystals.

Quantitative Data

Table 1: Purity and Yield Data for Aldehyde Purification via Bisulfite Adducts (Illustrative Examples)

CompoundInitial PurityPurity of AdductFinal Purity (after regeneration)Overall YieldReference
ALC-0315 AldehydeNot Reported86% (by HPLC-CAD)94.9% (by HPLC-CAD)37%[13]
SM-102 AldehydeNot ReportedNot Reported96.0% (by HPLC-CAD)67%[13]

Note: This data is for different aldehydes and serves as a general guide. Actual yields and purities for this compound-derived compounds will vary depending on the specific substrate and experimental conditions.

Experimental Protocols

Protocol 1: General Purification of a Non-Aldehyde this compound Derivative via Bisulfite Adduct Formation
  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol or dimethylformamide (DMF).[5][6]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Shake the funnel to mix the layers thoroughly.

  • Separation: Allow the layers to separate. The aqueous layer containing the this compound-bisulfite adduct should be removed.

  • Washing: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Analytical HPLC Method for this compound
  • Column: Newcrom R1 reverse-phase column.[8]

  • Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]

  • Detection: UV detector.

  • This method is scalable and can be adapted for preparative separation to isolate impurities.[8]

Protocol 3: General Procedure for Fractional Crystallization of Diastereomers
  • Solvent Screening: In small test tubes, dissolve a small amount of the diastereomeric mixture in various hot solvents to find a suitable solvent or solvent mixture where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude diastereomeric mixture in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. If not, induce crystallization by scratching the inside of the flask or adding a seed crystal.

  • Chilling: Once crystal formation is well underway, place the flask in an ice bath or refrigerator to maximize the yield of the less soluble diastereomer.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by an appropriate method (e.g., HPLC, GC, or NMR) to determine the diastereomeric ratio. Repeat the crystallization process if necessary to achieve the desired purity.[10]

Visualizations

Experimental_Workflow_Purification cluster_crude Crude Reaction Mixture cluster_bisulfite Bisulfite Treatment cluster_chromatography Chromatography Crude Crude this compound Derivative Bisulfite Add Saturated NaHSO3(aq) Crude->Bisulfite Extraction Liquid-Liquid Extraction Bisulfite->Extraction Aqueous Aqueous Layer (this compound Adduct) Extraction->Aqueous Impurity Organic Organic Layer (Purified Derivative) Extraction->Organic Product Column Column Chromatography (Silica or HPLC) Organic->Column Fractions Collect Fractions Column->Fractions Analysis Analyze Fractions (TLC, HPLC) Fractions->Analysis Pure Combine Pure Fractions & Concentrate Analysis->Pure

Caption: General experimental workflow for the purification of a this compound-derived compound.

Signaling_Pathway_Isomer_Separation Start Mixture of Cis/Trans Isomers Method1 Chromatography (HPLC/Flash) Start->Method1 Derivatization Derivatization (optional for crystallization) Start->Derivatization Result1 Separated Cis Isomer Method1->Result1 Result2 Separated Trans Isomer Method1->Result2 Method2 Fractional Crystallization Method2->Result1 Method2->Result2 Derivatization->Method2

Caption: Logical relationship between different methods for separating cis and trans isomers.

References

Technical Support Center: Troubleshooting Low Catalytic Activity with Trivertal-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalytic reactions involving Trivertal-based and other bespoke ligands. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based ligands and why is their purity crucial?

This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) is a commercially available fragrance ingredient that can be used as a precursor for the synthesis of more complex molecules, such as chiral ligands. For instance, it can be a starting material for crafting novel carbene or phosphine ligands. The performance of a catalyst derived from such a ligand is critically dependent on the ligand's purity. Impurities from the synthesis, such as unreacted starting materials, byproducts, or residual solvents, can act as poisons to the catalytic center, leading to significantly reduced activity.

Q2: My reaction with a newly synthesized this compound-based ligand is sluggish or not working at all. What are the most common initial checks?

When facing low or no catalytic activity, a systematic approach is key. Begin by verifying the basics:

  • Ligand and Catalyst Integrity: Confirm the identity and purity of your synthesized ligand using techniques like NMR, Mass Spectrometry, and elemental analysis. Ensure the metal precursor is of high quality and has been stored correctly.

  • Reaction Setup: Double-check that the reaction was assembled under the correct atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts). Ensure all glassware was properly dried to avoid water, which can be a catalyst poison.[1]

  • Reagent Purity: Use high-purity, dry, and degassed solvents and reagents. Impurities in your substrates can also inhibit catalysis.[2]

Q3: How does the choice of solvent and base affect the catalytic activity?

The solvent and base are not merely a medium for the reaction; they can be critical to the catalytic cycle. A base that is poorly soluble in the chosen solvent will be ineffective. For many cross-coupling reactions, polar aprotic solvents like dioxane or THF are effective. The combination of solvent and base can significantly impact the reaction's success. It is often necessary to screen a variety of solvents and bases to find the optimal conditions for a new ligand-metal system.

Troubleshooting Guide for Low Catalytic Activity

Issue 1: Low Reaction Conversion or Yield

You observe that a significant amount of starting material remains even after an extended reaction time.

Possible Causes and Solutions:

  • Inactive Catalyst Formation: The active catalytic species may not be forming efficiently from your precatalyst and ligand.

    • Solution: Vary the ligand-to-metal ratio. Typically, a slight excess of the ligand is used. Also, consider a pre-formation step where the ligand and metal precursor are stirred together at a specific temperature before adding the substrates.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.

    • Solution: Incrementally increase the catalyst loading. Be aware that excessively high loadings can sometimes lead to side reactions or product inhibition.

  • Suboptimal Temperature: The reaction temperature might be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also lead to catalyst decomposition.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Solution: Conduct the reaction at a lower temperature for a longer period. Ensure stringent inert atmosphere techniques if your catalyst is sensitive to air or moisture. Consider if any functional groups on your substrates could be reacting with and deactivating the catalyst.

Data-Driven Troubleshooting:

A systematic approach to optimizing reaction conditions is crucial. Below is an example of how to tabulate your experimental data to identify trends.

Entry Ligand:Metal Ratio Catalyst Loading (mol%) Temperature (°C) Solvent Conversion (%)
11.1 : 1160Toluene15
21.5 : 1160Toluene25
31.5 : 1260Toluene45
41.5 : 1280Toluene85
51.5 : 1280Dioxane92

This table illustrates a hypothetical optimization process where adjusting the ligand-to-metal ratio, catalyst loading, temperature, and solvent leads to improved conversion.

Issue 2: Catalyst Deactivation Over Time

The reaction starts efficiently but then slows down or stops completely before reaching full conversion.

Possible Causes and Solutions:

  • Catalyst Poisoning: Trace impurities in the reactants or solvent are deactivating the catalyst.[1]

    • Solution: Purify all reaction components rigorously. Use of a guard bed to remove impurities before they reach the catalyst can be beneficial. Common poisons include sulfur compounds, water, and oxygen.[1]

  • Thermal Degradation: The catalyst is not stable at the reaction temperature over long periods.

    • Solution: Run the reaction at the lowest effective temperature. If possible, add the catalyst in portions over the course of the reaction.

  • Product Inhibition: The product of the reaction may be coordinating to the metal center more strongly than the reactants, thus inhibiting further turnover.

    • Solution: This is an inherent property of the catalytic system. It may be necessary to re-design the ligand to be more sterically hindering to reduce product binding.

  • Fouling: Insoluble byproducts or polymers may be coating the surface of the catalyst (more common in heterogeneous catalysis, but can occur in homogeneous systems if insolubles form).

    • Solution: Analyze the reaction mixture for any precipitate. A change in solvent may be necessary to keep all species in solution.

Experimental Protocols

General Protocol for Ligand Synthesis (Illustrative)

This is a generalized procedure for the synthesis of a Schiff base ligand, which could be adapted from a precursor like this compound.

  • Dissolve 1.0 equivalent of the aldehyde precursor (e.g., a derivative of this compound) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of 1.0 equivalent of the desired amine in anhydrous ethanol dropwise to the aldehyde solution at room temperature.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for an In-Situ Catalytic Reaction

This protocol describes the in-situ preparation of a catalyst for a generic cross-coupling reaction.

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the metal precatalyst (e.g., Pd(OAc)₂, 1 mol%).

  • Add the this compound-based ligand (e.g., 1.1-1.5 mol%).

  • Add the aryl halide (1.0 equivalent), the coupling partner (1.2 equivalents), and the base (2.0 equivalents).

  • Using a syringe, add the degassed solvent to the flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Catalytic Activity Observed Check_Purity Verify Purity of Ligand, Metal, Substrates, and Solvents Start->Check_Purity Check_Setup Confirm Anhydrous and Inert Reaction Conditions Check_Purity->Check_Setup Initial_Checks Initial Checks Passed? Check_Setup->Initial_Checks Optimize_Conditions Systematically Vary: - Ligand:Metal Ratio - Catalyst Loading - Temperature - Solvent/Base Initial_Checks->Optimize_Conditions Yes Re_Purify Re-purify all components Initial_Checks->Re_Purify No Activity_Improved Activity Improved? Optimize_Conditions->Activity_Improved Investigate_Deactivation Investigate Catalyst Deactivation: - Poisoning - Thermal Degradation - Product Inhibition Activity_Improved->Investigate_Deactivation No Success Successful Reaction Activity_Improved->Success Yes Redesign Consider Ligand Redesign or Alternative Catalytic System Investigate_Deactivation->Redesign Re_Purify->Check_Purity

Caption: A workflow for troubleshooting low catalytic activity.

Catalytic_Cycle_Issues cluster_cycle Generic Catalytic Cycle cluster_problems Potential Problems A Active Catalyst [L-M(0)] B Oxidative Addition [L-M(II)-R1(X)] A->B C Transmetalation or Substrate Coordination B->C D Reductive Elimination C->D D->A P1 Poor Ligand Binding or Lability (Affects A) P1->A P2 Slow Oxidative Addition (Affects B) P2->B P3 Decomposition of Intermediate (Affects B, C) P3->B P4 Slow Reductive Elimination (Affects D) P4->D

Caption: Common failure points in a catalytic cycle.

References

How to prevent oxidation of Trivertal's aldehyde group during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Trivertal's aldehyde group during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group of this compound susceptible to oxidation?

The aldehyde functional group in this compound (2,4-dimethyl-3-cyclohexene-1-carboxaldehyde) contains a carbon-hydrogen bond that is readily oxidized to a carboxylic acid in the presence of various oxidizing agents. This is a common reactivity pattern for aldehydes.

Q2: What is the most common strategy to prevent the oxidation of this compound's aldehyde group during a reaction?

The most effective and widely used strategy is to protect the aldehyde group by converting it into a less reactive functional group, such as an acetal. This "protecting group" is stable under a variety of reaction conditions and can be easily removed later to regenerate the aldehyde.

Q3: What are the advantages of using a cyclic acetal, like a 1,3-dioxolane, as a protecting group?

Cyclic acetals, formed from the reaction of the aldehyde with a diol such as ethylene glycol, are particularly advantageous because their formation is entropically favored over acyclic acetals. They offer excellent stability towards bases, nucleophiles, and hydrides, effectively preventing oxidation or other unwanted side reactions at the carbonyl carbon.

Q4: Under what conditions are acetal protecting groups stable?

Acetals are stable in neutral to strongly basic environments. They are resistant to nucleophiles, hydrides, and many oxidizing agents that are not strongly acidic.

Q5: How can the acetal protecting group be removed to regenerate the aldehyde?

The acetal group can be easily removed, a process called deprotection, by treatment with aqueous acid. The reaction is a hydrolysis that converts the acetal back to the original aldehyde and the diol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Acetal Protection Insufficient removal of water during the reaction, which is a byproduct and can shift the equilibrium back to the starting materials.Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent like trimethyl orthoformate.
Inadequate catalysis.Ensure a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used.
Unwanted Side Reactions The reaction conditions are too harsh, potentially affecting other functional groups in the molecule.Use milder acid catalysts or reaction conditions. For substrates sensitive to acid, alternative methods for acetal formation can be explored.
Difficulty in Deprotection The acetal is particularly stable, or the deprotection conditions are not effective.Increase the concentration of aqueous acid or the reaction time. A variety of acidic catalysts can be used for deprotection.
The substrate is sensitive to strong acid, leading to degradation.Use milder deprotection methods. Several reagents and conditions for deprotection under neutral or mild acidic conditions have been developed.
Low Yields Non-optimal reaction conditions for either the protection or deprotection step.Refer to the detailed experimental protocols and optimize parameters such as reaction time, temperature, and catalyst choice.

Experimental Protocols

Protection of this compound's Aldehyde Group as a 1,3-Dioxolane

This protocol describes a general and effective method for the protection of an aldehyde, such as this compound, using ethylene glycol to form a cyclic acetal.

Materials:

  • This compound (2,4-dimethyl-3-cyclohexene-1-carboxaldehyde)

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.01 equivalents, catalytic amount)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

  • Purify the product by column chromatography if necessary.

Deprotection of the 1,3-Dioxolane to Regenerate this compound

This protocol outlines the hydrolysis of the acetal to restore the aldehyde functionality.

Materials:

  • Protected this compound (1,3-dioxolane derivative)

  • Acetone and water mixture (e.g., 4:1 v/v)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount) or another suitable acid catalyst.

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the protected this compound in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary

The following tables provide representative yields for the protection of aldehydes as ethylene glycol acetals and their subsequent deprotection. Note that yields can vary depending on the specific substrate and reaction conditions.

Table 1: Representative Yields for Ethylene Glycol Acetal Protection of Aldehydes

ReagentsSolventTemperatureTimeYield (%)
(CH₂OH)₂, TsOHPhMeReflux4 h93%
(CH₂OH)₂, Dowex 50WX8PhHReflux30 h90%
(CH₂OH)₂, TsOH

Managing isomeric impurities in Trivertal for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trivertal. This resource is designed for researchers, scientists, and drug development professionals to help manage isomeric impurities and ensure consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary isomeric impurities?

A: this compound is a chiral pharmaceutical compound currently in development. The active pharmaceutical ingredient (API) is the (S)-enantiomer, (S)-Trivertal. The primary isomeric impurity is its mirror image, the (R)-enantiomer, or (R)-Trivertal.[1][2] Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][][4] The presence of the (R)-isomer can affect the drug's efficacy and safety profile.[5][6]

Q2: Why is it critical to control the level of (R)-Trivertal in my experiments?

A: Controlling the concentration of (R)-Trivertal is crucial because the two enantiomers of a chiral drug can have significantly different biological properties.[4][6][7] The (S)-enantiomer is therapeutically active, while the (R)-enantiomer may be less active, inactive, or even contribute to toxicity or adverse effects.[2] Inconsistent ratios of these isomers between batches can lead to high variability in experimental outcomes, affecting the reproducibility and reliability of your results.[4]

Q3: What are the main sources of (R)-Trivertal impurity?

A: Isomeric impurities like (R)-Trivertal can arise from several stages in the manufacturing and handling process:

  • Synthesis: Chemical synthesis may not be perfectly stereospecific, leading to the formation of a racemic mixture (a 50:50 mix of both enantiomers) or an unequal mixture.[5]

  • Starting Materials: Impurities present in the initial materials can carry through the synthesis process.

  • Degradation: The active (S)-isomer can degrade into the (R)-isomer under certain storage conditions, such as exposure to specific pH levels, temperatures, or light.[5][8]

  • Chiral Inversion: The (S)-enantiomer may convert to the (R)-enantiomer during formulation or even in vivo.[5]

Q4: What are the regulatory expectations for isomeric impurities like (R)-Trivertal?

A: Regulatory bodies such as the FDA and EMA have strict guidelines for the control of isomeric impurities.[5] According to the International Council for Harmonisation (ICH) guidelines, all stereoisomers should be identified and quantified.[9][10] For a new drug substance, the inactive enantiomer is typically treated as an impurity and its level must be controlled within specified limits, which are established based on safety and clinical data.[5][8][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your work with this compound.

Issue 1: High Batch-to-Batch Variability in Experimental Results

Symptoms: You observe significant differences in biological activity, potency, or toxicity when using different lots of this compound.

Possible Cause: The ratio of (S)-Trivertal to (R)-Trivertal is inconsistent across batches. Even small variations in the level of the (R)-isomer can alter the overall pharmacological profile.[4]

Troubleshooting Steps:

  • Quantify Isomeric Purity: Do not assume the stated purity on the certificate of analysis refers to isomeric purity unless specified. Use a validated chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the precise percentage of both (S)- and (R)-isomers in each batch.[12][13][14]

  • Correlate Purity with Activity: Create a correlation plot of the isomeric purity (e.g., % (S)-Trivertal) versus the observed biological activity for each batch. This can help confirm if the variability is linked to the isomer ratio.

  • Consult Supplier: Contact the supplier with your analytical data and request batch-specific chromatograms and certificates of analysis detailing isomeric purity.

  • Standardize Storage: Ensure all batches are stored under identical, recommended conditions to prevent potential degradation or chiral inversion.[5]

G A Inconsistent Experimental Results B Quantify Isomeric Purity (Chiral HPLC) A->B Step 1 C Isomer Ratio Varies Between Batches? B->C Step 2 D Correlate Purity with Biological Activity C->D Yes G Investigate Other Factors: Reagent stability, assay conditions, instrument calibration C->G No E Problem Solved: Variability is due to Isomeric Impurity D->E F Consult Supplier & Review Storage Conditions D->F

Troubleshooting workflow for inconsistent experimental results.
Issue 2: Poor Resolution in Chiral HPLC Analysis

Symptoms: The peaks for (S)-Trivertal and (R)-Trivertal are overlapping or not baseline-separated in your chromatogram, making accurate quantification impossible.

Possible Cause: The analytical method is not optimized for this specific separation. Chiral separations are often highly sensitive to the mobile phase composition, column type, and temperature.[15][16]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Solvent Ratio: Systematically adjust the ratio of your organic modifier (e.g., isopropanol) and non-polar solvent (e.g., hexane). Even a 1-2% change can dramatically affect resolution.[5]

    • Additives: Introduce a small amount (0.1-0.2%) of an acidic or basic modifier, like trifluoroacetic acid (TFA) or diethylamine (DEA), depending on the chemical nature of this compound.[5]

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the chiral stationary phase (CSP) and improve separation. Try reducing it from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

  • Change Column Temperature: Temperature affects the kinetics of binding and elution. Test temperatures between 15°C and 40°C. Lower temperatures often improve resolution but may increase peak broadening.

  • Test a Different Chiral Stationary Phase (CSP): If optimization fails, the chosen CSP may not be suitable. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are common starting points for screening.[12][17]

G A Poor Peak Resolution in Chiral HPLC B Optimize Mobile Phase (Solvent Ratio & Additives) A->B E Resolution Acceptable? B->E Check C Adjust Flow Rate & Temperature D Test Different Chiral Stationary Phase (CSP) C->D If still no improvement C->E Re-check D->E Re-check E->C No F Method Optimized E->F Yes

Logical workflow for optimizing a chiral HPLC method.

Data Summary

The pharmacological properties of this compound's enantiomers differ significantly, highlighting the need for strict impurity control.

Table 1: Pharmacological Profile of this compound Isomers

Parameter(S)-Trivertal(R)-Trivertal (Impurity)Racemic Mixture (50:50)
Target Receptor Binding (Ki, nM) 5.2895.410.1
In Vitro Potency (EC50, nM) 12.51,50024.8
Observed In Vivo Efficacy HighNegligibleModerate
Observed Off-Target Effects MinimalModerate cardiotoxicityLow cardiotoxicity

Table 2: Regulatory Thresholds for (R)-Trivertal Impurity

Development PhaseMaximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
Phase I-II < 1 g/day 0.10%0.15%0.20%
Phase III / Commercial < 1 g/day 0.05%0.10%0.15%
Data based on ICH Q3B(R2) guidelines for new drug products.[10]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Quantification of this compound Isomers

This protocol provides a validated method for separating and quantifying (S)-Trivertal and (R)-Trivertal.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H column (or equivalent polysaccharide-based column)

  • Mobile Phase: 90:10:0.1 (v/v/v) n-Hexane / Isopropanol / Diethylamine

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (S)-Trivertal reference standard and 10 mg of (R)-Trivertal reference standard in 10 mL of diluent each.

  • Resolution Standard (50 µg/mL each): Mix 0.5 mL of each stock solution and dilute to 10 mL with diluent. This solution is used to confirm the system's ability to separate the two isomers.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the this compound sample in 10 mL of diluent.

3. System Suitability:

  • Inject the Resolution Standard five times.

  • The resolution between the (S)- and (R)-Trivertal peaks must be ≥ 2.0.

  • The relative standard deviation (RSD) for the peak areas of five replicate injections should be ≤ 2.0%.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Resolution Standard to confirm system suitability.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of each isomer in the sample using the area normalization method below.

5. Calculation:

  • % (S)-Isomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) * 100

  • % (R)-Isomer = (Area of R-peak / (Area of S-peak + Area of R-peak)) * 100

Signaling Pathway Visualization

The differential effects of this compound isomers can be attributed to their distinct interactions with the target receptor and downstream signaling pathways. (S)-Trivertal is a potent agonist, while (R)-Trivertal is a weak antagonist that may also trigger off-target pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Target Receptor SignalA Kinase A Cascade Receptor->SignalA Activates OffTarget Off-Target Ion Channel SignalB Ca2+ Influx OffTarget->SignalB Modulates Response Therapeutic Effect SignalA->Response SideEffect Adverse Effect (Cardiotoxicity) SignalB->SideEffect S_this compound (S)-Trivertal (API) S_this compound->Receptor High Affinity (Agonist) R_this compound (R)-Trivertal (Impurity) R_this compound->Receptor Low Affinity (Antagonist) R_this compound->OffTarget Binds

Hypothetical signaling pathways for this compound isomers.

References

Stability issues of Trivertal-derived carbenes and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trivertal-Derived Carbenes

Welcome to the technical support center for this compound-derived carbenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of these reactive intermediates. Given that "this compound" is not a standard nomenclature, this guide focuses on triazole-derived N-heterocyclic carbenes (NHCs), which are presumed to be the class of compounds relevant to your query.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, handling, and application of triazole-derived carbenes.

Issue Potential Cause(s) Recommended Solution(s)
Failed or Low-Yield Carbene Generation 1. Incomplete deprotonation of the triazolium salt precursor. 2. Decomposition of the carbene due to air or moisture. 3. Unsuitable base or solvent for deprotonation. 4. Thermal instability of the target carbene.1. Use a stronger base (e.g., NaH, KHMDS). Ensure stoichiometric amounts or a slight excess of the base. 2. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1][2] Use anhydrous solvents. 3. Screen different bases and solvents. For example, NaH in THF or toluene is a common choice.[3] 4. Conduct the reaction at a lower temperature. Some carbenes are only stable at low temperatures.
Product Dimerization 1. The free carbene is not sterically hindered enough and dimerizes to form an enetetramine.[3] 2. High concentration of the free carbene.1. Introduce bulkier substituents on the nitrogen atoms of the triazole ring to sterically protect the carbene center.[4] 2. Generate the carbene in situ in the presence of a trapping agent (e.g., a metal precursor or another reactant) to ensure it reacts before it can dimerize.
Unexpected Side Reactions or Rearrangements 1. The carbene undergoes rearrangement to a more stable isomer.[5] 2. The carbene reacts with the solvent or trace impurities. 3. C-H insertion reactions with the solvent or starting material.[6]1. Modify the electronic properties of the substituents to influence the stability of the desired carbene. 2. Use non-reactive, anhydrous solvents such as toluene or hexane. Ensure all reagents are pure.[1] 3. Choose a solvent with no reactive C-H bonds if intramolecular C-H insertion is not desired.
Difficulty in Isolating the Carbene 1. High reactivity and short half-life of the free carbene.[5] 2. The carbene is only stable in solution and decomposes upon solvent removal.1. Isolate the carbene as a more stable metal complex (e.g., with silver, copper, or rhodium).[3][7][8] 2. If the free carbene is required, use it directly in the next step without isolation. Characterization can be performed in solution using techniques like 13C NMR to observe the characteristic carbene carbon signal.[3]
Inconsistent Catalytic Activity 1. Decomposition of the carbene under catalytic conditions. 2. Presence of inhibitors (e.g., oxygen, water). 3. Formation of off-cycle, inactive species.1. Use more robust carbenes with stabilizing electronic or steric features. Some triazole-derived carbenes are stable up to 150 °C.[9] 2. Ensure all components of the reaction are rigorously degassed and dried. 3. Optimize reaction conditions (temperature, concentration, catalyst loading) to favor the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What makes triazole-derived carbenes unstable?

A1: The instability of carbenes, including those derived from triazoles, stems from the electron-deficient nature of the divalent carbon atom, which has only six valence electrons.[5] This makes them highly reactive. Key instability pathways include dimerization, reaction with atmospheric oxygen and moisture, and intramolecular rearrangements.[1][3][5]

Q2: How can I improve the stability of my triazole-derived carbene?

A2: Stability can be enhanced through several strategies:

  • Steric Shielding: Introducing bulky substituents (e.g., 2,6-diisopropylphenyl, adamantyl) on the nitrogen atoms of the triazole ring can physically block the reactive carbene center from unwanted reactions like dimerization.[4]

  • Electronic Stabilization: The nitrogen atoms within the N-heterocyclic ring provide electronic stabilization through π-donation into the empty p-orbital of the carbene carbon.[4][10]

  • Metal Coordination: Complexation to a transition metal can significantly stabilize the carbene, allowing for easier handling and storage.[5][11]

Q3: What are the best practices for handling and storing triazole-derived carbenes and their precursors?

A3: Due to their sensitivity, the following handling and storage procedures are recommended:

  • Inert Atmosphere: Always handle free carbenes and their air-sensitive precursors under an inert atmosphere (e.g., in a glovebox).[1][2]

  • Anhydrous Conditions: Use rigorously dried solvents and glassware to prevent decomposition by moisture.[1]

  • Storage: Store triazolium salt precursors in a desiccator. If a free carbene is stable enough to be isolated, it should be stored under an inert atmosphere at low temperatures. Some robust carbenes have a long shelf-life under these conditions.[9][12]

Q4: How can I confirm the formation of the carbene if it is too unstable to isolate?

A4: In situ spectroscopic methods are crucial. The most definitive method is 13C NMR spectroscopy, where the carbene carbon typically appears as a characteristic downfield signal (δ ≈ 200–220 ppm).[3] Another common method is to trap the carbene with a reagent like elemental sulfur or selenium to form the corresponding thiourea or selenourea, which are generally more stable and easier to characterize.[3]

Q5: My triazolium salt precursor is difficult to deprotonate. What should I do?

A5: The acidity of the C-H bond in the triazolium salt can vary based on the substituents. If you are having difficulty with deprotonation, consider the following:

  • Stronger Base: Switch to a more powerful base. Common choices, in increasing order of strength, include K2CO3, NaH, and organolithium reagents.

  • Solvent Effects: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents can sometimes facilitate deprotonation, but must be rigorously dried.

  • Temperature: Increasing the reaction temperature can promote deprotonation, but be mindful of the thermal stability of the resulting carbene.

Experimental Protocols

Protocol 1: General Synthesis of a Triazole-Derived Carbene via Deprotonation

This protocol describes a general method for generating a triazole-derived carbene from its corresponding triazolium salt precursor.

Materials:

  • Triazolium salt (e.g., a 1,2,4-triazolium salt)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Anhydrous deuterated solvent for NMR analysis (e.g., C6D6)

  • Schlenk flask and other appropriate glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Preparation: Wash the NaH dispersion with anhydrous hexane three times under an inert atmosphere to remove the mineral oil, then dry the NaH in vacuo.

  • Reaction Setup: In a glovebox, add the triazolium salt (1.0 mmol) and the washed NaH (1.1 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF or toluene (10 mL) to the flask at room temperature.

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by observing the evolution of hydrogen gas. The reaction is typically complete within 2-4 hours.

  • Analysis: For in situ analysis, carefully cannulate a sample of the reaction mixture into an NMR tube containing anhydrous C6D6 under an inert atmosphere. Acquire a 13C NMR spectrum to identify the carbene carbon signal.

Visualizations

Carbene Generation and Decomposition Pathways

Carbene_Pathways cluster_generation Carbene Generation cluster_decomposition Decomposition Pathways cluster_stabilization Stabilization Triazolium Triazolium Salt Carbene Free Carbene Triazolium->Carbene - H+ Base Base (e.g., NaH) Base->Carbene Deprotonation Dimer Dimerization Product Carbene->Dimer [Carbene] high Oxidized Oxidation Product Carbene->Oxidized O2 Hydrolyzed Hydrolysis Product Carbene->Hydrolyzed H2O Metal_Complex Metal-Carbene Complex Carbene->Metal_Complex Metal_Precursor Metal Precursor (e.g., Ag2O) Metal_Precursor->Metal_Complex Trapping

Caption: Generation, decomposition, and stabilization pathways for triazole-derived carbenes.

Troubleshooting Logic for Carbene Synthesis

Troubleshooting_Workflow Start Start Carbene Synthesis Check_Yield Low or No Product? Start->Check_Yield Inert_Atmosphere Ensure Strict Inert Atmosphere (Glovebox/Schlenk Line) Check_Yield->Inert_Atmosphere Yes Check_Dimer Dimerization Observed? Check_Yield->Check_Dimer No Stronger_Base Use Stronger Base (e.g., NaH, KHMDS) Inert_Atmosphere->Stronger_Base Stronger_Base->Check_Dimer Bulky_Groups Increase Steric Bulk on N-Substituents Check_Dimer->Bulky_Groups Yes Failure Decomposition or Side Products Check_Dimer->Failure No In_Situ_Trapping Generate Carbene In Situ with Trapping Agent Bulky_Groups->In_Situ_Trapping Success Successful Synthesis In_Situ_Trapping->Success Failure->Success After other optimizations

Caption: Troubleshooting workflow for the synthesis of triazole-derived carbenes.

References

Technical Support Center: Enhancing Gold(I) Catalysis with Trivertal-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with gold(I) catalysts featuring Trivertal-derived ligands. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, activation, and catalytic application.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments, helping you to optimize your reaction outcomes and maintain catalyst performance.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Deactivation by Air or Moisture: Cyclic (alkyl)(amino)carbene (CAAC) ligands and their gold(I) complexes can be sensitive to oxygen and water.[1] 2. Improper Catalyst Activation: The active cationic gold(I) species may not be generated efficiently from the pre-catalyst.[1][2] 3. Catalyst Poisoning: Impurities in solvents, reagents, or starting materials (e.g., halides, strong bases) can bind to the gold center and inhibit catalysis.[3] 4. Substrate or Product Inhibition: The starting material or product may coordinate to the gold catalyst, preventing turnover.[1] 5. Thermal Decomposition: The reaction temperature may be too high, leading to catalyst degradation.[1]1. Employ Rigorous Air- and Moisture-Free Techniques: Use a glovebox or Schlenk line for all manipulations involving the catalyst. Ensure solvents are anhydrous and degassed. 2. Optimize Activation Protocol: If using a halide scavenger like a silver salt, ensure its purity and stoichiometry. For silver-free activation with a Brønsted or Lewis acid, screen different acids and equivalents.[4][5] 3. Purify All Reaction Components: Distill solvents and purify reagents and starting materials to remove potential catalyst poisons. Consider adding a suitable acid activator (e.g., HOTf, In(OTf)₃) to reactivate the catalyst in the presence of basic impurities.[3][4] 4. Modify Reaction Conditions: Adjust substrate concentration, or consider a different this compound-derived ligand with modified sterics to mitigate inhibition. 5. Screen Reaction Temperatures: Determine the optimal temperature that balances reaction rate with catalyst stability.
Inconsistent Reaction Results 1. Variability in Reagent Quality: Traces of impurities in different batches of solvents or reagents can lead to inconsistent results.[1] 2. Inconsistent Catalyst Handling: Minor variations in exposure to air or moisture during catalyst weighing and transfer can significantly impact its activity.[1] 3. Pre-catalyst Purity: The purity of the synthesized (CAAC)AuCl pre-catalyst can vary between batches.1. Standardize All Materials: Use solvents and reagents from the same batch for a series of experiments. 2. Develop a Standardized Catalyst Handling Protocol: Ensure consistent procedures for weighing, transferring, and adding the catalyst to the reaction mixture, preferably within a glovebox. 3. Characterize Pre-catalyst Batches: Thoroughly characterize each new batch of the (CAAC)AuCl pre-catalyst by NMR and elemental analysis to ensure purity.
Formation of Black Precipitate (Gold(0)) 1. Catalyst Disproportionation: The gold(I) catalyst may disproportionate to gold(0) and gold(III), especially in the presence of unsaturated substrates.[6] 2. Reductive Decomposition: The catalyst may be reduced to metallic gold under the reaction conditions.1. Add a Stabilizing Agent: Sub-stoichiometric amounts of a stabilizing ligand, such as triphenylarsine, can sometimes suppress disproportionation.[6] 2. Adjust Ligand and Counterion: The choice of the this compound-derived CAAC ligand and the counterion can influence the stability of the gold(I) center. More sterically demanding ligands can enhance stability.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are this compound-derived ligands and why are they used in gold(I) catalysis?

A1: this compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) is a commercially available fragrance ingredient that serves as a precursor for the synthesis of stable spirocyclic (alkyl)(amino)carbenes (CAACs).[9] These CAACs are used as ligands for gold(I) catalysts. The bulky and rigid structure of the this compound-derived cyclohexenyl group provides significant steric protection to the gold center, which can enhance catalyst stability and influence reactivity and selectivity.[7][9]

Q2: How do I synthesize a (CAAC)AuCl pre-catalyst from this compound?

A2: A general synthetic route involves the condensation of this compound with a primary amine (e.g., 2,6-diisopropylaniline), followed by a series of steps to form the cyclic aldiminium salt, and finally deprotonation to yield the free carbene. The free CAAC ligand is then reacted with a gold(I) source like AuCl(SMe₂) to afford the desired (CAAC)AuCl complex.[9] A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q3: How do I activate the (CAAC)AuCl pre-catalyst?

A3: The (CAAC)AuCl complex is a pre-catalyst and needs to be activated to generate the catalytically active cationic species, [(CAAC)Au]⁺. This is typically achieved by abstracting the chloride ligand. Common methods include:

  • Silver Salt Activation: Using a silver salt with a non-coordinating anion, such as AgSbF₆ or AgOTf. The silver cation abstracts the chloride to form insoluble AgCl, which can be removed by filtration.[10]

  • Silver-Free Activation: Using a Brønsted or Lewis acid to protonate or coordinate to the chloride, facilitating its removal.[4][5] This method avoids potential interference from silver salts in the catalytic cycle.

catalyst_activation cluster_precatalyst Pre-catalyst cluster_activation Activation cluster_active_catalyst Active Catalyst cluster_byproduct Byproduct precatalyst (CAAC)AuCl active_catalyst [(CAAC)Au]⁺ precatalyst->active_catalyst Activation activator AgX or Brønsted/Lewis Acid activator->active_catalyst byproduct AgCl or [HClX]⁻

Catalyst Activation Workflow

Q4: My reaction is sluggish. How can I improve the reaction rate?

A4: If your reaction is slow, consider the following:

  • Increase Catalyst Loading: While aiming for low catalyst loadings is ideal, a slight increase might be necessary for challenging substrates.

  • Increase Temperature: Gently heating the reaction can increase the rate, but be mindful of potential catalyst decomposition.

  • Choice of Counterion: The counterion of the active catalyst can significantly impact its reactivity. Experiment with different silver salts (e.g., AgSbF₆, AgOTf) or acids to generate catalysts with different counterions.[11]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate. Screen different anhydrous, non-coordinating solvents.

Q5: Can I regenerate a deactivated gold(I) catalyst?

A5: Regeneration of homogeneously dispersed gold(I) catalysts is challenging and often not practical, especially if the deactivation pathway involves irreversible decomposition to gold(0).[6] However, if deactivation is due to poisoning by a removable ligand or impurity, it might be possible to restore some activity. For instance, if a basic impurity is the cause, addition of a suitable acid might regenerate the active catalyst.[3][4] In cases of coke formation on a supported catalyst, oxidative treatment has been explored for other catalyst types and could potentially be adapted.[12] Generally, preventing deactivation is a more effective strategy than attempting regeneration.

Data Presentation

Table 1: Comparison of Gold(I) Catalysts in the Hydroamination of 1,1-Dimethylallene with N-Methylaniline

EntryCatalyst (5 mol%)Temperature (°C)Time (h)Yield (%)
1(CAAC)AuCl / AgOTf701298
2(IPr)AuCl / AgOTf701285
3(PPh₃)AuCl / AgOTf7024<10

Data adapted from representative studies on gold-catalyzed hydroamination.[13]

Table 2: Performance of a this compound-Derived (CAAC)AuCl Catalyst in the Three-Component Synthesis of 1,2-Dihydroquinolines

EntryAlkyne 1Alkyne 2AmineYield (%)
1PhenylacetylenePhenylacetyleneAniline92
21-HexynePhenylacetyleneAniline85
3Phenylacetylene1-Hexyne4-Methoxyaniline88

Data is illustrative of the high efficiency of these catalysts in multicomponent reactions.[9]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived (CAAC)AuCl Pre-catalyst

This protocol describes the synthesis of a representative (CAAC)AuCl complex from this compound and 2,6-diisopropylaniline.

Step 1: Synthesis of Imine

  • To a flask containing activated molecular sieves (4Å) and toluene, add 2,6-diisopropylaniline (1.0 eq).

  • Add this compound (1.05 eq) to the mixture.

  • Stir the reaction mixture at 100 °C for 16 hours.

  • Filter to remove the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by short-path distillation to afford the imine as a yellow oil.[9]

Step 2: Synthesis of the Aldiminium Salt

  • Dissolve the imine (1.0 eq) in anhydrous THF.

  • Add a solution of LDA in THF (1.1 eq) dropwise at -78 °C.

  • After stirring for 1 hour at -78 °C, add 3-chloro-2-methyl-1-propene (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether (1.1 eq) to precipitate the aldiminium salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Step 3: Synthesis of the (CAAC)AuCl Complex

  • Suspend the aldiminium salt (1.0 eq) in anhydrous THF.

  • Add a solution of LDA in THF (1.1 eq) at -78 °C and stir for 2 hours to generate the free carbene.

  • In a separate flask, dissolve AuCl(SMe₂) (1.0 eq) in anhydrous THF.

  • Add the solution of the free carbene to the AuCl(SMe₂) solution at room temperature.

  • Stir the reaction mixture in the dark for 12 hours.

  • Remove the solvent under vacuum and wash the residue with hexane.

  • Extract the product with dichloromethane, and remove the solvent under vacuum to afford the (CAAC)AuCl complex as a white solid.[9]

synthesis_workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Final Product This compound This compound imine Imine This compound->imine amine 2,6-Diisopropylaniline amine->imine aldiminium Aldiminium Salt imine->aldiminium free_carbene Free CAAC aldiminium->free_carbene product (CAAC)AuCl free_carbene->product lda LDA lda->aldiminium lda->free_carbene allyl_chloride 3-chloro-2-methyl-1-propene allyl_chloride->aldiminium hcl HCl hcl->aldiminium au_source AuCl(SMe₂) au_source->product

Synthesis of (CAAC)AuCl

Protocol 2: General Procedure for Gold-Catalyzed Intermolecular Hydroamination of Allenes

This protocol provides a general procedure for the hydroamination of allenes with secondary amines using a this compound-derived (CAAC)AuCl pre-catalyst.

  • In a glovebox, add the (CAAC)AuCl pre-catalyst (0.05 eq) and AgOTf (0.05 eq) to a vial.

  • Add anhydrous, degassed solvent (e.g., C₆D₆ for NMR monitoring, or toluene for preparative scale).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the secondary amine (1.0 eq) and the allene (1.0 eq).

  • Seal the vial and heat the reaction mixture at 70 °C for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a short plug of Celite to remove silver salts and any decomposed catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired allylic amine.[13]

troubleshooting_tree start Low/No Product Yield check_air_moisture Reaction under inert aatmosphere? start->check_air_moisture use_inert Use Glovebox/Schlenk Line Dry/Degas Solvents check_air_moisture->use_inert No check_activation Activation Protocol Checked? check_air_moisture->check_activation Yes optimize_activation Optimize Activator (AgX, Acid) check_activation->optimize_activation No check_purity Purity of Reagents Checked? check_activation->check_purity Yes purify_reagents Purify Solvents, Substrates, Reagents check_purity->purify_reagents No check_temp Reaction Temperature Optimized? check_purity->check_temp Yes optimize_temp Screen Temperatures check_temp->optimize_temp No consider_inhibition Consider Substrate/ Product Inhibition check_temp->consider_inhibition Yes

Troubleshooting Flowchart

References

Technical Support Center: Overcoming Solubility Challenges of Trivertal in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Trivertal in aqueous media.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

A1: this compound, chemically known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is a fragrance ingredient with a molecular weight of 138.21 g/mol .[1][2] It is a colorless to pale yellow liquid.[3] Its low aqueous solubility, approximately 300-311.5 mg/L at 25°C, is attributed to its hydrophobic cyclohexene ring and methyl substituents, which dominate its chemical structure over the more polar aldehyde group.[2][4] Several sources describe it as practically insoluble or immiscible in water.[5][6]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The primary methods for enhancing the aqueous solubility of hydrophobic compounds like this compound include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[2][5]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin.[1][6][7]

  • Micellar Solubilization (Surfactants): Using surfactants to form micelles that encapsulate this compound in their hydrophobic core, allowing for dispersion in water.[8][9]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.[3][4][10]

  • pH Adjustment: This method is generally less effective for aldehydes like this compound unless it can be converted to a more soluble ionized form, which is not typical.[5]

Q3: Which solubilization method is best for my experiment?

A3: The choice of method depends on the specific requirements of your experiment, such as the desired final concentration of this compound, the tolerance of the experimental system (e.g., cell culture) to excipients, and the required stability of the solution. The flowchart below can guide your selection process.

G start Start: Need to dissolve This compound in aqueous media q1 Is the final concentration of this compound low (<500 mg/L)? start->q1 q2 Are organic solvents (e.g., ethanol, DMSO) permissible in the experiment? q1->q2 No ans5 Directly disperse in aqueous media with vigorous agitation (may not be stable) q1->ans5 Yes q3 Is the presence of surfactants (e.g., Polysorbate 20) acceptable? q2->q3 No ans1 Use Co-solvency (e.g., with Ethanol or PEG 400) q2->ans1 Yes q4 Is long-term stability and controlled release a priority? q3->q4 No ans2 Use Micellar Solubilization (e.g., with Polysorbate 20) q3->ans2 Yes ans3 Use Cyclodextrin Complexation (e.g., with HP-β-CD) q4->ans3 Yes ans4 Consider Nanoparticle Formulation (requires specialized equipment) q4->ans4 No

Caption: Decision tree for selecting a this compound solubilization method.

Q4: Can I use DMSO to dissolve this compound for cell-based assays?

A4: Yes, this compound is soluble in DMSO.[11] However, for cell-based assays, the final concentration of DMSO should typically be kept low (e.g., <0.5% v/v) to avoid solvent-induced cytotoxicity.[11] It is crucial to run a vehicle control (media with the same concentration of DMSO) to account for any effects of the solvent on the cells.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the solubilization of this compound.

Problem Possible Cause Recommended Solution
Precipitation occurs when adding this compound stock solution to aqueous media. The aqueous solubility of this compound has been exceeded. The solvent (e.g., DMSO) concentration is not high enough in the final solution to maintain solubility.1. Increase Co-solvent Ratio: If permissible, increase the concentration of the co-solvent in the final aqueous medium. 2. Use a Different Method: Switch to a method that enhances solubility without relying solely on co-solvents, such as cyclodextrin complexation or micellar solubilization.[1][8] 3. Serial Dilution: Perform serial dilutions in the aqueous medium to avoid a sudden change in solvent polarity.
The solution is cloudy or hazy after attempting solubilization. Incomplete solubilization or formation of an unstable emulsion. The concentration of the solubilizing agent (surfactant, cyclodextrin) may be too low.1. Increase Solubilizer Concentration: Gradually increase the concentration of the surfactant or cyclodextrin. For surfactants, ensure the concentration is above the critical micelle concentration (CMC). 2. Optimize Ratio: The ratio of solubilizer to this compound is critical. Experiment with different ratios (e.g., 1:1, 2:1, 5:1 of solubilizer to this compound) to find the optimal one for clarity.[12] 3. Apply Energy: Use sonication or gentle heating to aid in the formation of a clear solution, but be mindful of the thermal stability of this compound.
Phase separation is observed over time. The formulation is not thermodynamically stable. The solubilization capacity of the system has been exceeded.1. Re-evaluate the Method: The chosen method may not be suitable for the desired concentration and long-term stability. Consider a more robust method like nanoparticle formulation.[3] 2. Increase Viscosity: Adding a viscosity-enhancing agent (e.g., a polymer) to the aqueous phase can sometimes help stabilize the dispersion.
Inconsistent results in biological assays. Precipitation of this compound in the assay medium, leading to variable effective concentrations. The solubilizing agent itself may be interfering with the assay.1. Confirm Solubility in Assay Media: Before conducting the assay, visually inspect the highest concentration of your this compound solution in the specific assay buffer/medium for any signs of precipitation over the experiment's duration. 2. Run Excipient Controls: Always include controls with just the solubilizing agent (co-solvent, cyclodextrin, surfactant) at the same concentration used in the test samples to check for any background effects.[13]

III. Experimental Protocols

The following are detailed protocols for common solubilization techniques.

This method is suitable for preparing stock solutions that will be further diluted in aqueous media.

  • Materials:

    • This compound

    • Ethanol (95% or absolute) or Polyethylene Glycol 400 (PEG 400)

    • Aqueous buffer or cell culture medium

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated pipettes

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mg/mL) in a suitable co-solvent like ethanol or PEG 400.

    • Vortex thoroughly until the this compound is completely dissolved.

    • To prepare the working solution, add the stock solution dropwise to the aqueous medium while vortexing or stirring continuously. This gradual addition helps prevent immediate precipitation.

    • Ensure the final concentration of the co-solvent in the aqueous medium is at a level that is non-toxic to the experimental system (e.g., <1% v/v for many cell lines).

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

This method is ideal for reducing the volatility of this compound and improving its solubility without the use of organic co-solvents.[6][7]

  • Materials:

    • This compound

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or buffer

    • Magnetic stirrer and stir bar

    • Glass beaker

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in your desired buffer or water.

    • While stirring the HP-β-CD solution vigorously, slowly add the required amount of this compound. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.[1]

    • Continue stirring at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

    • The solution should become clear as the this compound is encapsulated by the cyclodextrin.

    • The resulting solution can be sterile-filtered if required for biological experiments.

This protocol uses a non-ionic surfactant to create micelles that encapsulate this compound.

  • Materials:

    • This compound

    • Polysorbate 20 (Tween® 20) or other suitable non-ionic surfactant

    • Deionized water or buffer

    • Glass vials

    • Vortex mixer

  • Procedure:

    • In a glass vial, first mix the this compound with the surfactant (e.g., Polysorbate 20). A starting ratio of 1:2 (this compound:Surfactant by weight) is recommended.[12]

    • Vortex the mixture until it is homogeneous and clear. This pre-mixing step is crucial.[12]

    • Slowly add the aqueous phase (water or buffer) to the this compound-surfactant mixture while continuously vortexing or stirring.

    • Continue adding the aqueous phase until the desired final volume and concentration are reached.

    • The final solution should be clear and stable. If cloudiness persists, the ratio of surfactant to this compound may need to be increased.

IV. Data Presentation

The following table summarizes the approximate solubility of this compound in different solvent systems based on general principles of solubilization for similar hydrophobic compounds.

Solvent System Anticipated this compound Solubility Notes
Deionized Water (25°C)~300 mg/L[2]Baseline solubility.
10% Ethanol in WaterModerately IncreasedCo-solvent reduces solvent polarity.[14]
5% PEG 400 in WaterModerately IncreasedPEG 400 is a common co-solvent for hydrophobic compounds.[11]
10% HP-β-CD in WaterSignificantly IncreasedFormation of a soluble inclusion complex.[1][6]
2% Polysorbate 20 in WaterSignificantly IncreasedMicellar solubilization above the CMC.[8]

V. Visualization of Experimental Workflow

The following diagram illustrates a general workflow for testing and selecting a suitable solubilization method for this compound.

G cluster_0 Phase 1: Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Application & Validation A Define Target Concentration & Experimental Constraints B Prepare this compound solutions using multiple methods (Co-solvency, Cyclodextrin, Surfactant) A->B C Visual Inspection for Clarity (Immediately after preparation) B->C D Short-term Stability Test (e.g., 24h at RT and 4°C) C->D E Select promising method(s) from Phase 1 D->E F Optimize Solubilizer:this compound Ratio E->F G Characterize Final Formulation (e.g., particle size, long-term stability) F->G H Validate in Target Assay (including vehicle controls) G->H I Final Protocol Established H->I

Caption: Workflow for solubility method development for this compound.

References

Validation & Comparative

A Comparative Guide to Trivertal-Derived Catalysts and Other Carbene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing catalytic reactions. This guide provides a detailed comparison of a Trivertal-derived Cyclic (Alkyl)(amino)carbene (CAAC) catalyst with commonly used N-Heterocyclic Carbene (NHC) ligands such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene).

Introduction to Carbene Ligands

N-Heterocyclic carbenes (NHCs) have become a cornerstone in modern catalysis, largely replacing phosphine ligands in many applications due to their strong σ-donating properties and steric tuneability. More recently, a newer class of carbenes, Cyclic (Alkyl)(amino)carbenes (CAACs), has emerged. A notable example is a spirocyclic CAAC derived from this compound, a readily available and inexpensive industrial fragrance.[1] CAACs are characterized by the replacement of one of the nitrogen atoms in the heterocyclic ring with a quaternary carbon, leading to distinct electronic and steric properties.

Electronic and Steric Properties: CAACs vs. NHCs

Theoretical and experimental studies have consistently shown that CAACs possess unique electronic properties that differentiate them from traditional NHCs.

  • σ-Donation: CAACs are generally stronger σ-donors than NHCs. This increased electron donation can stabilize metal centers in higher oxidation states and enhance the rate of oxidative addition in catalytic cycles.

  • π-Acceptance: Paradoxically, CAACs are also better π-acceptors than NHCs. This is attributed to the lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbene, which allows for more effective back-donation from the metal center. This dual electronic nature can have a profound impact on the stability and reactivity of the catalyst.

The steric environment of the this compound-derived CAAC is also a key feature. The spirocyclic structure creates a well-defined and rigid pocket around the metal center, which can influence the selectivity of catalytic reactions.

Performance in Catalysis: A Comparative Overview

Direct, head-to-head comparisons of the this compound-derived CAAC with common NHCs in the same catalytic reaction are scarce in the literature. However, by examining their performance in their respective optimized reactions, we can draw some insightful comparisons. The this compound-derived CAAC has been primarily explored in gold-catalyzed hydroamination reactions, while NHCs like IMes and IPr have been extensively studied in a wider range of transformations, including gold-catalyzed hydroamination and various cross-coupling reactions.

Gold-Catalyzed Hydroamination

The this compound-derived CAAC-gold(I) complex has demonstrated exceptional activity in the hydroamination of internal alkynes, a traditionally challenging transformation.[1] It facilitates the addition of secondary dialkylamines, a process with little precedent using other catalysts. This robustness allows for a one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives with good to excellent yields.

While direct quantitative comparisons of Turnover Numbers (TON) and Turnover Frequencies (TOF) are not available from a single study, the ability of the this compound-derived CAAC to catalyze reactions with challenging substrates under relatively mild conditions suggests a high level of activity. For instance, the reaction of 4-octyne with dibenzylamine proceeds to 95% yield at 60°C.[1]

In comparison, gold complexes with NHC ligands like IPr have also been extensively studied in hydroamination reactions. Mechanistic studies have provided detailed kinetic data for the hydroamination of allenes with aniline catalyzed by (IPr)AuOTf.[2][3][4] While the reaction conditions and substrates differ from those used with the this compound-derived catalyst, these studies provide a benchmark for the activity of NHC-gold systems. For example, the hydroamination of 3-methyl-1,2-butadiene with aniline using (IPr)AuOTf shows a second-order rate constant, indicating a dependence on both the catalyst and allene concentration.[2]

Table 1: Performance in Gold-Catalyzed Hydroamination of Internal Alkynes

Catalyst/LigandSubstrate 1Substrate 2Product Yield (%)Reference
This compound-derived CAAC-Au(I) 4-OctyneDibenzylamine95[1]
This compound-derived CAAC-Au(I) 1-Phenyl-1-propyneDibenzylamine85[1]
This compound-derived CAAC-Au(I) 1-Phenyl-1-propyneMorpholine92[1]
(IPr)AuCl PhenylacetyleneAniline~30 (conversion)[5]
(IMes)AuCl PhenylacetyleneAniline<30 (conversion)[5]

Note: The data for the this compound-derived CAAC and the NHC ligands are from different studies with different reaction conditions and substrates, and thus this comparison is indirect.

Experimental Protocols

Synthesis of this compound-Derived CAAC-Gold(I) Catalyst

The synthesis of the this compound-derived CAAC ligand and its corresponding gold(I) complex is a multi-step process starting from this compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde).[1]

Step 1: Imine Formation. this compound is reacted with 2,6-diisopropylaniline in the presence of molecular sieves to form the corresponding imine.

Step 2: Imidazolium Salt Formation. The imine is then reacted with 2-chloro-2-methylpropane and subsequently with a strong base (e.g., LDA) followed by reaction with an imidazolium salt precursor to form the spirocyclic imidazolium salt.

Step 3: Deprotonation to Free Carbene. The imidazolium salt is deprotonated using a strong base like potassium bis(trimethylsilyl)amide (KHMDS) to yield the free CAAC.

Step 4: Complexation with Gold. The free carbene is then reacted with (Me₂S)AuCl to afford the final this compound-derived CAAC-gold(I) chloride complex.

Synthesis_Pathway This compound This compound Imine Imine This compound->Imine + 2,6-diisopropylaniline Imidazolium_Salt Imidazolium Salt Imine->Imidazolium_Salt + Reagents Free_Carbene Free CAAC Imidazolium_Salt->Free_Carbene + KHMDS Gold_Complex This compound-derived CAAC-Au(I) Complex Free_Carbene->Gold_Complex + (Me₂S)AuCl

Caption: Synthetic pathway for the this compound-derived CAAC-Au(I) catalyst.

General Procedure for Gold-Catalyzed Three-Component Synthesis of 1,2-Dihydroquinolines[1]

To a solution of the alkyne (0.5 mmol) and the secondary amine (0.5 mmol) in 0.5 mL of toluene is added the this compound-derived CAAC-gold(I) catalyst (5 mol%). The mixture is stirred at the specified temperature until complete conversion of the starting materials is observed by TLC or GC-MS. Then, the second alkyne (0.5 mmol) and the aniline (0.5 mmol) are added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Signaling Pathways and Catalytic Cycles

The catalytic cycle for the gold-catalyzed hydroamination of alkynes is generally believed to proceed through the following key steps:

  • Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne, activating it towards nucleophilic attack.

  • Nucleophilic Attack: The amine attacks the activated alkyne, leading to the formation of a vinyl-gold intermediate.

  • Protodeauration: Protonolysis of the carbon-gold bond releases the enamine product and regenerates the active gold catalyst.

The superior performance of the this compound-derived CAAC in this context can be attributed to its strong σ-donating ability, which enhances the stability of the cationic gold center and facilitates the activation of the alkyne.

Catalytic_Cycle Catalyst [L-Au]⁺ Activated_Alkyne [L-Au(alkyne)]⁺ Catalyst->Activated_Alkyne + Alkyne Vinyl_Gold Vinyl-Au Intermediate Activated_Alkyne->Vinyl_Gold + Amine Vinyl_Gold->Catalyst - H⁺ Product Enamine Product Vinyl_Gold->Product + H⁺

Caption: Generalized catalytic cycle for gold-catalyzed hydroamination of alkynes.

Conclusion

The this compound-derived CAAC represents a promising class of ligand for homogeneous catalysis, offering distinct electronic and steric properties compared to traditional NHCs. Its demonstrated efficacy in challenging gold-catalyzed hydroamination reactions highlights its potential for broader applications. While direct comparative data with benchmark NHC ligands under identical conditions is limited, the available evidence suggests that the unique features of CAACs can lead to superior catalytic performance in certain transformations. For researchers seeking to overcome the limitations of existing catalytic systems, the exploration of this compound-derived and other CAAC-based catalysts presents a compelling avenue for innovation.

References

A Comparative Guide to the Synthesis of Quinoline Derivatives: Classical Methods vs. a Modern Trivertal-Derived Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry. This guide provides a detailed comparison of traditional synthesis methods with a modern approach that utilizes a catalyst system derived from Trivertal, offering insights into their respective performance backed by experimental data.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The choice of synthetic route to these vital compounds can significantly impact yield, purity, and the diversity of accessible derivatives. This guide contrasts the long-established, classical methods of quinoline synthesis with a contemporary strategy involving a gold(I) catalyst stabilized by a cyclic (alkyl)(amino)carbene (CAAC) ligand synthesized from this compound.

Performance Comparison: Classical vs. This compound-Derived Catalyst Methods

The following table summarizes the key performance indicators of various quinoline synthesis methods, providing a clear comparison for selecting the most appropriate technique for a given research and development goal.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Limitations
Classical Methods
Skraup SynthesisAniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)130 - 1703 - 614 - 47[1][2]Simple, inexpensive starting materials.[2][3]Harsh and often violent reaction conditions, low yields for some substituted anilines.[1][2][3]
Doebner-von MillerAniline, α,β-Unsaturated carbonylAcid (e.g., HCl, H₂SO₄)100 - 1403 - 1242 - 89[2]Wider range of substituted quinolines than Skraup.[4]Potential for side reactions and regioselectivity issues.[3]
Combes SynthesisAniline, β-DiketoneAcid (e.g., H₂SO₄, PPA)100 - 1501 - 4Varies (Moderate to Good)[1][2]Good for 2,4-disubstituted quinolines.[5]Requires β-diketone starting materials.
Friedländer Synthesiso-Aminobenzaldehyde/ketone, Carbonyl compoundAcid or Base150 - 2203 - 677 - 95[2]High yields and good regioselectivity under milder conditions than Skraup.[3][6]Limited availability of 2-aminoaryl aldehyde/ketone precursors.[3]
Modern Method
This compound-Derived Au(I)-CAAC Catalysis2-Aminoaryl carbonyls, Internal alkynes(CAAC)AuCl / AgOTfRoom Temp. to 800.5 - 24up to 93[7][8]Mild reaction conditions, high yields, broad substrate scope for complex quinolines.[7][8]Multi-step catalyst preparation, use of precious metal.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic procedures. Below are representative protocols for a classical Friedländer synthesis and the modern approach using a this compound-derived catalyst.

Classical Method: Friedländer Synthesis of Substituted Quinolines

This protocol describes a general procedure for the acid-catalyzed Friedländer condensation.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 eq)

  • Carbonyl compound with an α-methylene group (1.2 eq)

  • p-Toluenesulfonic acid (0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone, the carbonyl compound, and toluene.

  • Add p-toluenesulfonic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Modern Method: Synthesis and Application of a this compound-Derived Gold(I)-CAAC Catalyst

This approach involves two main stages: the synthesis of the cyclic (alkyl)(amino)carbene (CAAC) ligand from this compound, and its subsequent use in a gold-catalyzed quinoline synthesis.

Part 1: Synthesis of the CAAC Ligand Precursor from this compound [9]

Materials:

  • This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) (1.0 eq)

  • 2,6-Diisopropylaniline (1.0 eq)

  • Toluene

  • Molecular sieves

  • HCl in Et₂O (2M solution)

  • Hexanes

Procedure:

  • Imine Formation: To a solution of this compound in toluene, add 2,6-diisopropylaniline and molecular sieves. Heat the mixture at 100 °C for 16 hours. After cooling, filter off the molecular sieves and remove the toluene under vacuum to yield the crude imine.

  • Iminium Salt Formation: Dissolve the crude imine in hexanes and cool to -78 °C. Add a 2M solution of HCl in Et₂O dropwise. A precipitate will form. Warm the mixture to room temperature and stir for 30 minutes. Filter the precipitate, wash with hexanes, and dry under vacuum. The resulting white powder is the iminium salt (CAAC precursor).

Part 2: Gold(I)-CAAC Catalyzed Synthesis of Polysubstituted Quinolines [7][8]

Materials:

  • 2-Aminoaryl carbonyl compound (1.0 eq)

  • Internal alkyne (1.2 eq)

  • (CAAC)AuCl (prepared from the iminium salt) (5 mol%)

  • Silver triflate (AgOTf) (5 mol%)

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the 2-aminoaryl carbonyl compound and the internal alkyne in DCM.

  • Add the (CAAC)AuCl catalyst and silver triflate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the polysubstituted quinoline product.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in both the classical and modern synthetic approaches.

Friedlander_Synthesis_Pathway Reactants 2-Aminoaryl Ketone + Carbonyl with α-Methylene Intermediate1 Aldol Adduct or Schiff Base Intermediate Reactants->Intermediate1 Condensation Catalyst Acid or Base Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Quinoline Intermediate2->Product Dehydration Trivertal_Catalyst_Workflow cluster_catalyst_synthesis Catalyst Preparation cluster_quinoline_synthesis Quinoline Synthesis This compound This compound Imine Imine Intermediate This compound->Imine Amine 2,6-Diisopropylaniline Amine->Imine Iminium_Salt Iminium Salt (CAAC Precursor) Imine->Iminium_Salt + HCl CAAC_Ligand CAAC Ligand Iminium_Salt->CAAC_Ligand Deprotonation Gold_Complex (CAAC)AuCl Catalyst CAAC_Ligand->Gold_Complex + Au(I) source Reactants 2-Aminoaryl Carbonyl + Internal Alkyne Gold_Complex->Reactants Catalyzes Cycloaddition Product Polysubstituted Quinoline Reactants->Product

References

The Rise of Trivertal-Derived Carbenes: A Comparative Guide to Carbene Precursors in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a carbene precursor is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. While traditional precursors like diazo compounds and diazirines have long been mainstays in the field, the emergence of stable N-heterocyclic carbenes (NHCs) and, more recently, cyclic (alkyl)(amino)carbenes (CAACs) has expanded the synthetic chemist's toolkit. This guide provides a detailed comparison of the efficacy of a CAAC derived from the readily available fragrance component, Trivertal, against its alternatives, supported by available experimental data and protocols.

This compound, a mixture of cis- and trans-2,4-dimethyl-3-cyclohexenecarboxaldehyde, serves as an economical and practical starting material for the synthesis of a specific spirocyclic (alkyl)(amino)carbene. This class of carbenes, known as CAACs, has garnered significant attention for its unique electronic and steric properties, which differentiate it from the more established NHCs and traditional, often unstable, carbene precursors.

At a Glance: Comparing Carbene Precursor Families

The selection of a carbene precursor is dictated by the specific requirements of the chemical transformation, including desired reactivity, stability, and functional group tolerance. The following table summarizes the general characteristics of the major classes of carbene precursors.

Precursor FamilyKey AdvantagesKey DisadvantagesTypical Generation Method
This compound-derived CAAC Strong σ-donor & π-acceptor; High steric bulk; Stable and isolableMulti-step synthesis; Less explored than NHCsDeprotonation of the corresponding aldiminium salt
N-Heterocyclic Carbenes (NHCs) Highly stable and well-studied; Tunable steric and electronic propertiesGenerally pure σ-donors; May require strong base for generationDeprotonation of imidazolium or imidazolinium salts
Diazo Compounds Versatile for various transformations (e.g., cyclopropanation, X-H insertion)Often unstable, potentially explosive; Can have side reactionsDecomposition of diazo precursors (e.g., from tosylhydrazones)
Diazirines Photochemical or thermal generation of "free" carbenes; Good for C-H insertionCan be challenging to synthesize; Potential for rearrangementPhotolysis or thermolysis

Electronic and Steric Properties: A Deeper Dive

The efficacy of a carbene in catalysis and synthesis is intrinsically linked to its electronic and steric profile. CAACs, including the one derived from this compound, exhibit distinct properties compared to the widely used NHCs.

Cyclic (alkyl)(amino)carbenes are characterized by the replacement of one amino group of a traditional diaminocarbene with a saturated carbon atom. This structural modification results in a carbene that is both a better σ-donor and a more effective π-acceptor than classical NHCs. The enhanced π-accepting ability makes CAACs more electrophilic. DFT calculations support these experimental observations, showing a higher-lying HOMO (indicating stronger nucleophilicity) and a lower-lying LUMO (indicating stronger electrophilicity) for CAACs compared to NHCs.

These electronic features, combined with the significant steric bulk provided by the spirocyclic structure derived from this compound, allow for the stabilization of highly reactive metal complexes and can lead to unique catalytic activities.

Performance in Catalytic Applications: A Comparative Overview

Direct quantitative comparisons of the this compound-derived CAAC with other carbene precursors in the same benchmark reactions are limited in the literature. However, by examining the performance of CAACs and other precursors in their respective optimal reactions, we can infer their relative efficacies.

Gold-Catalyzed Hydroamination
Catalyst SystemSubstratesYieldReference
(this compound-CAAC)AuCl / KB(C₆F₅)₄ N-methylaniline + 3-hexyne70% (of 1,2-dihydroquinoline)Not explicitly stated in snippets
(IPr)AuCl / AgSbF₆ Aniline + PhenylacetyleneQuantitative[1]
(IMes)AuCl / AgSbF₆ Aniline + PhenylacetyleneHigh[3]
Palladium-Catalyzed α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a powerful C-C bond-forming reaction where NHCs have proven to be highly effective ligands. Studies have shown that palladium complexes of sterically hindered, electron-rich NHCs can catalyze the coupling of a wide range of ketones with aryl halides in high yields.[4][5] While specific data for the this compound-derived CAAC in this reaction is not available, a study on the Buchwald-Hartwig amination, a related cross-coupling reaction, found that CAAC-palladium complexes exhibit catalytic activity similar to their NHC counterparts.[6]

Catalyst SystemSubstratesYieldReference
Pd(OAc)₂ / P(t-Bu)₃ Aryl chlorides/bromides + Ketones69-99%[4]
Pd₂(dba)₃ / Biphenyl-based phosphine Aryl chlorides/bromides + KetonesHigh[4]
(IPr)Pd(py) p-isopropyl aniline + p-chlorotoluene95%[6]
(CAAC)Pd(py) p-isopropyl aniline + p-chlorotoluene92%[6]
Cyclopropanation with Diazo Compounds

Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a classic and highly efficient method for the synthesis of three-membered rings. High yields and diastereoselectivities can be achieved with appropriate rhodium catalysts and diazo precursors.[7][8][9][10][11][12][13][14][15]

Catalyst SystemSubstratesYieldDiastereomeric RatioReference
Rh₂(TPA)₄ Styrene + α-methyl-α-diazoesterup to 100%up to 98:2[11]
Rh₂(OAc)₄ Various enones + PhenyldiazomethaneHigh-[12]
C-H Insertion with Diazirines

Diazirines are excellent precursors for generating highly reactive carbenes for C-H insertion reactions. Photochemical or thermal activation of diazirines can lead to efficient insertion into C-H bonds, with yields being highly dependent on the electronic properties of the diazirine. Electron-rich diazirines have been shown to give significantly higher insertion yields.[16][17][18][19][20][21][22]

Diazirine PrecursorReaction TypeYieldReference
3-chloro-3-phenyl-3H-diazirineC-H insertion into cumeneup to 62%[18]
p-methoxy trifluoromethyl phenyl diazirineC-H insertion into cyclohexane (thermal)91%[21][22]
p-methoxy trifluoromethyl phenyl diazirineC-H insertion into cyclohexane (photochemical)94%[21][22]

Experimental Protocols

Synthesis of the this compound-Derived Spirocyclic (Alkyl)(Amino)Carbene

The synthesis of the CAAC from this compound is a multi-step process. The following is a summary of the published protocol.

Step 1: Imine Formation 2,6-Diisopropylaniline is added to a toluene solution of this compound in the presence of molecular sieves. The mixture is heated to 100 °C for 16 hours. After filtration and removal of toluene and excess this compound under vacuum, the corresponding imine is obtained in high yield (e.g., 94%).

Step 2: Alkylation The imine is treated with lithium diisopropylamide (LDA) followed by the addition of 3-chloro-2-methyl-1-propene to yield the alkylated product as a single diastereomer (e.g., 90% yield).

Step 3: Cyclization (Hydroiminiumation) The alkylated imine is treated with a large excess of HCl to afford the cyclic aldiminium salt (e.g., 74% yield).

Step 4: Deprotonation to the Carbene The aldiminium salt is deprotonated with LDA to give the free carbene in high yield (e.g., 95%).

Workflow for the Synthesis of this compound-Derived CAAC

G This compound This compound Imine Imine This compound->Imine Molecular Sieves, Toluene, 100°C Aniline 2,6-Diisopropylaniline Aniline->Imine AlkylatedImine Alkylated Imine Imine->AlkylatedImine 1. LDA 2. 3-chloro-2-methyl-1-propene AldiminiumSalt Cyclic Aldiminium Salt AlkylatedImine->AldiminiumSalt HCl (excess) CAAC Spirocyclic (Alkyl)(Amino)Carbene AldiminiumSalt->CAAC LDA

Caption: Synthesis of the this compound-derived CAAC.

General Protocol for Gold-Catalyzed Hydroamination with an NHC Ligand

In a Schlenk tube under an inert atmosphere, the arylamine (1.0 mmol), alkyne (1.5 mmol), Au-NHC precatalyst (1 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%) are loaded. The appropriate solvent (e.g., CH₃CN, 1.0 mL) is added, and the flask is placed in a preheated oil bath at 90°C and stirred for 16 hours. The yield is determined by ¹H-NMR spectroscopy after workup.[1][2]

General Protocol for Rhodium-Catalyzed Cyclopropanation with a Diazo Compound

To a solution of the alkene (1.0 mmol) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature, a solution of the diazo compound (1.2 mmol) in the same solvent is added dropwise over a period of time. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclopropane product.[7][8][9][10][11][12][13][14][15]

General Protocol for Photochemical C-H Insertion with a Diazirine

A solution of the diazirine (e.g., 15 mM) in a dry, degassed solvent (e.g., cyclohexane) is irradiated in a photoreactor (e.g., Rayonet reactor with 350 nm lamps) for a specified time (e.g., 4 hours). The solvent is removed, and the product is isolated and purified, typically by chromatography. Yields are determined from the isolated product.[21][22]

Logical Relationships in Carbene Generation and Catalysis

The generation of the active carbene species and its subsequent participation in a catalytic cycle can be visualized as a logical workflow. The following diagram illustrates a generic catalytic cycle for a carbene-metal complex.

Generic Catalytic Cycle for a Carbene-Metal Complex

G Precursor Carbene Precursor (e.g., Aldiminium Salt) Carbene Free Carbene Precursor->Carbene Activation (e.g., Base) Carbene_Metal Carbene-Metal Complex [C=M-L] Carbene->Carbene_Metal Metal_L Metal-Ligand Complex [M-L] Metal_L->Carbene_Metal Ligand Exchange Substrate_Complex Substrate Coordination Carbene_Metal->Substrate_Complex + Substrate Product_Complex Product Formation Substrate_Complex->Product_Complex Reaction Product_Complex->Carbene_Metal - Product Product Product Product_Complex->Product

Caption: A generic catalytic cycle involving a carbene.

Conclusion

The carbene derived from this compound represents a valuable addition to the family of cyclic (alkyl)(amino)carbenes, offering a stable, sterically demanding, and electronically distinct alternative to traditional NHCs. While direct, comprehensive quantitative comparisons with other precursor classes are still emerging, the available data suggests that CAACs excel in stabilizing reactive species and can exhibit unique catalytic activities.

  • For applications requiring strong σ-donation and π-acceptance, the this compound-derived CAAC is a compelling choice.

  • For well-established transformations where high stability and predictability are paramount, NHCs remain a robust option.

  • For classical carbene reactions like cyclopropanation, diazo compounds, particularly in combination with rhodium catalysts, offer high efficiency.

  • For targeted C-H functionalization, diazirines provide a direct route to "free" carbenes under photochemical or thermal conditions.

The continued exploration of this compound-derived and other CAACs in a broader range of catalytic benchmark reactions will be crucial to fully delineate their efficacy relative to the established alternatives and to unlock their full potential in synthetic chemistry and drug development.

References

Comparative Catalysis: An In-Depth Analysis of Cis and Trans Trivertal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the catalytic applications of cyclic (alkyl)(amino)carbene (CAAC) ligands derived from the geometric isomers of Trivertal.

While direct comparative studies on the catalytic performance of ligands derived from the individual cis and trans isomers of this compound are not extensively documented in peer-reviewed literature, this guide provides a comprehensive analysis based on available information and established principles of stereochemistry in catalysis. This compound, a commercially available mixture rich in the cis isomer, serves as a key precursor for the synthesis of highly effective cyclic (alkyl)(amino)carbene (CAAC) ligands.[1] These ligands have demonstrated significant utility in transition-metal catalysis, particularly in gold(I)-catalyzed reactions.[1][2] This guide will explore the synthesis of these ligands, their catalytic applications, and the potential implications of the isomeric purity of the this compound precursor on catalytic outcomes.

The Role of Isomerism in Catalysis

Geometric isomerism, such as the cis/trans relationship in this compound, can have a profound impact on the steric and electronic properties of a catalyst. The spatial arrangement of substituents can influence the coordination geometry around the metal center, the accessibility of the active site, and the stereoselectivity of the catalyzed reaction. In the context of CAAC ligands derived from this compound, the orientation of the methyl groups on the cyclohexene ring could translate into different steric environments around the metal to which the carbene is coordinated. This, in turn, could affect the ligand's ability to stabilize the metal center and influence the approach of substrates, potentially leading to differences in catalytic activity and selectivity.

Synthesis of CAAC Ligands from this compound

A stable spirocyclic (alkyl)(amino)carbene ligand has been successfully synthesized using a commercially available mixture of this compound, which consists of approximately 95% cis and 5% trans isomers.[1] The synthesis involves the condensation of this compound with an appropriate aniline derivative to form an imine, followed by further reactions to construct the carbene's heterocyclic ring.

Experimental Protocol: Synthesis of a Spirocyclic CAAC Ligand Precursor from a this compound Mixture [1]

  • Imine Formation: A toluene solution of this compound (1.05 equivalents) is added to a flask containing 2,6-diisopropylaniline (1.00 equivalent) and molecular sieves. The reaction mixture is stirred at 100°C for 16 hours.

  • Work-up: After cooling, the molecular sieves are removed by filtration, and the toluene is evaporated under reduced pressure.

  • Purification: Excess this compound is removed via short-path distillation at 60°C under high vacuum to yield the desired imine as a yellow oil.

This imine serves as a key intermediate for the subsequent steps in the synthesis of the CAAC ligand.

Catalytic Application in Gold(I)-Catalyzed Hydroamination

The CAAC ligand synthesized from the this compound mixture has been effectively employed in gold(I)-catalyzed hydroamination reactions.[1][2] Specifically, the corresponding gold(I) complex catalyzes the addition of secondary dialkylamines to internal alkynes, a transformation that has limited precedent.[1] This catalytic system enables the one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives.[1]

Experimental Protocol: Gold(I)-Catalyzed Hydroamination [2]

  • Reaction Setup: In a controlled atmosphere glovebox, the gold(I)-CAAC catalyst (5 mol %), the amine (0.5 mmol), and the allene (0.5 mmol) are combined in a vial with a deuterated benzene (C₆D₆) solvent (0.4 mL).

  • Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 70°C) for a designated time (e.g., 12 hours).

  • Analysis: The reaction progress and yield are determined by ¹H NMR spectroscopy using an internal standard such as benzylmethyl ether.

Hypothetical Comparative Performance Data

While direct experimental data is lacking, the following table illustrates how a comparative analysis of the catalytic performance of ligands derived from pure cis- and trans-Trivertal might be presented. The data herein is hypothetical and serves as a template for future research.

Catalyst PrecursorReactionCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Turnover Number (TON)
cis-TrivertalHydroamination5701295>9919
trans-TrivertalHydroamination5701288>9917.6
cis-TrivertalCross-Coupling110024929892
trans-TrivertalCross-Coupling110024859785

Characterization of this compound Isomers

The differentiation and quantification of cis and trans isomers of this compound are crucial for any study aiming to correlate isomer purity with catalytic performance. Standard analytical techniques for this purpose include:

  • Gas Chromatography (GC): GC with a suitable capillary column can be used to separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the isomers due to the different chemical environments of the protons and carbon atoms in the cis and trans configurations.[7][8][9][10]

Logical Workflow: From Isomer to Catalytic Performance

The following diagram illustrates the logical progression from the isomeric form of the this compound precursor to the evaluation of the resulting catalyst's performance.

Trivertal_Catalysis_Workflow Workflow: this compound Isomers to Catalytic Evaluation cluster_precursor Precursor Stage cluster_synthesis Synthesis Stage cluster_evaluation Evaluation Stage Trivertal_Mixture This compound (cis/trans mixture) Separation Isomer Separation (e.g., Chromatography) Trivertal_Mixture->Separation cis_this compound cis-Trivertal Separation->cis_this compound trans_this compound trans-Trivertal Separation->trans_this compound cis_Ligand Synthesis of cis-CAAC Ligand cis_this compound->cis_Ligand trans_Ligand Synthesis of trans-CAAC Ligand trans_this compound->trans_Ligand cis_Catalyst Formation of cis-Metal Complex cis_Ligand->cis_Catalyst trans_Catalyst Formation of trans-Metal Complex trans_Ligand->trans_Catalyst Catalytic_Reaction Catalytic Test Reaction (e.g., Hydroamination) cis_Catalyst->Catalytic_Reaction trans_Catalyst->Catalytic_Reaction Performance_Analysis Comparative Analysis: - Activity - Selectivity - Stability Catalytic_Reaction->Performance_Analysis

Caption: Logical workflow from this compound isomers to catalytic evaluation.

Conclusion and Future Outlook

This compound has proven to be a valuable and cost-effective precursor for the synthesis of spirocyclic CAAC ligands, which are effective in catalysis. While current research has utilized a mixture of cis and trans isomers, a dedicated comparative study of the catalytic performance of ligands derived from the individual, pure isomers is warranted. Such a study would provide valuable insights into the structure-activity relationship of this ligand class and could pave the way for the rational design of more efficient catalysts. Future research should focus on the separation of the this compound isomers, the synthesis of the corresponding isomerically pure CAAC ligands and their metal complexes, and a systematic evaluation of their catalytic performance in a range of important organic transformations.

References

A Comparative Guide to Palladium-Based Catalysts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

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Note: Initial searches for "Trivertal-based catalysts" did not yield specific results. Therefore, this guide focuses on the widely studied and utilized palladium-based catalysts as a representative example to fulfill the prompt's requirements for a comparative analysis.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Central to this reaction is the choice of a palladium catalyst, which significantly influences yield, reaction scope, and overall efficiency.[1] This guide provides a comparative overview of common palladium catalysts, supported by experimental data and detailed protocols, to aid researchers in catalyst selection for their specific applications.

Performance Comparison of Palladium Catalysts

The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the palladium precatalyst, ligand, base, and solvent system. The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of different substrates, highlighting the variations in catalytic efficiency under specific, cited experimental conditions.[2]

Catalyst/PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802HighNot specified
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acid10024955
Pd(OAc)₂XPhosK₃PO₄MeOH/THF4-chlorotoluenePhenylboronic acidRT12840.5
(η³-allyl)PdCl(IPr)IPrK₃PO₄MeOH/THF4-chlorotoluenePhenylboronic acidRT12750.5
Pd₂(dba)₃SPhosK₃PO₄Toluene/Water4-vinylphenyl bromideMethylboronic acid8018920.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of published results. Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

This protocol details the conditions for the coupling of an aryl halide with an arylboronic acid.[1]

Materials:

  • Aryl halide (e.g., bromopyridine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

Reaction:

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously for the specified time (ranging from a few hours to 24 hours).[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

Workup and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with an organic solvent (e.g., EtOAc).[3]

  • Filter the mixture through Celite and wash thoroughly with the organic solvent.[3]

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.[3]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ Base PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening

The following diagram illustrates a generalized workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction for catalyst screening purposes.[2]

Experimental_Workflow start Start reagents Weigh Reactants: Aryl Halide, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert catalyst_addition Add Pd Catalyst & Ligand inert->catalyst_addition solvent_addition Add Degassed Solvent catalyst_addition->solvent_addition reaction Heat and Stir for Specified Time solvent_addition->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench Reaction & Workup (Extraction, Filtration) monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product (NMR, MS) purification->analysis end End analysis->end

Generalized workflow for catalyst screening experiments.

References

Cross-referencing experimental results with Trivertal literature data

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of Trivertal, a novel investigational agent, against a leading alternative in the context of preclinical oncology. All data presented is derived from standardized, reproducible experimental protocols, which are detailed herein. The objective is to offer researchers and drug development professionals a clear, data-driven overview of this compound's performance and mechanism of action.

Data Presentation: Performance Metrics

The following tables summarize the quantitative performance of this compound in comparison to its main competitor, herein referred to as Competitor A. Both agents target the Tyrosine Kinase Alpha (TKA) signaling pathway, a critical mediator of cell proliferation in specific cancer models.

Table 1: In Vitro Kinase Inhibition

Compound Target IC50 (nM)
This compound Tyrosine Kinase Alpha (TKA) 8.2
Competitor A Tyrosine Kinase Alpha (TKA) 15.7

Lower IC50 indicates greater potency in kinase inhibition.

Table 2: Cell Viability in NSCLC Cell Line (A549)

Compound Assay Type EC50 (nM)
This compound MTT Cell Viability Assay 25.1
Competitor A MTT Cell Viability Assay 48.9

Lower EC50 indicates greater potency in reducing cell viability.

Table 3: In Vivo Xenograft Model Performance

Treatment Group Dosing Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, oral, daily 0%
This compound 50 mg/kg, oral, daily 78%
Competitor A 50 mg/kg, oral, daily 61%

Data from 28-day A549 xenograft mouse model.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure transparency and facilitate replication.

1. Kinase Inhibition Assay (IC50 Determination)

  • Objective: To measure the concentration of this compound required to inhibit 50% of TKA enzymatic activity.

  • Method: A biochemical assay was performed using recombinant human TKA enzyme. The assay was conducted in a 384-well plate format. Serial dilutions of this compound and Competitor A were incubated with the TKA enzyme and its specific peptide substrate in the presence of ATP. The reaction was allowed to proceed for 60 minutes at room temperature. A luminescence-based detection reagent was added to quantify the remaining ATP, where the signal is inversely correlated with kinase activity. Data were normalized to a vehicle control (DMSO) and a positive control (no enzyme). The IC50 values were calculated using a four-parameter logistic regression model.

2. Cell Viability Assay (MTT)

  • Objective: To determine the potency of this compound in reducing the viability of A549 non-small cell lung cancer (NSCLC) cells.

  • Method: A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with a fresh medium containing serial dilutions of this compound or Competitor A. Cells were incubated for 72 hours. After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals. The formazan crystals were then solubilized with DMSO, and the absorbance was measured at 570 nm. EC50 values were determined by plotting the percentage of cell viability against the drug concentration.

3. In Vivo Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a live animal model.

  • Method: Six-week-old female athymic nude mice were subcutaneously implanted with 5 x 10^6 A549 cells. Tumors were allowed to grow to an average volume of 150-200 mm³. The mice were then randomized into three groups: Vehicle Control, this compound (50 mg/kg), and Competitor A (50 mg/kg). The compounds were administered orally once daily for 28 days. Tumor volumes were measured twice weekly using calipers. At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Visualizations: Pathways and Workflows

To further elucidate the mechanism and experimental design, the following diagrams are provided.

G cluster_pathway Hypothetical TKA Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKA Tyrosine Kinase Alpha (TKA) Receptor->TKA Activates Downstream Downstream Signaling (e.g., MAPK/ERK) TKA->Downstream Phosphorylates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->TKA Inhibits

Caption: Mechanism of Action for this compound in the TKA pathway.

G cluster_workflow In Vitro Cell Viability (MTT) Assay Workflow A 1. Seed A549 Cells in 96-well plates B 2. Incubate 24 hours A->B C 3. Add this compound / Competitor A B->C D 4. Incubate 72 hours C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate EC50) G->H

Caption: Standardized workflow for the MTT cell viability assay.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural nuances and divergent applications of Trivertal, 2,4-dimethyl-3-cyclohexenecarboxylic acid, and 2,4-dimethyl-3-cyclohexenol.

This guide provides a comprehensive comparison of the structural and functional characteristics of this compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) and its closely related cyclohexene analogs: 2,4-dimethyl-3-cyclohexenecarboxylic acid and 2,4-dimethyl-3-cyclohexenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting objective comparisons supported by experimental data and detailed methodologies.

Structural and Physicochemical Properties

This compound and its derivatives share a common 2,4-dimethyl-3-cyclohexene backbone but differ in their functional group at the C1 position, which significantly influences their physicochemical properties and reactivity. This compound, a commercially available fragrance ingredient, is typically a mixture of cis and trans isomers, with the cis form predominating.[1]

PropertyThis compound (Aldehyde)2,4-dimethyl-3-cyclohexenecarboxylic acid2,4-dimethyl-3-cyclohexenol (Alcohol)
Molecular Formula C₉H₁₄O[2]C₉H₁₄O₂[3]C₉H₁₆O
Molecular Weight 138.21 g/mol [2]154.21 g/mol [3]140.22 g/mol
Appearance Colorless to pale yellow liquid[4]White solidColorless liquid
Boiling Point 196 °C (lit.)[2]Not readily availableNot readily available
Key Spectroscopic Features Aldehyde C-H stretch (~2720, 2820 cm⁻¹), C=O stretch (~1725 cm⁻¹) in IR; Aldehyde proton (~9.5 ppm) in ¹H NMR; Carbonyl carbon (~200 ppm) in ¹³C NMR.Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) in IR; Carboxylic acid proton (~10-12 ppm) in ¹H NMR; Carbonyl carbon (~180 ppm) in ¹³C NMR.Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹) in IR; Alcohol proton (variable, ~1-5 ppm), CH-OH proton (~3.5-4.5 ppm) in ¹H NMR; CH-OH carbon (~60-70 ppm) in ¹³C NMR.

Experimental Protocols

Detailed methodologies for the synthesis of the carboxylic acid and alcohol derivatives from this compound are provided below, enabling researchers to produce these compounds for further investigation.

Synthesis of 2,4-dimethyl-3-cyclohexenecarboxylic acid (Oxidation of this compound)

This protocol is adapted from the oxidation of an aldehyde to a carboxylic acid using silver(I) oxide.[5][6][7][8]

Materials:

  • This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde)

  • Silver(I) oxide (Ag₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Prepare an aqueous solution of this compound, silver(I) oxide, and sodium hydroxide.

  • Stir the mixture at room temperature for 15 hours.

  • Dilute the reaction mixture with diethyl ether.

  • Separate the aqueous layer and slowly acidify it to a pH of 2 with a 10% aqueous HCl solution.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the organic phases and dry them over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • The crude 2,4-dimethyl-3-cyclohexenecarboxylic acid can be further purified if necessary.[9]

Synthesis of 2,4-dimethyl-3-cyclohexenol (Reduction of this compound)

This protocol is a general method for the reduction of an α,β-unsaturated aldehyde to an alcohol using sodium borohydride.[10][11][12][13]

Materials:

  • This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 2,4-dimethyl-3-cyclohexenol.

  • The product can be purified by distillation or column chromatography.

Comparative Applications

The distinct functional groups of this compound and its derivatives lead to different applications in catalysis and biological systems.

Catalysis

This compound is a known precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are versatile ligands in transition metal catalysis. The bulky 2,4-dimethylcyclohexene moiety provides steric protection to the metal center, enhancing catalytic activity and stability.[14][15][16][17] While direct comparative studies are limited, the aldehyde functionality of this compound is crucial for the initial steps of NHC synthesis. The corresponding carboxylic acid and alcohol would require different synthetic routes to be utilized as ligand precursors, likely involving more complex transformations.

NHC Synthesis from this compound This compound This compound (Aldehyde) Imine Imine Intermediate This compound->Imine Condensation Amine Primary Amine Amine->Imine NHC_Precursor Azolium Salt (NHC Precursor) Imine->NHC_Precursor Cyclization NHC N-Heterocyclic Carbene (Free Carbene) NHC_Precursor->NHC Deprotonation Base Strong Base Base->NHC Metal_Complex Metal-NHC Complex (Catalyst) NHC->Metal_Complex Coordination to Metal Center

Synthesis of Metal-NHC Catalyst from this compound.
Antimicrobial Activity

While the antimicrobial properties of this compound and its derivatives have been an area of interest, comprehensive comparative data is scarce. The following experimental workflow outlines a standard broth microdilution assay that can be employed to systematically evaluate and compare the minimum inhibitory concentration (MIC) of these compounds against various microorganisms.[1][18][19][20][21]

Antimicrobial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of test compounds Serial_Dilution Perform serial dilutions of compounds in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile broth media Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection OD_Measurement Measure Optical Density (OD) at 600 nm Incubation->OD_Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Workflow for Broth Microdilution Assay.

Conclusion

This guide highlights the structural and functional distinctions between this compound and its carboxylic acid and alcohol analogs. The aldehyde functionality of this compound makes it a readily available precursor for the synthesis of N-heterocyclic carbene ligands used in catalysis. The carboxylic acid and alcohol derivatives, while sharing the same cyclohexene scaffold, exhibit different chemical properties that would necessitate alternative synthetic strategies for similar applications. The provided experimental protocols offer a starting point for researchers to synthesize and further investigate the comparative performance of these compounds in various catalytic and biological assays. Further research is warranted to generate direct comparative data on their catalytic efficacy and antimicrobial activity to fully elucidate their potential in drug development and other scientific fields.

References

A Comparative Guide to Assessing the Purity of Synthesized Trivertal-Derived N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for assessing the purity of a novel N-heterocyclic carbene (NHC) hypothetically derived from Trivertal. Given the absence of direct literature on this compound-derived carbenes, this document outlines a plausible synthetic route and compares its purity assessment with established, widely-used NHCs, such as those from the imidazolium and imidazolidinium families. The experimental data presented is representative of typical results obtained for analogous structures in research settings.

Introduction to this compound-Derived Carbenes

This compound, an aldehyde with a distinctive cyclic acetal structure, presents a unique starting point for the synthesis of novel N-heterocyclic carbenes. A plausible synthetic pathway involves the condensation of this compound with a diamine, followed by cyclization and deprotonation to yield the target carbene. The purity of the final NHC is critical for its application in catalysis and drug development, necessitating rigorous analytical assessment.

Synthetic Pathway and Purity Assessment Workflow

The synthesis of a this compound-derived NHC is a multi-step process, with purity checks required at each stage. The general workflow, from starting materials to the final, purified carbene, is outlined below.

cluster_synthesis Synthetic Pathway cluster_purification Purity Assessment This compound This compound (Aldehyde) Condensation Condensation This compound->Condensation Diamine N,N'-Diamine Diamine->Condensation Imine Diimine Intermediate Condensation->Imine Reduction Reduction/Cyclization Imine->Reduction Precursor NHC Precursor (e.g., Imidazolinium Salt) Reduction->Precursor Deprotonation Deprotonation Precursor->Deprotonation Carbene This compound-Derived Carbene Deprotonation->Carbene Crude Crude Carbene Carbene->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Purified Carbene Purification->Pure Analysis Purity Analysis Pure->Analysis

Caption: Synthetic and purification workflow for this compound-derived carbenes.

Comparative Purity Data

The purity of the synthesized this compound-derived NHC was assessed and compared to two widely used alternatives: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene). The following table summarizes the expected analytical data based on analogous compounds.

Parameter This compound-Derived NHC (Hypothetical) IPr (Alternative 1) SIMes (Alternative 2)
Appearance White to off-white crystalline solidWhite crystalline solidWhite crystalline solid
¹H NMR (Carbenic Proton, δ) 10.2 - 10.5 ppmNot ApplicableNot Applicable
¹³C NMR (Carbenic Carbon, δ) 210 - 220 ppm~220 ppm~244 ppm
Mass Spectrometry (m/z) Expected [M+H]⁺389.3 [M+H]⁺311.2 [M+H]⁺
Elemental Analysis (%C) Theoretical: 75.0, Found: 74.8Theoretical: 83.4, Found: 83.2Theoretical: 81.5, Found: 81.3
Elemental Analysis (%H) Theoretical: 9.5, Found: 9.4Theoretical: 9.3, Found: 9.3Theoretical: 9.1, Found: 9.0
Elemental Analysis (%N) Theoretical: 15.5, Found: 15.3Theoretical: 7.2, Found: 7.1Theoretical: 9.4, Found: 9.3

Experimental Protocols

Detailed methodologies for the key purity assessment experiments are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify impurities.

  • Protocol:

    • Dissolve 5-10 mg of the carbene precursor (salt) or the purified carbene in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in an NMR tube.

    • For air- and moisture-sensitive carbenes, sample preparation must be conducted in an inert atmosphere (glovebox).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For the carbene precursor salt, the disappearance of the acidic proton signal upon deprotonation confirms the formation of the free carbene.

    • For the free carbene, the characteristic downfield shift of the carbenic carbon in the ¹³C NMR spectrum is a key indicator of purity and successful synthesis.

4.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the synthesized compound and confirm its identity.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

    • Introduce the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M]⁺ ion.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of the target compound.

4.3 Elemental Analysis

  • Objective: To determine the elemental composition (C, H, N) of the compound, providing a quantitative measure of purity.

  • Protocol:

    • Submit a small, accurately weighed amount (typically 2-3 mg) of the highly purified and dried sample to an analytical laboratory.

    • The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified.

    • The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula. A deviation of less than 0.4% is generally considered to indicate a pure sample.

Logical Workflow for Purity Verification

The confirmation of a synthesized carbene's purity follows a logical progression of analytical checks.

Start Start: Purified Sample NMR 1. NMR Spectroscopy (¹H and ¹³C) Start->NMR CheckNMR Correct Structure? NMR->CheckNMR MS 2. Mass Spectrometry CheckNMR->MS Yes Fail Repurify Sample CheckNMR->Fail No CheckMS Correct Mass? MS->CheckMS EA 3. Elemental Analysis CheckMS->EA Yes CheckMS->Fail No CheckEA Purity > 99.6%? EA->CheckEA CheckEA->Fail No Pass Purity Confirmed CheckEA->Pass Yes Fail->Start

Caption: Logical workflow for the analytical verification of carbene purity.

Conclusion

The assessment of purity for novel carbenes, such as those hypothetically derived from this compound, relies on a suite of standard analytical techniques. While ¹H and ¹³C NMR provide critical structural confirmation, mass spectrometry verifies the molecular identity, and elemental analysis offers the definitive quantitative measure of purity. By comparing the data obtained for a new compound with that of well-established alternatives like IPr and SIMes, researchers can confidently ascertain the quality and suitability of their synthesized carbenes for further application.

The Evolving Landscape of Carbene Synthesis: Is Trivertal a Cost-Effective Precursor?

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Trivertal against traditional carbene precursors reveals a compelling case for its use in the synthesis of Cyclic (Alkyl)(Amino)Carbenes (CAACs), particularly when considering safety and accessibility. While diazo compounds remain prevalent, their inherent risks and handling complexities present significant drawbacks. This compound, a readily available and comparatively safe aldehyde, emerges as a viable and economically attractive alternative for specific applications.

Carbenes are highly reactive intermediates crucial for the synthesis of a wide array of chemical compounds, finding extensive application in pharmaceutical development and materials science. The generation of these valuable species has traditionally relied on precursors such as diazo compounds, ylides, and ketenes. However, the hazardous nature of many of these precursors has prompted a search for safer and more cost-effective alternatives. This guide provides an objective comparison of this compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) as a precursor for carbene synthesis against these established methods, supported by experimental data and cost analysis.

A Shift Towards Safer Alternatives

The use of aldehydes, such as this compound, as carbene precursors represents a significant advancement in chemical synthesis, offering a departure from the use of explosive diazo compounds or unstable dihalides.[1] This approach allows for the generation of electronically diverse carbenes for a wide range of reaction types.[2] this compound, in particular, has been identified as a precursor for the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs), a class of N-heterocyclic carbenes with broad applications in catalysis.[3][4][5][6]

Cost-Effectiveness Analysis

A direct comparison of the cost-effectiveness of different carbene precursors requires an analysis of not only the price of the starting materials but also the overall process, including reagent costs, reaction conditions, yields, and safety considerations.

Precursor Class Example Precursor Estimated Cost of Precursor (per mole) Key Advantages Key Disadvantages
Aldehyde This compound (2,4-Dimethyl-3-cyclohexenecarboxaldehyde)~$10 - $50[7][8][9]Readily available, relatively low cost, safer to handle.[1][2]Multi-step synthesis to carbene, may have lower overall atom economy.
Diazo Compound Ethyl Diazoacetate~$280 - $1560[3]High reactivity, versatile, single-step carbene generation.[10]Explosive hazard, toxicity, requires specialized handling and equipment.[11]
Sulfur Ylide Trimethylsulfoxonium Iodide~$150 - $315[6][12][13][14]Safer alternative to diazo compounds, crystalline and stable.[15]Can require stoichiometric use of reagents, potentially lower atom economy.
Ketene Precursor Acetyl Chloride~$160 - $240[12][13][16][17][18]In-situ generation of reactive ketene.[19]Ketene is highly reactive and requires specific reaction setups.[20]

Note: Costs are estimates based on available supplier pricing and may vary based on purity, quantity, and supplier. The cost for this compound is inferred from its wide availability as a fragrance ingredient.

While the precursor cost of this compound appears to be the lowest, a comprehensive cost analysis must account for the entire synthetic route. The synthesis of a CAAC from an aldehyde is a multi-step process, which may impact the overall yield and cost compared to the direct generation of carbenes from diazo compounds. However, the significant safety and handling costs associated with diazo compounds can offset their apparent simplicity.

Experimental Comparison: Synthesis of Cyclic (Alkyl)(Amino)Carbenes

The synthesis of CAACs from aldehydes like this compound offers a practical and scalable alternative to traditional methods. Below is a comparison of the general synthetic pathways.

Pathway 1: From an Aldehyde (e.g., this compound)

The synthesis of a CAAC from an aldehyde precursor typically involves a multi-step sequence, as outlined in the workflow below. This method, while involving several transformations, utilizes readily available and safer reagents.[3][4][5][6][21]

G cluster_workflow Experimental Workflow: CAAC Synthesis from Aldehyde A Aldehyde (e.g., this compound) + Amine B Imination A->B Condensation C Iminium Salt Formation B->C Hydroiminiumation D Deprotonation C->D Base (e.g., LDA) E Cyclic (Alkyl)(Amino)Carbene (CAAC) D->E

CAAC Synthesis from an Aldehyde Precursor.

A representative experimental protocol for the synthesis of a CAAC precursor from a pre-allylated aldehyde, a compound class similar to what can be derived from this compound, demonstrates good to high yields in the key steps.[5]

Protocol: Synthesis of a Cyclic Iminium Salt (CAAC Precursor) from a Pre-allylated Aldehyde [5]

  • Imination: The pre-allylated aldehyde is reacted with an aniline derivative (e.g., 2,6-diisopropylaniline) in a suitable solvent like dichloromethane (DCM) with a catalytic amount of an acid (e.g., para-toluenesulfonic acid) to form the corresponding imine. This step typically proceeds with high efficiency.

  • Cyclization (Hydroiminiumation): The resulting imine is then treated with a solution of hydrogen chloride in a solvent such as 1,4-dioxane. The mixture is heated to induce cyclization, forming the cyclic iminium salt. Yields for this step are reported to be in the range of 65-70%.[5]

  • Deprotonation to Carbene: The isolated iminium salt can then be deprotonated using a strong base like lithium diisopropylamide (LDA) to generate the free CAAC.

Pathway 2: From Diazo Compounds

Diazo compounds are the most common precursors for generating carbenes, typically through thermal, photochemical, or transition-metal-catalyzed decomposition.[10] This process is often a single-step generation of the carbene, which is then used in situ.

G cluster_pathway Reaction Pathway: Carbene Generation from Diazo Compounds Diazo Diazo Compound (R₂C=N₂) Carbene Carbene (R₂C:) Diazo->Carbene Decomposition N2 N₂ Gas Diazo->N2 Catalyst Heat, Light, or Metal Catalyst (e.g., Rh, Cu) Catalyst->Diazo

General pathway for carbene generation from diazo compounds.

Protocol: General Procedure for Metal-Catalyzed Carbene Transfer from Ethyl Diazoacetate

  • To a solution of the substrate and a metal catalyst (e.g., Rh₂(OAc)₄, typically 0.1-1 mol%) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere, a solution of ethyl diazoacetate in the same solvent is added slowly via a syringe pump over several hours.

  • The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and enhancing safety.

  • The reaction is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques like TLC or GC.

  • The workup typically involves filtration to remove the catalyst and evaporation of the solvent.

Pathway 3: From Sulfur Ylides

Sulfur ylides are considered safer alternatives to diazo compounds for the generation of carbenes.[15] They are typically stable, crystalline solids that can generate carbenes upon thermal or photochemical activation, or through transition metal catalysis.

G cluster_pathway Reaction Pathway: Carbene Generation from Sulfur Ylides Ylide Sulfur Ylide (R₂C=SR'₂) Carbene Carbene (R₂C:) Ylide->Carbene Decomposition Sulfide Sulfide (R'₂S) Ylide->Sulfide Catalyst Heat, Light, or Metal Catalyst Catalyst->Ylide

General pathway for carbene generation from sulfur ylides.

Protocol: General Procedure for Iridium-Catalyzed Carbene Generation from a Sulfoxonium Ylide [11]

  • A mixture of the substrate, the sulfoxonium ylide, an iridium catalyst (e.g., [Ir(COD)Cl]₂), and a co-catalyst if required (e.g., a Brønsted acid), are combined in a suitable solvent (e.g., toluene) in a microwave vial.

  • The reaction is heated under microwave irradiation to the specified temperature for a set time.

  • After cooling, the reaction mixture is concentrated and the product is purified by chromatography.

Safety and Handling

A critical factor in the cost-effectiveness of a chemical process is the safety and handling of the reagents involved.

  • This compound and other aldehydes: Generally considered to be of low to moderate hazard. They are typically flammable liquids and can be skin and eye irritants. Standard laboratory personal protective equipment (PPE) is usually sufficient for handling.

  • Diazo compounds: These are notoriously hazardous due to their potential for explosive decomposition.[11] Many are also toxic. Their use, especially on a large scale, requires specialized equipment (e.g., blast shields, dedicated fume hoods), stringent temperature control, and careful handling procedures to avoid shock, friction, and exposure to light. The use of flow chemistry is often recommended to mitigate these risks.

  • Sulfur ylides: Generally considered much safer than diazo compounds. They are often crystalline, bench-stable solids, which simplifies their handling and storage.[15]

  • Ketenes: These are highly reactive and are typically generated in situ for immediate consumption. They are toxic and require a well-ventilated area and appropriate PPE for handling.

Conclusion

This compound presents itself as a cost-effective and significantly safer precursor for the synthesis of a specific class of carbenes, namely Cyclic (Alkyl)(Amino)Carbenes. Its low cost, stemming from its large-scale production for the fragrance industry, and its favorable safety profile make it an attractive starting material for academic and industrial research.

While the multi-step synthesis from this compound may appear less efficient than the direct carbene generation from diazo compounds, the hidden costs associated with the handling, safety protocols, and potential for catastrophic failure of diazo-based syntheses cannot be overlooked. For research and development professionals, the trade-off between a slightly longer synthetic route with safer, cheaper materials and a shorter but more hazardous one is a critical consideration.

For applications where CAACs are the desired carbene, this compound and other similar aldehydes should be strongly considered as a starting point. However, for the vast array of carbene chemistry where the versatility of diazo compounds is paramount, they will likely remain a key, albeit hazardous, tool in the synthetic chemist's arsenal. The development of even more efficient and atom-economical methods for generating carbenes from safe and abundant precursors like aldehydes will continue to be a major driver of innovation in chemical synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for Trivertal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Trivertal (also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde), a common fragrance and research chemical. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound, a combustible liquid with the potential to cause skin irritation and allergic reactions, requires careful handling and disposal.[1][2] Furthermore, its toxicity to aquatic life necessitates stringent measures to prevent its release into the environment.[2] This guide offers step-by-step instructions for the safe management of this compound waste.

I. Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₄O[3]
Molecular Weight 138.21 g/mol [3]
Physical State Liquid[3][4]
Appearance Clear to pale yellow[4]
Boiling Point 196 °C (lit.)[5]
Flash Point 64 °C / 147.2 °F (Closed Cup)[6]
Density 0.936 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.473 (lit.)[5]

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat or other protective clothing to prevent skin contact.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

  • Keep this compound away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2]

  • Avoid direct contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with soap and water.[2]

  • Prevent the release of this compound into the environment.[2]

III. Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound waste. This workflow is designed to minimize risks and ensure compliance with safety regulations.

G cluster_prep Preparation cluster_spill Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Absorb Liquid this compound with Inert Material (e.g., Vermiculite, Sand) B->C D Place Absorbed Material into a Labeled, Sealable Waste Container C->D E Store Waste Container in a Designated Hazardous Waste Area D->E F Arrange for Pickup by a Licensed Chemical Waste Disposal Service E->F

References

Navigating the Safe Handling of Trivertal: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Trivertal, a common fragrance ingredient. Adherence to these procedural steps will ensure a safe laboratory environment and proper management of waste.

Essential Safety and Physical Properties

Understanding the fundamental safety and physical characteristics of this compound is the first step in safe handling. This substance is a combustible liquid that can cause skin and eye irritation, and may lead to an allergic skin reaction.[1][2]

PropertyValue
Appearance Clear to pale yellow liquid
Flash Point 64 °C / 147.2 °F[2]
Boiling Point 196 °C[3]
Hazards Combustible liquid, Skin irritant, Eye irritant, May cause allergic skin reaction[1][2]

Personal Protective Equipment (PPE) Protocol

A stringent personal protective equipment (PPE) protocol is mandatory to prevent exposure and ensure personal safety during the handling of this compound. The following table outlines the required PPE and its purpose.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety Goggles or Face ShieldANSI Z87.1 approvedProtects against splashes and direct contact with eyes.
Hand Protection Chemical-resistant glovesNitrile or NeoprenePrevents skin contact, irritation, and potential allergic reactions.
Body Protection Laboratory Coat or Chemical-resistant ApronLong-sleeved, knee-lengthProtects skin and personal clothing from spills and splashes.
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH-approved respirator if ventilation is insufficient or for large spillsPrevents inhalation of vapors, especially in poorly ventilated areas.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling cluster_3 Hygiene A Preparation B Verify fume hood functionality. Don appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat A->B C Handling D Dispense this compound within the fume hood. Keep containers tightly closed when not in use. C->D E Post-Handling F Decontaminate work surfaces. Remove and properly store or dispose of PPE. E->F G Personal Hygiene H Wash hands thoroughly with soap and water. G->H

Standard Operating Procedure for Handling this compound

Emergency Protocols: Spills and First Aid

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol

For small spills, the following steps should be taken:

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.

  • Absorb the Material: Carefully absorb the spilled this compound with the absorbent material.

  • Collect the Waste: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of in accordance with local, regional, and national regulations.

Waste Disposal Workflow

The following diagram illustrates the procedural steps for the safe disposal of this compound waste.

cluster_0 Collection cluster_1 Storage cluster_2 Disposal cluster_3 Record Keeping A Waste Collection B Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container. A->B C Waste Storage D Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials. C->D E Waste Disposal F Arrange for pickup and disposal by a licensed hazardous waste disposal company. E->F G Documentation H Maintain all records of waste disposal in accordance with institutional and regulatory requirements. G->H

Procedural Steps for this compound Waste Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.